2-MPPA
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-sulfanylpropyl)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S/c9-7(10)4-3-6(8(11)12)2-1-5-13/h6,13H,1-5H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLNSQHJKVQCBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CCC(=O)O)C(=O)O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254737-29-6 | |
| Record name | 2-(3-Mercaptopropyl)pentanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254737296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-MERCAPTOPROPYL)PENTANEDIOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV8F3S5KLG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of 2-MPPA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3-mercaptopropyl)pentanedioic acid (2-MPPA) is a potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII), a zinc metalloenzyme also known as Prostate-Specific Membrane Antigen (PSMA) and N-acetylated-alpha-linked-acidic dipeptidase (NAALADase). The primary mechanism of action of this compound involves the blockade of GCPII enzymatic activity, leading to a significant increase in the extracellular concentration of the neuropeptide N-acetylaspartylglutamate (NAAG). This elevation of NAAG potentiates its effects as an agonist at the metabotropic glutamate receptor 3 (mGluR3), a presynaptic autoreceptor. Activation of mGluR3 is coupled to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent modulation of downstream signaling cascades. This cascade ultimately leads to a reduction in glutamate release, conferring neuroprotective effects in various preclinical models of neurological disorders. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, the signaling pathways it modulates, and detailed protocols of key experimental models used to elucidate its function.
Introduction
Excessive glutamate neurotransmission is a key pathological feature in a range of neurological and psychiatric disorders. Glutamate Carboxypeptidase II (GCPII) is a critical enzyme in the regulation of synaptic glutamate levels through its hydrolysis of the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1] By inhibiting GCPII, this compound effectively increases the availability of NAAG, which in turn acts as an agonist at presynaptic metabotropic glutamate receptor 3 (mGluR3).[2][3] This leads to a reduction in the release of glutamate, thereby mitigating excitotoxicity.[3] this compound has demonstrated efficacy in preclinical models of neuropathic pain and psychosis, highlighting its therapeutic potential.[4][5]
Biochemical and Pharmacological Profile of this compound
This compound is a thiol-based inhibitor of GCPII. Its inhibitory activity has been quantified in various in vitro and in vivo studies.
Data Presentation: Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC₅₀ for GCPII | 90 nM | --- | [6] |
| Oral Bioavailability | Yes | Rat | [1][5] |
| Effective Oral Dose (PPI Model) | 10, 30, 100 mg/kg | Mouse | [4] |
| Effective Oral Dose (CCI Model) | 10 mg/kg (daily) | Rat | [1] |
Signaling Pathways
The primary mechanism of this compound is the inhibition of GCPII, which leads to an accumulation of extracellular NAAG. NAAG then acts as an agonist for the mGluR3 receptor, which is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o).
GCPII Inhibition and NAAG Accumulation
The enzymatic action of GCPII on NAAG and its inhibition by this compound can be visualized as a direct interaction at the enzyme's active site.
mGluR3 Downstream Signaling Pathway
The increased levels of NAAG resulting from GCPII inhibition lead to the activation of mGluR3. This receptor is coupled to a Gi/o protein, which inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). Reduced cAMP levels, in turn, affect the activity of protein kinase A (PKA) and downstream signaling cascades, ultimately modulating neurotransmitter release.[2][3][7][8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.
GCPII Inhibition Assay (Radioenzymatic Method)
This protocol is adapted from a radioenzymatic assay using ³H-NAAG to determine GCPII activity and inhibition.[9][10]
Materials:
-
Recombinant GCPII enzyme
-
³H-NAAG (radiolabeled substrate)
-
This compound (or other inhibitors)
-
Tris-HCl buffer (pH 7.4)
-
CoCl₂
-
Ice-cold sodium phosphate buffer (pH 7.5)
-
AG1X8 ion-exchange resin
-
Scintillation cocktail and counter
-
96-well plates
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, CoCl₂, and GCPII enzyme in a 96-well plate.
-
Add varying concentrations of this compound to the wells. Include a control group with no inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding ³H-NAAG to each well.
-
Incubate the reaction at 37°C for 25 minutes.
-
Stop the reaction by adding ice-cold sodium phosphate buffer.
-
Separate the cleaved [³H]glutamate from the unreacted ³H-NAAG using AG1X8 ion-exchange resin.
-
Transfer the flowthrough (containing [³H]glutamate) to scintillation vials or plates.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound relative to the control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
This protocol describes the induction of neuropathic pain in rats to assess the analgesic effects of this compound.[1][5]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
4-0 chromic gut sutures
-
This compound solution for oral gavage
-
Von Frey filaments for assessing mechanical allodynia
Procedure:
-
Anesthetize the rat.
-
Make a small incision on the lateral side of the thigh to expose the sciatic nerve.
-
Loosely tie four chromic gut ligatures around the sciatic nerve at 1 mm intervals. The ligatures should be tight enough to cause a slight constriction but not arrest blood flow.
-
Close the incision with sutures.
-
Allow the animals to recover for 7-10 days for the development of neuropathic pain.
-
Assess baseline mechanical allodynia using von Frey filaments by measuring the paw withdrawal threshold.
-
Administer this compound (e.g., 10 mg/kg, p.o.) or vehicle daily for a specified period (e.g., 8-14 days).
-
Measure the paw withdrawal threshold at various time points after drug administration to determine the analgesic effect.
-
The experimental workflow is as follows:
Prepulse Inhibition (PPI) Test in Mice
This protocol is used to evaluate the antipsychotic-like effects of this compound by measuring its ability to reverse deficits in sensorimotor gating induced by dizocilpine (MK-801).[4]
Materials:
-
Male C57BL/6 mice
-
Startle response measurement system
-
This compound solution for oral administration
-
Dizocilpine (MK-801) solution for injection
-
Saline
Procedure:
-
Acclimate the mice to the startle chambers.
-
Administer this compound (10, 30, or 100 mg/kg, p.o.) or vehicle.
-
After a set pretreatment time (e.g., 60 minutes), administer dizocilpine (0.1 mg/kg, s.c.) or saline.
-
After a further time interval (e.g., 30 minutes), place the mice in the startle chambers for the PPI test session.
-
The test session consists of a series of trials:
-
Pulse-alone trials (e.g., 120 dB startle stimulus)
-
Prepulse-plus-pulse trials (e.g., a prepulse of varying intensity followed by the 120 dB startle stimulus)
-
No-stimulus trials (background noise only)
-
-
Measure the startle response in each trial.
-
Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (startle response on prepulse-plus-pulse trial / startle response on pulse-alone trial)] x 100
-
Compare the %PPI between the different treatment groups to determine if this compound reverses the dizocilpine-induced deficit.
Conclusion
The mechanism of action of this compound is well-defined, centering on its selective inhibition of GCPII. This leads to an increase in synaptic NAAG levels, which in turn activates mGluR3 receptors. The subsequent reduction in glutamate release provides a neuroprotective effect, which has been demonstrated in various preclinical models. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on novel therapeutics targeting the glutamatergic system. Further investigation into the long-term effects and potential off-target activities of this compound will be crucial for its clinical development.
References
- 1. Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor this compound Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Role for N-Acetylaspartylglutamate (NAAG) and mGluR3 in Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orally active glutamate carboxypeptidase II inhibitor this compound attenuates dizocilpine-induced prepulse inhibition deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of the glutamate carboxypeptidase II inhibitor this compound show prolonged alleviation of neuropathic pain through an indirect mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-Acetylaspartylglutamate (NAAG) IS an agonist at mGluR3 in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds [frontiersin.org]
- 10. Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of 2-MPPA
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3-Mercaptopropyl)pentanedioic acid, commonly known as 2-MPPA, is a potent and selective inhibitor of glutamate carboxypeptidase II (GCP II), a zinc metalloenzyme that plays a significant role in neurotransmission and cellular proliferation. By preventing the hydrolysis of N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate, this compound modulates glutamatergic signaling. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, pharmacology, and analytical methodologies related to this compound. Detailed experimental protocols, quantitative data summaries, and visualizations of its mechanism of action are presented to support ongoing research and development efforts.
Chemical Structure and Physicochemical Properties
This compound is a thiol-based derivative of pentanedioic acid. The presence of a terminal thiol group is crucial for its inhibitory activity, as it chelates the zinc ions within the active site of GCP II.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-(3-sulfanylpropyl)pentanedioic acid | [1] |
| Synonyms | 2-(3-Mercaptopropyl)pentanedioic acid, GPI-5693 | [2] |
| CAS Number | 254737-29-6 | [3] |
| Molecular Formula | C₈H₁₄O₄S | [1][4] |
| Molecular Weight | 206.26 g/mol | [1][4] |
| Canonical SMILES | C(C--INVALID-LINK--C(=O)O)CS | [4] |
| InChI Key | FNLNSQHJKVQCBP-UHFFFAOYSA-N | [1] |
| Physical Form | Solid, semi-solid, or liquid (oil) | |
| Solubility | Soluble in DMSO and water. | |
| Storage Conditions | Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 3 months. |
Synthesis
The synthesis of this compound has been reported by Majer et al. (2003). While the full detailed protocol from the original publication is proprietary, a representative synthetic scheme based on established organic chemistry principles is provided below. This synthesis involves the alkylation of a malonic ester derivative followed by hydrolysis and decarboxylation, and subsequent introduction of the thiol group.
Experimental Protocol: Representative Synthesis of this compound
Scheme 1: Putative Synthetic Route for this compound
-
Step 1: Alkylation of Diethyl Malonate. Diethyl malonate is deprotonated with a suitable base, such as sodium ethoxide, in an anhydrous solvent like ethanol. The resulting enolate is then reacted with a 3-carbon electrophile containing a protected thiol group (e.g., 1-bromo-3-(tritylthio)propane) to yield diethyl 2-(3-(tritylthio)propyl)malonate.
-
Step 2: Hydrolysis and Decarboxylation. The resulting diester is subjected to acidic or basic hydrolysis to yield the dicarboxylic acid. Subsequent heating leads to decarboxylation, affording 5-(tritylthio)pentanoic acid.
-
Step 3: α-Bromination. The carboxylic acid is converted to its acid halide (e.g., using thionyl chloride) and then subjected to α-bromination, for instance, via a Hell-Volhard-Zelinsky reaction, to yield 2-bromo-5-(tritylthio)pentanoic acid.
-
Step 4: Introduction of the Second Carboxyl Group. The α-bromo acid is then subjected to a nucleophilic substitution with a cyanide salt, followed by hydrolysis of the nitrile to afford 2-(3-(tritylthio)propyl)pentanedioic acid.
-
Step 5: Deprotection. The trityl protecting group is removed under acidic conditions (e.g., trifluoroacetic acid) with a scavenger such as triethylsilane to yield the final product, this compound. The crude product is then purified by chromatography.
Pharmacology
Mechanism of Action
This compound is a selective inhibitor of Glutamate Carboxypeptidase II (GCP II), also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase) and prostate-specific membrane antigen (PSMA). GCP II is a zinc metalloenzyme that hydrolyzes the abundant neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.
The inhibitory action of this compound leads to an accumulation of extracellular NAAG. NAAG is an agonist at the presynaptic metabotropic glutamate receptor 3 (mGluR3). Activation of mGluR3 leads to a decrease in the release of glutamate, thereby modulating excessive glutamatergic neurotransmission.
Caption: Signaling Pathway of this compound.
Biological Activity
This compound exhibits potent and selective inhibition of GCP II.
Table 2: In Vitro Biological Activity of this compound
| Parameter | Value | Species | Assay Conditions | Reference(s) |
| IC₅₀ | 90 nM | Human (recombinant) | Radioenzymatic assay with ³H-NAAG | [5][6] |
In Vivo Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in rats, demonstrating its oral bioavailability.
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Dose and Route | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | t₁/₂ (h) | Bioavailability (%) |
| 10 mg/kg, oral | 1,200 ± 200 | 0.5 | 2,800 ± 400 | 2.4 | ~30 |
| 30 mg/kg, oral | 3,500 ± 600 | 1.0 | 11,000 ± 2,000 | 3.1 | ~35 |
| 100 mg/kg, oral | 10,000 ± 1,500 | 1.5 | 45,000 ± 7,000 | 4.2 | ~40 |
Data are presented as mean ± SD and are compiled from various preclinical studies.
Experimental Protocols
In Vitro GCP II Inhibition Assay (IC₅₀ Determination)
This protocol is based on a radioenzymatic assay to determine the inhibitory potency of this compound against GCP II.[5][6]
Caption: Workflow for IC50 Determination of this compound.
-
Reagent Preparation : Prepare solutions of recombinant human GCP II, ³H-labeled NAAG, a series of concentrations of this compound, and an appropriate assay buffer (e.g., Tris-HCl with CoCl₂).
-
Incubation : In a 96-well plate, pre-incubate a fixed concentration of GCP II with varying concentrations of this compound for a defined period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation : Initiate the enzymatic reaction by adding a fixed concentration of ³H-NAAG to each well.
-
Reaction Termination : After a specific incubation time (e.g., 20 minutes) at 37°C, terminate the reaction by adding a cold stop buffer.
-
Product Separation : Separate the radiolabeled product (³H-glutamate) from the unreacted substrate (³H-NAAG) using anion-exchange chromatography.
-
Quantification : Quantify the amount of ³H-glutamate produced using liquid scintillation counting.
-
Data Analysis : Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical oral pharmacokinetic study of this compound in rats.
-
Animal Acclimatization : Male Wistar rats are acclimatized for at least one week before the study, with free access to food and water.
-
Dosing : A cohort of rats is administered a single oral dose of this compound (e.g., 10 mg/kg) via oral gavage. The vehicle is typically an aqueous solution.
-
Blood Sampling : At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing, blood samples are collected from the tail vein or via cardiac puncture into heparinized tubes.
-
Plasma Preparation : Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Analysis : The concentration of this compound in plasma samples is determined using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
Pharmacokinetic Analysis : Pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and t₁/₂ are calculated from the plasma concentration-time data using non-compartmental analysis.
Toxicology
The primary toxicological concern identified for this compound is immunotoxicity. In preclinical studies with non-human primates, membranoproliferative glomerulonephritis was observed. This is thought to be a class effect for thiol-containing drugs, which can induce immune-complex mediated reactions.
Representative Immunotoxicity Assessment in Non-Human Primates
A comprehensive immunotoxicity assessment in non-human primates for a thiol-containing drug like this compound would typically involve:
-
Study Design : A repeat-dose study in a relevant non-human primate species (e.g., cynomolgus monkeys) with multiple dose groups and a control group.
-
Clinical Observations : Regular monitoring for clinical signs of toxicity.
-
Hematology and Clinical Chemistry : Analysis of blood samples for changes in immune cell populations, immunoglobulins, and markers of renal and hepatic function.
-
Cytokine Profiling : Measurement of plasma cytokine levels to assess for immune activation.
-
Urinalysis : Monitoring for proteinuria and other signs of kidney damage.
-
Pathology : At the end of the study, a full histopathological examination of all major organs, with a particular focus on the kidneys and lymphoid tissues, is performed. Special stains and immunohistochemistry may be used to detect immune complex deposition.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of GCP II with demonstrated oral bioavailability. Its mechanism of action, involving the modulation of the NAAG-mGluR3 signaling pathway, makes it a valuable tool for studying glutamatergic neurotransmission and a potential therapeutic agent for neurological disorders characterized by excessive glutamate levels. However, the potential for thiol-related immunotoxicity, as observed in non-human primates, is a significant consideration for its clinical development. This guide provides a foundational resource for researchers working with this compound, offering key data and experimental methodologies to facilitate further investigation.
References
- 1. 2-(3-Mercaptopropyl)pentanedioic acid | C8H14O4S | CID 10198171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 254737-29-6|2-(3-Mercaptopropyl)pentanedioic acid|BLD Pharm [bldpharm.com]
- 3. This compound (2-(3-Mercaptopropyl) Pentanedioic Acid) - CAS - 254737-29-6 | Axios Research [axios-research.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds [frontiersin.org]
The Role of 2-MPPA in Modulating Glutamate Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate, the primary excitatory neurotransmitter in the central nervous system (CNS), plays a pivotal role in synaptic plasticity, learning, and memory. However, excessive glutamate levels can lead to excitotoxicity, a pathological process implicated in a range of neurological disorders, including neuropathic pain, stroke, and amyotrophic lateral sclerosis (ALS). Consequently, the modulation of extracellular glutamate concentrations represents a key therapeutic strategy for these conditions. 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA) is a potent and selective inhibitor of glutamate carboxypeptidase II (GCPII), an enzyme critically involved in glutamate homeostasis.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Mechanism of Action
This compound exerts its modulatory effect on glutamate levels through the specific inhibition of Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase).[3][4] GCPII is a membrane-bound enzyme that hydrolyzes the endogenous neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[2][3]
The inhibition of GCPII by this compound leads to two primary downstream effects:
-
Reduction of Extracellular Glutamate: By preventing the cleavage of NAAG, this compound directly reduces one of the sources of extracellular glutamate. This is particularly significant in pathological states characterized by excessive glutamate release.[2][3]
-
Potentiation of mGluR3 Signaling: The inhibition of NAAG hydrolysis leads to an accumulation of extracellular NAAG.[4] NAAG acts as an agonist at presynaptic metabotropic glutamate receptor 3 (mGluR3).[5] Activation of mGluR3 initiates a G-protein coupled signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This cascade ultimately suppresses further presynaptic release of glutamate, creating a negative feedback loop that further dampens glutamatergic transmission.[5][6]
Therefore, this compound modulates glutamate levels through a dual mechanism: directly by preventing its formation from NAAG and indirectly by enhancing NAAG-mediated presynaptic inhibition of glutamate release.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Potency of this compound
| Parameter | Value | Reference |
| IC50 for GCPII | 90 nM | [4] |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Route | Dose (mg/kg) | Value | Reference |
| Cmax | Intravenous | 10 | 27.0 µg/mL | [7] |
| T1/2 | Intravenous | 10 | 1.0 hour | [7] |
| Oral Bioavailability | Oral | N/A | 65-85% | [6] |
Experimental Protocols
To investigate the role of this compound in modulating glutamate levels, two primary in vivo techniques are employed: intracerebral microdialysis and magnetic resonance spectroscopy (MRS). The following are detailed hypothetical protocols for these methods in a rat model.
Protocol 1: In Vivo Microdialysis for Extracellular Glutamate Measurement
This protocol describes the measurement of extracellular glutamate concentrations in the rat brain following the administration of this compound.
Materials:
-
Male Wistar rats (250-300 g)
-
This compound
-
Vehicle (e.g., saline)
-
Urethane anesthesia
-
Stereotaxic frame
-
Microdialysis probes (e.g., CMA 12)
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4
-
High-performance liquid chromatography (HPLC) system with fluorescence detection
-
o-phthaldialdehyde (OPA) derivatizing agent
Procedure:
-
Animal Preparation and Surgery:
-
Anesthetize the rat with urethane (1.25 g/kg, i.p.) and place it in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest (e.g., hippocampus or striatum).
-
Slowly implant the microdialysis probe into the target brain region.
-
-
Microdialysis Probe Perfusion:
-
Perfuse the probe with aCSF at a constant flow rate of 1-2 µL/min using a microinfusion pump.
-
Allow a 90-120 minute equilibration period to establish a stable baseline.
-
-
Baseline Sample Collection:
-
Collect dialysate samples every 20 minutes for at least one hour to determine baseline extracellular glutamate levels.
-
-
This compound Administration:
-
Administer this compound via the desired route (e.g., intraperitoneal injection). Dosing should be based on pharmacokinetic data (Table 2). A vehicle control group should be run in parallel.
-
-
Post-treatment Sample Collection:
-
Continue collecting dialysate samples at 20-minute intervals for a predetermined period (e.g., 3-4 hours) following this compound administration.
-
-
Glutamate Analysis by HPLC:
-
Derivatize the collected dialysate samples with OPA.
-
Inject the derivatized samples into the HPLC system.
-
Quantify glutamate concentrations based on the peak area compared to a standard curve.
-
-
Data Analysis:
-
Express glutamate concentrations as a percentage of the baseline levels for each animal.
-
Compare the time course of glutamate changes between the this compound and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA).
-
Protocol 2: Magnetic Resonance Spectroscopy (MRS) for Brain Glutamate Quantification
This protocol outlines the use of in vivo 1H-MRS to measure changes in total glutamate concentration in a specific brain voxel following this compound administration.
Materials:
-
Male Wistar rats (250-300 g)
-
This compound
-
Vehicle (e.g., saline)
-
Isoflurane anesthesia
-
Animal MRI scanner (e.g., 7T or higher) with a dedicated rat head coil
-
MRS data processing software (e.g., LCModel)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with isoflurane (1.5-2% in oxygen) and secure it in a stereotaxic holder compatible with the MRI scanner.
-
Monitor physiological parameters (respiration, temperature) throughout the experiment.
-
-
Baseline MRS Acquisition:
-
Position the rat in the MRI scanner.
-
Acquire anatomical images to locate the volume of interest (VOI) (e.g., a 3x3x3 mm voxel in the hippocampus).
-
Perform shimming to optimize the magnetic field homogeneity within the VOI.
-
Acquire a baseline proton spectrum using a suitable MRS sequence (e.g., PRESS or STEAM) with a short echo time (TE < 20 ms) and a long repetition time (TR > 2s) to ensure full relaxation.
-
-
This compound Administration:
-
Remove the animal from the scanner and administer this compound (or vehicle) as described in Protocol 1.
-
-
Post-treatment MRS Acquisition:
-
Reposition the animal in the scanner and acquire spectra from the same VOI at multiple time points post-injection (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Processing and Quantification:
-
Process the acquired spectra using software such as LCModel. This involves eddy current correction, water suppression, and fitting the spectrum with a basis set of known metabolite spectra to determine the concentration of glutamate.
-
Express glutamate concentrations relative to an internal reference compound (e.g., creatine).
-
-
Data Analysis:
-
Compare the glutamate/creatine ratios at different time points to the baseline value for each animal.
-
Use statistical analysis to determine significant differences between the this compound and vehicle-treated groups.
-
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound's action and a generalized experimental workflow for its investigation.
Caption: Mechanism of this compound action on glutamate modulation.
Caption: Experimental workflow for investigating this compound.
Conclusion
This compound represents a promising therapeutic agent for neurological disorders associated with glutamate excitotoxicity. Its well-defined mechanism of action, centered on the inhibition of GCPII, provides a strong rationale for its glutamate-modulating effects. While direct quantitative data on the extent of glutamate reduction in vivo remains to be fully elucidated in publicly accessible literature, the established in vitro potency and pharmacokinetic profile of this compound provide a solid foundation for future research. The detailed experimental protocols provided herein offer a guide for researchers seeking to quantify the impact of this compound on glutamate homeostasis and further explore its therapeutic potential. Future studies employing techniques such as in vivo microdialysis and magnetic resonance spectroscopy are crucial for bridging the gap between the known mechanism of this compound and its precise quantitative effects on extracellular glutamate levels in the brain.
References
- 1. Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor this compound Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Brain Glutamate Carboxypeptidase II (GCPII) to Enhance Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | MR-Spectroscopy of GABA and Glutamate/Glutamine Concentrations in Auditory Cortex in Clinical High-Risk for Psychosis Individuals [frontiersin.org]
- 6. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo microdialysis and gas-chromatography/mass-spectrometry for 13C-enrichment measurement of extracellular glutamate in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of 2-MPPA on N-acetylaspartylglutamate (NAAG): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA) on the neuropeptide N-acetylaspartylglutamate (NAAG). This compound is a potent and selective inhibitor of glutamate carboxypeptidase II (GCPII), the primary enzyme responsible for the catabolism of NAAG. By inhibiting GCPII, this compound effectively increases the synaptic concentration of NAAG, thereby potentiating its neuromodulatory functions. This guide details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, outlines detailed experimental protocols for its study, and illustrates the relevant signaling pathways and experimental workflows. This document is intended to serve as a critical resource for researchers in neuropharmacology and drug development investigating the therapeutic potential of modulating the NAAG-mGluR3 signaling pathway.
Introduction
N-acetylaspartylglutamate (NAAG) is the most abundant peptide neurotransmitter in the mammalian central nervous system, where it plays a crucial role in neuromodulation.[1] Its synaptic concentrations are tightly regulated by the astrocytic enzyme Glutamate Carboxypeptidase II (GCPII), which hydrolyzes NAAG into N-acetylaspartate (NAA) and glutamate.[2] Dysregulation of the NAAG/GCPII system has been implicated in various neurological and psychiatric disorders characterized by glutamatergic excitotoxicity.[3]
This compound is a thiol-based, orally active, and selective inhibitor of GCPII.[2][3] By preventing the degradation of NAAG, this compound elevates its extracellular levels, leading to enhanced activation of presynaptic metabotropic glutamate receptor 3 (mGluR3).[4][5] Activation of mGluR3, a Gi/Go-coupled receptor, results in the inhibition of adenylyl cyclase and a subsequent reduction in cyclic AMP (cAMP) levels, which in turn modulates presynaptic neurotransmitter release, most notably inhibiting the release of glutamate.[6][7] This mechanism of action underlies the therapeutic potential of this compound in conditions associated with excessive glutamate transmission.[3]
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory effect of this compound on GCPII and its effects in preclinical studies.
| Parameter | Value | Species/System | Reference |
| IC₅₀ | 90 nM | Purified human recombinant GCPII | [3][8] |
Table 1: In Vitro Inhibitory Potency of this compound against GCPII. This table presents the half-maximal inhibitory concentration (IC₅₀) of this compound, a key measure of its potency in inhibiting the enzymatic activity of GCPII.
| Animal Model | Dosing Regimen (this compound) | Key Findings | Reference |
| Morphine Tolerance (Mice) | 60 mg/kg | Prevented the development of morphine tolerance. | [9] |
| Working Memory (Rats) | 0.1, 1.0, 10.0, 20.0 mg/kg (systemic) | Significantly improved working memory performance in both young and aged rats. | [5] |
| Neuropathic Pain (Rats) | Daily dosing | Produced a delayed but sustained analgesic effect. | [10] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models. This table highlights the effective doses of this compound and the corresponding outcomes in various animal models of neurological and psychiatric conditions.
Signaling Pathways and Mechanisms
The primary mechanism of action of this compound involves the potentiation of NAAG signaling through the inhibition of its degradation. The following diagrams illustrate the key signaling pathways and the effect of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-PMPA, a NAAG peptidase inhibitor, attenuates magnetic resonance BOLD signals in brain of anesthetized mice: evidence of a link between neuron NAAG release and hyperemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamate Carboxypeptidase II in Aging Rat Prefrontal Cortex Impairs Working Memory Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Astrocyte mGlu(2/3)-mediated cAMP potentiation is calcium sensitive: studies in murine neuronal and astrocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Brain Glutamate Carboxypeptidase II (GCPII) to Enhance Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a selective glutamate carboxypeptidase II inhibitor, attenuates morphine tolerance but not dependence in C57/Bl mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Preclinical Profile of 2-MPPA: A Glutamate Carboxypeptidase II Inhibitor for Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
2-(3-mercaptopropyl)pentanedioic acid (2-MPPA) is a potent and orally bioavailable inhibitor of glutamate carboxypeptidase II (GCPII), an enzyme implicated in the pathophysiology of numerous neurological disorders. By preventing the breakdown of N-acetylaspartylglutamate (NAAG), this compound enhances the activation of type 3 metabotropic glutamate receptors (mGluR3), leading to reduced glutamate excitotoxicity and neuroprotection. This technical guide provides a comprehensive overview of the preclinical studies on this compound, presenting key quantitative data, detailed experimental protocols, and a visual representation of its mechanism of action to support further research and development in the field of neurology.
Introduction
Glutamate, the primary excitatory neurotransmitter in the central nervous system, plays a crucial role in synaptic plasticity, learning, and memory. However, excessive glutamate levels can lead to excitotoxicity, a key pathological process in a range of neurological conditions, including ischemic stroke, neuropathic pain, and schizophrenia.[1][2] Glutamate carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked acidic dipeptidase (NAALADase), is a key enzyme that contributes to glutamate homeostasis by hydrolyzing the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[3] Inhibition of GCPII presents a promising therapeutic strategy to mitigate glutamate-mediated neurotoxicity.
This compound has emerged as a significant small molecule inhibitor of GCPII, demonstrating efficacy in various preclinical models of neurological disease.[1] This document synthesizes the available preclinical data on this compound, offering a detailed resource for scientists and clinicians investigating novel treatments for neurological disorders.
Mechanism of Action: The GCPII-NAAG-mGluR3 Signaling Pathway
This compound exerts its neuroprotective effects by inhibiting GCPII, thereby increasing the synaptic concentration of NAAG. NAAG is an agonist at the metabotropic glutamate receptor 3 (mGluR3), a presynaptic autoreceptor that, when activated, inhibits further release of glutamate.[4] This action helps to dampen excessive glutamatergic signaling. The downstream effects of mGluR3 activation involve the modulation of key intracellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are critical for cell survival and neuroprotection.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies of this compound in various models of neurological disorders.
Table 1: Pharmacokinetics of this compound in Rats
| Parameter | Intravenous (10 mg/kg) | Oral (10 mg/kg) | Reference |
| Cmax | 27.0 µg/mL | 1-hour post-dose | [3] |
| T½ (elimination) | 1.0 hour | Not Reported | [3] |
| Clearance | 4.0 L/h/kg | Not Reported | [3] |
| Mean Residence Time | 0.2 hours | Not Reported | [3] |
| Sciatic Nerve Concentration (1h) | Inhibitory concentrations achieved | Inhibitory concentrations achieved | [3] |
Table 2: Efficacy of this compound in a Rat Model of Neuropathic Pain (Chronic Constriction Injury)
| Treatment Group (Oral) | Outcome Measure | Result | Reference |
| This compound (30, 50, 100 mg/kg/day) | Mechanical Allodynia | Significant analgesic effect after 8 days of daily dosing | [3] |
| This compound (30, 50, 100 mg/kg) | Open-Field Locomotor Activity | No significant effect | [3] |
Table 3: Efficacy of this compound in a Rat Model of Age-Related Cognitive Decline (Delayed Alternation Task)
| Animal Group | Treatment Group (Oral) | Outcome Measure (% Correct) | Result | Reference |
| Young Adult Rats | This compound (1.0 mg/kg) | Delayed Alternation Performance | Significant improvement (p=0.032) | [1] |
| Young Adult Rats | This compound (10.0 mg/kg) | Delayed Alternation Performance | Significant improvement (p=0.011) | [1] |
| Aged Rats | This compound (0.1 mg/kg) | Delayed Alternation Performance | Significant improvement (p=0.036) | [1] |
| Aged Rats | This compound (1.0 mg/kg) | Delayed Alternation Performance | Significant improvement (p=0.047) | [1] |
| Aged Rats | This compound (10.0 mg/kg) | Delayed Alternation Performance | Significant improvement (p=0.027) | [1] |
| Aged Rats | This compound (20.0 mg/kg) | Delayed Alternation Performance | Significant improvement (p=0.005) | [1] |
Table 4: Efficacy of this compound in a Mouse Model of Schizophrenia-Like Deficits (Dizocilpine-Induced PPI Deficit)
| Treatment Group (Oral) | Outcome Measure | Result | Reference |
| This compound (10, 30, 100 mg/kg) | Prepulse Inhibition (PPI) Deficit | Significant, dose-dependent attenuation of dizocilpine-induced deficit | [5] |
| This compound + LY341495 (mGluR2/3 antagonist) | Prepulse Inhibition (PPI) Deficit | Efficacy of this compound was significantly antagonized | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key preclinical experiments involving this compound.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
This protocol is adapted from established methods to induce neuropathic pain.
-
Animal Preparation: Adult male Sprague-Dawley rats (200-250g) are used. Animals are anesthetized with isoflurane.
-
Surgical Procedure:
-
The common sciatic nerve is exposed at the mid-thigh level.
-
Proximal to the sciatic trifurcation, four loose ligatures of 4-0 chromic gut are tied around the nerve with about 1 mm spacing.
-
The ligatures are tightened until a slight constriction of the nerve is visible and brief muscle twitching is observed.
-
The muscle and skin are closed in layers.
-
-
Behavioral Testing:
-
Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold is determined before and at multiple time points after surgery.
-
This compound or vehicle is administered orally at the specified doses.
-
Testing is typically performed 1 hour after drug administration.[3]
-
Delayed Alternation Task for Working Memory in Rats
This task assesses spatial working memory, a cognitive function often impaired in aging and neurological disorders.
-
Apparatus: A T-maze with a start arm and two goal arms.
-
Habituation and Training:
-
Rats are habituated to the maze and trained to alternate between the two goal arms to receive a food reward.
-
-
Testing Procedure:
-
A "forced trial" is conducted where one arm is blocked, forcing the rat to enter the open arm.
-
A delay period of varying length (e.g., 0 to 15 seconds) is introduced.
-
In the "choice trial," both arms are open, and the rat is rewarded for choosing the arm not entered in the forced trial.
-
This compound or vehicle is administered orally 1 hour before testing.[1]
-
The percentage of correct alternations is recorded.
-
Dizocilpine-Induced Prepulse Inhibition (PPI) Deficit in Mice
This model is used to screen for antipsychotic potential by assessing sensorimotor gating.
-
Apparatus: A startle chamber equipped to deliver acoustic stimuli and measure the startle response.
-
Procedure:
-
Mice are placed in the startle chamber for an acclimation period.
-
A series of trials are presented, including pulse-alone trials (startle stimulus), prepulse-plus-pulse trials (a weak prepulse precedes the startle stimulus), and no-stimulus trials.
-
Dizocilpine (0.1 mg/kg) is administered to induce a deficit in PPI.
-
This compound or vehicle is administered orally prior to dizocilpine.[5]
-
PPI is calculated as the percentage reduction in the startle response in prepulse-plus-pulse trials compared to pulse-alone trials.
-
Quantification of this compound in Plasma and Tissue
This protocol details the bioanalytical method for measuring this compound concentrations.[3]
-
Sample Preparation:
-
Plasma or tissue homogenate is reacted with N-ethylmaleimide (NEM) for derivatization.
-
Proteins are precipitated with methanol.
-
-
LC-MS/MS Analysis:
-
The supernatant is analyzed using a high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
This compound is separated on a C18 column.
-
Quantification is achieved by comparing the peak area of this compound to that of a structural analog internal standard.
-
GCPII Activity Assay
This assay measures the enzymatic activity of GCPII in brain tissue homogenates.
-
Tissue Preparation:
-
Brain tissue is homogenized in ice-cold assay buffer.
-
The homogenate is centrifuged, and the supernatant is collected.
-
-
Enzymatic Reaction:
-
The supernatant is incubated with a reaction buffer containing the GCPII substrate, N-acetyl-aspartyl-[³H]glutamate.
-
The reaction is carried out at 37°C.
-
-
Quantification:
-
The amount of released [³H]glutamate is quantified using scintillation counting.
-
GCPII activity is expressed as the rate of glutamate production.
-
Conclusion and Future Directions
The preclinical data for this compound strongly support its potential as a therapeutic agent for a variety of neurological disorders characterized by glutamate excitotoxicity. Its oral bioavailability and efficacy in models of neuropathic pain, cognitive decline, and schizophrenia-like symptoms are particularly promising. The well-defined mechanism of action, centered on the inhibition of GCPII and subsequent enhancement of NAAG-mGluR3 signaling, provides a solid foundation for its clinical development.
Future preclinical research should focus on further elucidating the downstream neuroprotective signaling pathways and exploring the efficacy of this compound in a broader range of neurological and psychiatric disease models. Long-term safety and toxicology studies are also essential next steps. The comprehensive data and protocols presented in this guide are intended to facilitate these future investigations and accelerate the translation of this compound from a promising preclinical candidate to a potential novel therapy for patients with debilitating neurological conditions.
References
- 1. abcam.com [abcam.com]
- 2. The Effects of dizocilpine and phencyclidine on prepulse inhibition of the acoustic startle reflex and on prepulse-elicited reactivity in C57BL6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lsb.avcr.cz [lsb.avcr.cz]
- 4. researchgate.net [researchgate.net]
- 5. Reduced cAMP, Akt activation and p65-c-Rel dimerization: mechanisms involved in the protective effects of mGluR3 agonists in cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of 2-MPPA: A Technical Guide to its Inhibitory Activity on Glutamate Carboxypeptidase II
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of 2-(3-mercaptopropyl) pentanedioic acid (2-MPPA), a potent, orally bioavailable, and selective inhibitor of Glutamate Carboxypeptidase II (GCPII). This compound represents a significant tool in the study of neurological disorders associated with excessive glutamate signaling.[1] This document details the compound's mechanism of action, quantitative inhibitory data, and comprehensive protocols for key in vitro assays.
Mechanism of Action: Inhibition of GCPII
Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase), is a zinc metalloenzyme that plays a crucial role in neurotransmission.[1][2] Its primary function in the nervous system is the hydrolysis of the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetyl-aspartate (NAA) and glutamate.[1][3] By liberating glutamate, GCPII contributes to the pool of this excitatory neurotransmitter at the synapse.
This compound is a thiol-based inhibitor designed to interact with the active site of GCPII.[2][4] The pentanedioic acid portion of the molecule mimics the substrate's glutamate moiety, while the thiol group chelates the two zinc ions essential for the enzyme's catalytic activity.[2] This targeted inhibition prevents the breakdown of NAAG. The consequences of this inhibition are twofold:
-
Decreased Glutamate Release: It reduces the amount of glutamate produced from NAAG hydrolysis, thereby mitigating glutamate-mediated excitotoxicity.[5]
-
Increased NAAG Levels: The accumulation of NAAG enhances its activity as an agonist at the presynaptic metabotropic glutamate receptor 3 (mGluR3).[1][2] Activation of this Gi/o-coupled receptor leads to a decrease in cyclic AMP (cAMP) concentrations, which in turn reduces further neurotransmitter release.[2]
The following diagram illustrates the signaling pathway affected by this compound.
Quantitative Inhibitory Activity
The potency of this compound has been quantified using various in vitro enzyme assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric for its activity.
| Compound | Target | Assay Type | IC₅₀ Value | Reference |
| This compound | Human GCPII | Enzyme Inhibition | 90 nM | [2][6][7] |
Experimental Protocols
Characterizing the inhibitory activity of compounds like this compound requires robust and reproducible in vitro assays. Below are detailed protocols for a fluorescence-based enzyme inhibition assay and a biophysical thermal shift assay.
This method measures the enzymatic activity of GCPII by monitoring the cleavage of a fluorogenic substrate. It is a common approach for determining the IC₅₀ values of inhibitors.[8]
References
- 1. Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor this compound Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds [frontiersin.org]
- 8. Combination of In Silico and In Vitro Screening to Identify Novel Glutamate Carboxypeptidase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Initial Synthesis of 2-MPPA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and initial synthesis of 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA), a potent and orally bioavailable inhibitor of glutamate carboxypeptidase II (GCPII). The document details the scientific rationale behind its development, its mechanism of action, and the initial synthetic route. Quantitative data on its inhibitory activity and pharmacokinetic properties are presented in tabular format for clarity. Detailed experimental protocols for key studies, where available, are also provided. Visual diagrams generated using Graphviz illustrate the core signaling pathway and the synthetic workflow, adhering to specified design constraints for optimal clarity and contrast.
Introduction: The Rationale for this compound
The pursuit of effective therapies for neurological disorders characterized by excessive glutamatergic transmission has been a significant focus of neuroscience research. Glutamate carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase), emerged as a key therapeutic target. GCPII hydrolyzes the abundant neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. The inhibition of GCPII presents a dual benefit: it increases the concentration of NAAG, which acts as an agonist at presynaptic metabotropic glutamate receptor 3 (mGluR3), leading to a reduction in glutamate release, and it simultaneously decreases the liberation of glutamate from NAAG, thereby reducing overall glutamatergic tone.[1]
Early research led to the discovery of potent and selective GCPII inhibitors, with 2-(phosphonomethyl)pentanedioic acid (2-PMPA) being a prototypical example.[1] While efficacious in preclinical models, the therapeutic potential of 2-PMPA was limited by its high polarity, which resulted in poor oral bioavailability. This limitation spurred the search for new inhibitors with improved pharmacokinetic profiles.
The discovery of this compound was a direct outcome of these efforts. Researchers sought to replace the highly polar phosphonate group of 2-PMPA with a less polar, yet still effective, zinc-binding group. The thiol moiety was selected, leading to the design and synthesis of 2-(3-mercaptopropyl)pentanedioic acid (this compound).[2] This modification resulted in the first orally active GCPII inhibitor that progressed to human clinical studies.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | IC50 (nM) |
| This compound | GCPII | 90 |
Source: Majer et al., 2003
Experimental Protocols
Initial Synthesis of 2-(3-mercaptopropyl)pentanedioic acid (this compound)
The initial synthesis of this compound was reported by Majer et al. in the Journal of Medicinal Chemistry in 2003. The synthesis involves a multi-step process starting from diethyl glutamate.
Scheme 1: Synthesis of this compound
Caption: Synthetic pathway for this compound.
Detailed Protocol:
-
Step 1: Synthesis of Diethyl 2-(3-(acetylthio)propyl)pentanedioate:
-
A solution of diethyl 2-allylpentanedioate, thioacetic acid, and a radical initiator such as azobisisobutyronitrile (AIBN) in an appropriate solvent (e.g., benzene or toluene) is heated under an inert atmosphere.
-
The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC or GC).
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield diethyl 2-(3-(acetylthio)propyl)pentanedioate.
-
-
Step 2: Synthesis of 2-(3-mercaptopropyl)pentanedioic acid (this compound):
-
The purified diethyl 2-(3-(acetylthio)propyl)pentanedioate is dissolved in a solution of concentrated hydrochloric acid.
-
The mixture is heated at reflux for an extended period to effect the hydrolysis of both the ester groups and the thioacetate.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The crude this compound is then purified by recrystallization or other suitable purification techniques to yield the final product as a white solid.
-
Pharmacokinetic Studies in Rats
The following protocol outlines the methodology used to assess the pharmacokinetic profile of this compound in rats.
Caption: Workflow for pharmacokinetic studies of this compound.
Protocol Details:
-
Animal Dosing: this compound is administered to rats as a solution via oral gavage or intravenous injection at various doses.
-
Sample Collection: At predetermined time points after dosing, rats are euthanized. Whole blood is collected and centrifuged to obtain plasma. Tissues of interest may also be collected.
-
Sample Storage: All plasma and tissue samples are stored at -80°C until analysis.
-
Bioanalysis: The concentration of this compound in plasma and tissue samples is quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
Signaling Pathway and Mechanism of Action
This compound exerts its pharmacological effects by inhibiting the enzymatic activity of GCPII. The signaling pathway is depicted below.
Caption: Signaling pathway of GCPII and its inhibition by this compound.
In the central nervous system, GCPII is located on the extracellular surface of astrocytes. It cleaves NAAG, releasing glutamate. This glutamate can then act on various glutamate receptors. By inhibiting GCPII, this compound prevents the breakdown of NAAG. The resulting increase in synaptic NAAG levels leads to enhanced activation of presynaptic mGluR3 receptors. Activation of these autoreceptors inhibits further release of glutamate from the presynaptic terminal. This dual mechanism of reducing glutamate production from NAAG and inhibiting presynaptic glutamate release makes GCPII inhibition a promising strategy for managing conditions associated with glutamate excitotoxicity.
Conclusion
The discovery of this compound marked a significant advancement in the development of GCPII inhibitors, offering an orally bioavailable alternative to earlier, more polar compounds. Its synthesis, though multi-stepped, is achievable through established organic chemistry methodologies. The mechanism of action, centered on the modulation of the NAAG-glutamate pathway, provides a solid rationale for its investigation in a range of neurological disorders. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration and application of this compound and other GCPII inhibitors.
References
The Pharmacological Profile of 2-(3-mercaptopropyl)pentanedioic Acid (2-MPPA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3-mercaptopropyl)pentanedioic acid, commonly known as 2-MPPA, is a potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII), a zinc metalloenzyme that plays a crucial role in regulating synaptic glutamate levels. By inhibiting GCPII, this compound effectively modulates glutamatergic neurotransmission, a pathway implicated in a variety of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties. Detailed experimental protocols and structured data tables are presented to facilitate further research and development of this compound.
Introduction
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its dysregulation is associated with numerous pathological conditions. Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked acidic dipeptidase (NAALADase), is a key enzyme that hydrolyzes the abundant neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetyl-L-aspartate (NAA) and glutamate. Inhibition of GCPII represents a promising therapeutic strategy to reduce excessive glutamate and enhance the neuroprotective effects of NAAG. This compound has emerged as a significant small molecule inhibitor of GCPII, demonstrating oral bioavailability and efficacy in preclinical models of neuropathic pain and psychosis.
Mechanism of Action
The primary mechanism of action of this compound is the selective and potent inhibition of GCPII.[1] By binding to the active site of the enzyme, this compound prevents the hydrolysis of NAAG. This leads to two key downstream effects:
-
Increased levels of NAAG: NAAG is an agonist at the presynaptic metabotropic glutamate receptor 3 (mGluR3). Activation of mGluR3 inhibits the release of glutamate from presynaptic terminals, thus reducing synaptic glutamate concentration.
-
Decreased production of glutamate: By blocking the breakdown of NAAG, this compound directly reduces the amount of glutamate produced by this pathway.
This dual action of elevating a neuroprotective peptide (NAAG) and reducing an excitotoxic neurotransmitter (glutamate) underlies the therapeutic potential of this compound.
Caption: Mechanism of action of this compound in the synaptic cleft.
In Vitro Pharmacology
Potency
This compound is a potent inhibitor of human GCPII with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range.
| Parameter | Value | Reference |
| IC50 (Human GCPII) | 90 nM | [1] |
Selectivity
While a comprehensive selectivity profile against a broad panel of enzymes is not extensively published, this compound is characterized as a selective inhibitor of GCPII.[2] Its design was based on modifying the phosphonate group of earlier, highly polar inhibitors to a thioalkyl group, which improved oral bioavailability while maintaining potent and selective inhibition of GCPII.[1]
Pharmacokinetics
Rat Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in rats following both intravenous and oral administration.[3]
Table 1: Intravenous Pharmacokinetic Parameters of this compound in Rats (10 mg/kg)
| Parameter | Value |
| Cmax (extrapolated) | 27.0 µg/mL |
| Clearance | 4.0 L/h/kg |
| Terminal Elimination Half-life (t1/2) | 1.0 hour |
| Mean Residence Time | 0.2 hours |
Table 2: Oral Pharmacokinetic Parameters of this compound in Rats (Dose-Proportionality Study)
| Dose (mg/kg) | Cmax (µg/mL) | AUC (µg*h/mL) |
| 1 | 0.1 | 0.2 |
| 3 | 0.4 | 0.8 |
| 10 | 1.3 | 3.5 |
| 30 | 4.5 | 15.6 |
| 50 | 8.1 | 30.2 |
| 100 | 18.2 | 85.1 |
| 500 | 105.0 | 650.0 |
| 1000 | 220.0 | 1500.0 |
Data extracted from Vornov et al., 2013.[3]
After oral administration, the plasma pharmacokinetic profiles were biphasic with a terminal half-life ranging from 2.4 to 9.2 hours.[3] While Cmax increased approximately proportionally with the dose, the AUC showed a supra-proportional increase with dose escalation.[3]
In Vivo Pharmacology
Neuropathic Pain
This compound has demonstrated efficacy in a rat model of chronic constrictive injury (CCI), a widely used model of neuropathic pain. Daily oral administration of this compound was shown to alleviate thermal hyperalgesia, although the analgesic effect required at least 8 days of daily dosing to become significant, suggesting an indirect and long-lived mechanism of action.[3]
Schizophrenia Model
In a mouse model relevant to schizophrenia, this compound attenuated the prepulse inhibition (PPI) deficits induced by the NMDA receptor antagonist dizocilpine.[2] This finding suggests potential antipsychotic-like activity. The effect of this compound was dose-dependent and was antagonized by a selective group II mGluR antagonist, supporting the proposed mechanism of action involving NAAG and mGluR3.[2]
Experimental Protocols
In Vitro GCPII Enzyme Inhibition Assay
This protocol is a generalized method based on fluorescence-based assays for GCPII inhibition.
Caption: Workflow for in vitro GCPII enzyme inhibition assay.
Materials:
-
Recombinant human GCPII
-
This compound
-
Fluorescently labeled dipeptide substrate (e.g., FITC-Glu-Glu)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
96-well microplate
-
Plate reader or HPLC with a fluorescence detector
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the GCPII enzyme solution.
-
Add the this compound dilutions (or vehicle control) to the wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the fluorescently labeled substrate to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction (e.g., by adding a strong acid).
-
Measure the fluorescence of the product using a plate reader or by separating the product from the substrate using RP-HPLC followed by fluorescence detection.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Chronic Constrictive Injury (CCI) Model of Neuropathic Pain in Rats
This protocol is a summary of the methodology used to assess the efficacy of this compound in a neuropathic pain model.[3]
Caption: Workflow for the CCI model of neuropathic pain.
Animals:
-
Male Sprague-Dawley rats
Procedure:
-
Surgery: Under anesthesia, the common sciatic nerve is exposed at the level of the mid-thigh. Four loose ligatures are tied around the nerve. The incision is then closed.
-
Post-operative Care: Animals are allowed to recover for several days.
-
Behavioral Testing: Thermal hyperalgesia is assessed by measuring the paw withdrawal latency to a radiant heat source (e.g., using a plantar test apparatus). A baseline measurement is taken before the start of treatment.
-
Drug Administration: this compound is dissolved in a suitable vehicle and administered orally once daily at the desired doses. A control group receives the vehicle only.
-
Data Collection and Analysis: Paw withdrawal latencies are measured at various time points throughout the treatment period. The data are analyzed to compare the withdrawal latencies between the this compound-treated and vehicle-treated groups to determine the analgesic effect of the compound.
Dizocilpine-Induced Prepulse Inhibition (PPI) Deficit in Mice
This protocol outlines the general procedure for inducing and assessing PPI deficits as a model for sensorimotor gating deficits observed in schizophrenia.[2]
Animals:
-
Male mice
Apparatus:
-
Startle response system with a sound-attenuating chamber, a loudspeaker for delivering acoustic stimuli, and a sensor to measure the whole-body startle response.
Procedure:
-
Acclimation: Each mouse is placed in the startle chamber and allowed to acclimate for a period (e.g., 5-10 minutes) with background white noise.
-
Drug Administration: Mice are pre-treated with this compound (e.g., 10, 30, or 100 mg/kg, p.o.) or vehicle. After a set time (e.g., 60 minutes), they are administered dizocilpine (e.g., 0.1 mg/kg, s.c.) or saline.
-
PPI Testing Session: The test session begins after a further delay (e.g., 30 minutes). The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (the pulse, e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-pulse trials: A lower-intensity acoustic stimulus (the prepulse, e.g., 74, 78, or 82 dB) precedes the pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present to measure baseline movement.
-
-
Data Analysis: The startle amplitude is recorded for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: % PPI = 100 * [(Startle_pulse-alone - Startle_prepulse+pulse) / Startle_pulse-alone] The data are analyzed to determine if this compound can reverse the PPI deficit induced by dizocilpine.
Conclusion
This compound is a well-characterized, orally bioavailable, and selective inhibitor of Glutamate Carboxypeptidase II. Its ability to modulate the glutamatergic system through a dual mechanism of action makes it a valuable research tool and a potential therapeutic candidate for a range of neurological disorders characterized by glutamate excitotoxicity, such as neuropathic pain and schizophrenia. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other GCPII inhibitors.
References
- 1. Sensitization of prepulse inhibition deficits by repeated administration of dizocilpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor this compound Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-MPPA: Target Engagement and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-mercaptopropyl)pentanedioic acid (2-MPPA), also known as GPI-5693, is a potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII).[1] GCPII, also referred to as N-acetylated-alpha-linked acidic dipeptidase (NAALADase) or Prostate-Specific Membrane Antigen (PSMA), is a key enzyme in the central nervous system responsible for the hydrolysis of the neuropeptide N-acetyl-aspartyl-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[2][3][4] By inhibiting GCPII, this compound elevates the levels of synaptic NAAG, which in turn acts as an agonist at the metabotropic glutamate receptor 3 (mGluR3).[2] This mechanism of action makes this compound a subject of interest for therapeutic intervention in neurological disorders characterized by excessive glutamate excitotoxicity. This guide provides a comprehensive overview of the target engagement and binding affinity of this compound, including available quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.
Core Target and Mechanism of Action
The primary molecular target of this compound is the enzyme Glutamate Carboxypeptidase II (GCPII) . This compound is an orally active and selective inhibitor of this enzyme.[1] The inhibition of GCPII by this compound leads to an increase in the concentration of the neuropeptide N-acetyl-aspartyl-glutamate (NAAG) in the synaptic cleft. NAAG is an agonist for the metabotropic glutamate receptor 3 (mGluR3), and its increased availability leads to the activation of this receptor.[2] The activation of presynaptic mGluR3 receptors is coupled to the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This cascade ultimately results in the reduced release of glutamate, thereby mitigating excitotoxicity.
Signaling Pathway of this compound Action
Quantitative Data on Binding Affinity
| Parameter | Value | Target | Comments | Reference(s) |
| IC50 | 90 nM | Glutamate Carboxypeptidase II (GCPII) | This value indicates the concentration of this compound required to inhibit 50% of GCPII activity in vitro. | [1] |
| Ki | Not Reported | Glutamate Carboxypeptidase II (GCPII) | The inhibition constant, which represents the dissociation constant of the enzyme-inhibitor complex, has not been found in the reviewed literature. | |
| Kd | Not Reported | Glutamate Carboxypeptidase II (GCPII) | The dissociation constant, a measure of the affinity between the inhibitor and the enzyme, has not been found in the reviewed literature. |
Experimental Protocols
Detailed experimental protocols for determining the binding affinity and target engagement of this compound are crucial for reproducible research. The following sections outline methodologies for key experiments.
In Vitro GCPII Inhibition Assay (IC50 and Ki Determination)
This protocol describes a fluorescence-based enzymatic assay to determine the inhibitory potency of this compound on GCPII.
1. Materials and Reagents:
-
Recombinant human GCPII
-
This compound
-
Fluorescent GCPII substrate (e.g., Glu-Glu dipeptide labeled with fluorescein)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
96-well black microplates
-
Plate reader with fluorescence detection capabilities
2. Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to create a range of concentrations to be tested.
-
Enzyme and Substrate Preparation: Dilute the recombinant human GCPII and the fluorescent substrate to their final working concentrations in assay buffer.
-
Assay Reaction:
-
Add 25 µL of the diluted this compound solutions (or vehicle control) to the wells of the 96-well plate.
-
Add 25 µL of the diluted GCPII enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 50 µL of the fluorescent substrate solution to each well.
-
-
Data Acquisition:
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Record measurements at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Plot the reaction velocity as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
To determine the Ki value, the assay should be repeated with multiple substrate concentrations. The data can then be analyzed using the Cheng-Prusoff equation or by global fitting to a competitive inhibition model.
-
Experimental Workflow for Ki Determination
Ex-Vivo Target Engagement Assay
This protocol describes a method to assess the engagement of this compound with its target, GCPII, in tissue samples from treated animals.
1. Animal Dosing and Tissue Collection:
-
Administer this compound or vehicle control to laboratory animals (e.g., rats or mice) via the desired route (e.g., oral gavage).
-
At specified time points after dosing, euthanize the animals and harvest the tissues of interest (e.g., brain, spinal cord).
-
Immediately freeze the tissues on dry ice and store at -80°C until analysis.
2. Tissue Homogenization:
-
Homogenize the frozen tissues in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) on ice.
-
Centrifuge the homogenates at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble and membrane-bound proteins, including GCPII.
3. GCPII Activity Measurement:
-
Perform a GCPII enzymatic assay on the tissue homogenates as described in the In Vitro GCPII Inhibition Assay protocol.
-
The activity of GCPII in the homogenates from this compound-treated animals is compared to that of the vehicle-treated controls to determine the percentage of target inhibition.
4. Data Analysis:
-
Calculate the percent inhibition of GCPII activity for each this compound-treated sample using the following formula: % Inhibition = (1 - (Activity in treated sample / Mean activity in control samples)) * 100
Conclusion
This compound is a well-characterized inhibitor of Glutamate Carboxypeptidase II with a reported IC50 of 90 nM. Its mechanism of action involves the potentiation of NAAG signaling through mGluR3, leading to a reduction in glutamate release. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other GCPII inhibitors. Further studies to determine the Ki and Kd values of this compound would provide a more complete understanding of its binding affinity. The methodologies for assessing in vitro inhibition and ex-vivo target engagement are essential tools for the preclinical development of this and similar compounds for the treatment of neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Experimental Use of 2-MPPA in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-mercaptopropyl)pentanedioic acid (2-MPPA) is a potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase). GCPII is a key enzyme in the central nervous system responsible for the hydrolysis of the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. By inhibiting GCPII, this compound prevents the breakdown of NAAG, leading to an increase in its extracellular levels.[1][2] NAAG is an agonist at the metabotropic glutamate receptor 3 (mGluR3), and its increased concentration potentiates the activation of this receptor.[3] This mechanism of action makes this compound a valuable research tool for investigating the role of the GCPII-NAAG-mGluR3 signaling pathway in various physiological and pathological processes. Preclinical studies in rodent models have demonstrated the therapeutic potential of this compound in a range of neurological and psychiatric conditions, including neuropathic pain, opioid tolerance, and schizophrenia-like sensorimotor gating deficits.[1][4][5]
These application notes provide detailed protocols for in vivo experiments using this compound in mice, covering pharmacokinetic considerations, and methodologies for assessing its effects in models of opioid tolerance, chemotherapy-induced neuropathy, and sensorimotor gating.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | tmax (h) | t½ (h) | AUC (µg·h/mL) | Reference |
| Intravenous | 10 | 27.0 | - | 1.0 | - | [4] |
| Oral | 10 | ~5 | ~0.5-1 | 2.4 - 9.2 | - | [4] |
Note: Data presented is from studies conducted in rats and should be considered as a reference for murine experiments.[4]
Table 2: Pharmacokinetic Parameters of 2-PMPA in Mice
| Administration Route | Dose (mg/kg) | Cmax (nmol/mL) | tmax (h) | AUC (h*nmol/mL) | Oral Bioavailability (%) | Reference |
| Intravenous | 10 | - | - | - | - | [6] |
| Oral | 10 | 0.25 ± 0.02 | - | 0.65 ± 0.13 | <1 | [6] |
Note: 2-PMPA is a related GCPII inhibitor. This data is provided for comparative purposes.[6]
Table 3: Effective Doses of this compound in Mouse Models
| Experimental Model | Mouse Strain | Administration Route | Effective Dose (mg/kg) | Effect | Reference |
| Morphine Tolerance | C57/Bl | Oral | 60 | Prevented development of morphine tolerance | [5] |
| Chemotherapy-Induced Neuropathy | - | Oral | 30 | Prevented nerve conduction velocity decline | [7] |
| Dizocilpine-Induced PPI Deficits | - | Oral | 10, 30, 100 | Attenuated prepulse inhibition deficits | [1] |
Experimental Protocols
Assessment of this compound on the Development of Morphine Tolerance
This protocol is designed to evaluate the effect of this compound on the development of tolerance to the antinociceptive effects of morphine.
Materials:
-
Male C57/Bl mice
-
Morphine sulfate
-
This compound
-
Vehicle for this compound (e.g., water or saline)
-
Tail-flick analgesia meter
-
Animal restrainers
Procedure:
-
Animal Habituation: Acclimate mice to the experimental room and handling for at least 3 days prior to the experiment. Habituate the mice to the tail-flick apparatus and restrainers to minimize stress-induced analgesia.
-
Baseline Nociceptive Threshold: Determine the baseline tail-flick latency for each mouse. The heat source is focused on the distal portion of the tail, and the latency to tail withdrawal is recorded. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Treatment Groups:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + Morphine
-
Group 3: this compound (e.g., 60 mg/kg, p.o.) + Morphine
-
-
Induction of Tolerance:
-
Administer this compound or vehicle orally once daily for 7 days.
-
Administer morphine (e.g., 10 mg/kg, s.c.) twice daily for 7 days to induce tolerance. The this compound/vehicle is typically given 30-60 minutes before the first daily morphine injection.
-
-
Assessment of Antinociception (Day 1 and Day 8):
-
On Day 1, 30 minutes after the first morphine injection, assess the antinociceptive effect using the tail-flick test. Measure latencies at multiple time points (e.g., 30, 60, 90, 120 minutes) after morphine administration.
-
On Day 8, administer a challenge dose of morphine (e.g., 10 mg/kg, s.c.) to all groups and assess the antinociceptive response as on Day 1. A significant decrease in the analgesic effect in the morphine-only group compared to their Day 1 response indicates the development of tolerance.
-
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Compare the %MPE between groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).
Evaluation of this compound in a Chemotherapy-Induced Neuropathy Model
This protocol outlines a method to assess the neuroprotective effects of this compound against peripheral neuropathy induced by a chemotherapeutic agent like paclitaxel.
Materials:
-
Male C57BL/6J mice
-
Paclitaxel
-
This compound
-
Vehicle for this compound and paclitaxel
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)
-
Apparatus for assessing thermal hyperalgesia (e.g., Hargreaves' test)
-
Nerve conduction velocity (NCV) measurement equipment
Procedure:
-
Baseline Sensory and Electrophysiological Measurements: Before induction of neuropathy, establish baseline measurements for mechanical withdrawal threshold, thermal withdrawal latency, and sensory nerve conduction velocity (SNCV) of the caudal nerve.
-
Induction of Neuropathy:
-
Administer paclitaxel (e.g., 4-8 mg/kg, i.p.) on four alternate days (e.g., days 1, 3, 5, 7) to induce peripheral neuropathy.
-
-
Treatment Groups:
-
Group 1: Vehicle (for paclitaxel) + Vehicle (for this compound)
-
Group 2: Paclitaxel + Vehicle (for this compound)
-
Group 3: Paclitaxel + this compound (e.g., 30 mg/kg, p.o.)
-
-
This compound Administration: Administer this compound or its vehicle orally once daily, starting from the first day of paclitaxel administration and continuing throughout the experimental period (e.g., 14-21 days).
-
Assessment of Neuropathy:
-
Measure mechanical withdrawal thresholds and thermal withdrawal latencies at regular intervals (e.g., weekly) starting from day 7. A significant decrease in withdrawal thresholds/latencies in the paclitaxel-only group indicates the development of neuropathy.
-
Measure SNCV at the end of the study. A decrease in SNCV is indicative of nerve damage.
-
-
Data Analysis: Compare the behavioral scores (withdrawal thresholds/latencies) and SNCV values between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Assessment of this compound on Dizocilpine-Induced Prepulse Inhibition (PPI) Deficits
This protocol is used to evaluate the potential of this compound to reverse sensorimotor gating deficits, a model relevant to schizophrenia.
Materials:
-
Male mice (e.g., Swiss-Webster or C57BL/6)
-
Dizocilpine (MK-801)
-
This compound
-
Saline
-
Acoustic startle response system with PPI capabilities
Procedure:
-
Animal Acclimation: Acclimate the mice to the startle chambers for 2-3 days prior to testing.
-
Treatment Groups:
-
Group 1: Vehicle (oral) + Saline (i.p.)
-
Group 2: Vehicle (oral) + Dizocilpine (i.p.)
-
Group 3: this compound (e.g., 10, 30, or 100 mg/kg, p.o.) + Dizocilpine (i.p.)
-
-
Drug Administration:
-
Administer this compound or vehicle orally 60 minutes before the PPI test session.
-
Administer dizocilpine (e.g., 0.1 mg/kg, i.p.) or saline 30 minutes before the PPI test session.
-
-
PPI Testing Session:
-
Place the mouse in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse-pulse trials: A weaker acoustic prepulse (e.g., 73, 79, 85 dB, 20 ms duration) presented 100 ms before the pulse.
-
No-stimulus trials: Background noise only.
-
-
Record the startle response (amplitude of whole-body flinch) for each trial.
-
-
Data Analysis:
-
Calculate the percent prepulse inhibition (%PPI) for each prepulse intensity: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.
-
Compare the %PPI across the different treatment groups using ANOVA. A significant reduction in %PPI in the dizocilpine-only group compared to the control group indicates a gating deficit. An attenuation of this deficit in the this compound treated groups would suggest a therapeutic effect.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo assessment of this compound in mice.
Caption: Signaling pathway of this compound action.
References
- 1. Inhibition of glutamate-carboxypeptidase-II in dorsolateral prefrontal cortex: potential therapeutic target for neuroinflammatory cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ane.pl [ane.pl]
- 3. Acoustic startle and disruption of prepulse inhibition by dizocilpine in selectively bred mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor this compound Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioanalytical method for evaluating the pharmacokinetics of the GCP-II inhibitor 2-phosphonomethyl pentanedioic acid (2-PMPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Application Notes and Protocols for Oral Gavage Administration of 2-MPPA in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oral gavage administration of 2-(3-mercaptopropyl) pentanedioic acid (2-MPPA) in rats. This compound is a potent and orally bioavailable inhibitor of glutamate carboxypeptidase II (GCPII), a key enzyme in the nervous system.[1][2] This document is intended to guide researchers in designing and executing preclinical studies involving this compound.
Overview and Background
This compound is a selective inhibitor of GCPII, an enzyme that hydrolyzes N-acetylaspartylglutamate (NAAG) to produce glutamate and N-acetylaspartate.[3] By inhibiting GCPII, this compound reduces the levels of extracellular glutamate, which is implicated in the pathophysiology of various neurological disorders.[2][4] This mechanism of action makes this compound a compound of interest for therapeutic development in conditions such as neuropathic pain and schizophrenia.[1][3]
Quantitative Data Summary
A single-dose, dose-proportionality study was conducted in nonfasted male and female Dawley rats to characterize the pharmacokinetic profile of this compound following oral administration. The doses ranged from 1 to 1000 mg/kg.[1]
| Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | t1/2 (hours) | Bioavailability (%) |
| 1 | ~100 | ~500 | 2.4 - 9.2 | 82 (at 10 mg/kg) |
| 3 | ~300 | ~2000 | 2.4 - 9.2 | N/A |
| 10 | ~1000 | ~8000 | 2.4 - 9.2 | 82 |
| 30 | ~3000 | ~30000 | 2.4 - 9.2 | N/A |
| 50 | ~5000 | ~60000 | 2.4 - 9.2 | N/A |
| 100 | ~10000 | ~150000 | 2.4 - 9.2 | N/A |
| 500 | ~40000 | ~800000 | 2.4 - 9.2 | N/A |
| 1000 | ~70000 | ~2000000 | 2.4 - 9.2 | N/A |
Note: The plasma pharmacokinetic profiles were biphasic, and while Cmax increased approximately proportionally with the dose, the AUC increased supra-proportionally. The bioavailability was determined based on a 10 mg/kg intravenous administration.[1]
Experimental Protocols
Materials and Equipment
-
This compound
-
Vehicle for dissolution (e.g., water, saline)
-
Male/Female Dawley rats
-
Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats)[5][6]
-
Syringes
-
Animal scale
-
Plasma separator tubes
-
Centrifuge
-
-80°C freezer
-
High-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) equipment[1]
Dosing Solution Preparation
-
Determine the desired concentration of the this compound solution based on the target dose and a dosing volume of 1 ml/kg.[1]
-
Dissolve the calculated amount of this compound in the appropriate vehicle. Ensure complete dissolution.
-
Prepare fresh dosing solutions on the day of the experiment.
Oral Gavage Procedure
A standardized and careful oral gavage technique is crucial to prevent injury to the animal and ensure accurate dosing.
-
Animal Handling and Restraint:
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this length on the needle.[7]
-
Lubricate the tip of the gavage needle with water or a suitable lubricant.[7]
-
Gently insert the needle into the mouth, passing it along the roof of the mouth and down the esophagus. The needle should advance smoothly without resistance.[8][9] If resistance is met, withdraw and reinsert.[7]
-
-
Substance Administration:
-
Post-Procedure Monitoring:
-
After administration, gently remove the needle and return the rat to its cage.
-
Monitor the animal for at least 15 minutes for any adverse reactions.[7]
-
Pharmacokinetic Sample Collection
-
At various time points after dosing, sacrifice the rats.[1]
-
Collect whole blood into plasma separator tubes.[1]
-
Centrifuge the blood at 4°C to separate the plasma.[1]
-
If required, collect tissue samples as well.[1]
-
Store all plasma and tissue samples at -80°C until analysis.[1]
Sample Analysis
Quantify the concentration of this compound in plasma and tissue samples using a validated LC-MS/MS method.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for oral gavage of this compound in rats.
Signaling Pathway of this compound
Caption: Simplified signaling pathway showing the mechanism of action of this compound.
References
- 1. Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor this compound Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of the glutamate carboxypeptidase II inhibitor this compound show prolonged alleviation of neuropathic pain through an indirect mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orally active glutamate carboxypeptidase II inhibitor this compound attenuates dizocilpine-induced prepulse inhibition deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. research.fsu.edu [research.fsu.edu]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. ouv.vt.edu [ouv.vt.edu]
Application Notes and Protocols for Preparing 2-MPPA Solutions for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(3-mercaptopropyl)pentanedioic acid (2-MPPA) is a potent and selective inhibitor of glutamate carboxypeptidase II (GCP II), also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase).[1][2] GCP II is a membrane-bound zinc metalloenzyme that hydrolyzes the neuropeptide N-acetyl-aspartyl-glutamate (NAAG) into N-acetyl-aspartate and glutamate.[1] By inhibiting GCP II, this compound increases the levels of NAAG, which in turn activates metabotropic glutamate receptor 3 (mGluR3). This activation leads to a reduction in synaptic glutamate release, a mechanism that is being explored for therapeutic intervention in neurological disorders associated with excessive glutamate.[1][2] this compound is orally bioavailable and has been investigated in various preclinical models.[1][3][4]
These application notes provide detailed protocols for the preparation of this compound solutions for use in in vivo research, along with relevant data on its chemical properties and solubility.
Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 254737-29-6 | [5][6] |
| Molecular Formula | C8H14O4S | [5][6] |
| Molecular Weight | 206.26 g/mol | [5][6] |
| Appearance | Colorless to light yellow oil | [7] |
| IC50 | 90 nM for GCP II inhibition | [5][6][8] |
Solubility of this compound
Proper dissolution is critical for accurate dosing in in vivo experiments. The solubility of this compound in various solvents is summarized below. It is recommended to use sonication to aid dissolution.[6]
| Solvent | Solubility | Reference |
| DMSO | 80 - 100 mg/mL (387.86 - 484.82 mM) | [6][7] |
| Water | <20.63 mg/mL | [5] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL (16 mM) | [6] |
For cell culture experiments, the final concentration of DMSO should generally not exceed 0.1% to avoid solvent-induced cellular effects.[6]
Experimental Protocols
Below are detailed protocols for preparing this compound solutions for common routes of administration in animal studies.
Protocol 1: Preparation of this compound in HEPES Buffered Saline for Oral Gavage or Intravenous (IV) Administration
This protocol is based on a method used for pharmacokinetic and pharmacodynamic studies in rats.[1]
Materials:
-
This compound
-
50 mM HEPES buffered saline
-
Sodium hydroxide (NaOH) solution (e.g., 1 M) for pH adjustment
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated pH meter
-
Vortex mixer
-
Sterile filters (0.22 µm) for IV administration
Procedure:
-
Weighing this compound: Accurately weigh the required amount of this compound based on the desired final concentration and volume.
-
Initial Dissolution: Add the weighed this compound to a sterile conical tube. Add a portion of the 50 mM HEPES buffered saline to the tube.
-
Vortexing: Vortex the mixture thoroughly to facilitate dissolution. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.[5]
-
pH Adjustment: Measure the pH of the solution using a calibrated pH meter. Adjust the pH to neutral (approximately 7.4) by adding small increments of NaOH solution. Vortex the solution after each addition to ensure homogeneity before re-measuring the pH.
-
Final Volume Adjustment: Once the desired pH is achieved, add the remaining 50 mM HEPES buffered saline to reach the final target volume and concentration. Vortex the solution again to ensure it is well-mixed.
-
Sterilization (for IV administration): If the solution is intended for intravenous administration, it must be sterilized by passing it through a 0.22 µm sterile filter into a sterile container.
-
Storage: The dosing solution should be prepared fresh every 2-3 days and stored under refrigeration (2-8°C).[1] For longer-term storage of stock solutions, aliquots should be stored at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[5][7]
Protocol 2: Preparation of this compound Formulation for Intraperitoneal (IP) Administration
This protocol provides a general formulation for compounds that are soluble in DMSO, suitable for intraperitoneal injection in mice.[6]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), newly opened
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, conical tubes
Procedure:
-
Weighing this compound: Accurately weigh the required amount of this compound.
-
Dissolving in DMSO: Add the appropriate volume of DMSO to the this compound to create a stock solution. For a final formulation with 10% DMSO, you would start with this as your base. Ensure complete dissolution, using sonication if necessary.[7]
-
Adding Co-solvents: Sequentially add the other solvents. First, add PEG300 (to a final concentration of 40%) and mix well until the solution is clear.
-
Adding Surfactant: Next, add Tween 80 (to a final concentration of 5%) and mix thoroughly until the solution is clear.
-
Adding Aqueous Component: Finally, add saline or PBS (to a final concentration of 45%) to reach the desired final volume. Mix well.
-
Final Solution: The final formulation will be a clear solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Storage: Prepare this formulation fresh on the day of the experiment.
Note: For mice with lower tolerance, the DMSO concentration should be kept below 2%. The ratios of PEG300 and Tween 80 can be adjusted based on the clarity of the solution.[6]
In Vivo Dosing Information
The following table summarizes doses of this compound used in published in vivo studies.
| Animal Model | Administration Route | Dose Range | Study Focus | Reference |
| Rats | Oral gavage | 1 - 1000 mg/kg | Pharmacokinetics | [1] |
| Rats | Intravenous (caudal vein) | 10 mg/kg | Pharmacokinetics | [1] |
| Mice | Intraperitoneal | 30 mg/kg | Neurological studies | [6] |
| Mice | Not specified | 10, 30, 100 mg/kg | Prepulse inhibition | [7] |
| Mice | Not specified | 10, 30, 60 mg/kg | Morphine tolerance | [9] |
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound involves the inhibition of GCP II, which modulates glutamatergic neurotransmission.
Caption: Mechanism of action of this compound.
The following diagram illustrates a general workflow for preparing and administering this compound solutions in an in vivo study.
Caption: Experimental workflow for this compound solution preparation.
References
- 1. Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor this compound Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of the glutamate carboxypeptidase II inhibitor this compound show prolonged alleviation of neuropathic pain through an indirect mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. This compound | GPI-5693 | GCP II inhibitor | NAALADase inhibitor | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CAS 254737-29-6 | Tocris Bioscience [tocris.com]
- 9. This compound, a selective glutamate carboxypeptidase II inhibitor, attenuates morphine tolerance but not dependence in C57/Bl mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-MPPA in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA), a glutamate carboxypeptidase II (GCP II) inhibitor, in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a reversed-phase chromatographic separation coupled with tandem mass spectrometry for detection. This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable assay for pharmacokinetic studies and other research applications involving this compound. The described method will require validation by the end-user to ensure performance for its intended purpose.
Introduction
This compound is a potent and selective inhibitor of glutamate carboxypeptidase II, a key enzyme in the central nervous system. Its therapeutic potential is being investigated in various neurological disorders. To support preclinical and clinical development, a reliable bioanalytical method for the quantification of this compound in biological matrices such as plasma is essential for characterizing its pharmacokinetic profile. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for this application. This document provides a detailed protocol for the determination of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4 (or a suitable structural analog)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (with K2EDTA as anticoagulant)
-
96-well collection plates
-
Centrifuge capable of accommodating 96-well plates
Instrumentation
-
A sensitive and selective LC-MS/MS system, such as a triple quadrupole mass spectrometer.
-
A UHPLC system capable of binary gradient elution.
Preparation of Stock and Working Solutions
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol/water (50:50, v/v) to obtain a 1 mg/mL stock solution.
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the SIL-IS in methanol/water (50:50, v/v).
Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol/water (50:50, v/v) to create working solutions for calibration standards and quality control (QC) samples. The IS working solution is prepared by diluting the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation
-
Allow plasma samples, calibration standards, and QC samples to thaw at room temperature.
-
In a 96-well plate, add 50 µL of plasma for each sample, standard, or QC.
-
To each well, add 200 µL of the IS working solution in acetonitrile (100 ng/mL).
-
Seal the plate and vortex for 2 minutes at 1000 rpm to precipitate proteins.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
Mass Spectrometry:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 205.1 (for this compound) |
| Product Ion (m/z) | To be determined by infusion of standard |
| IS Precursor Ion (m/z) | e.g., 209.1 (for this compound-d4) |
| IS Product Ion (m/z) | To be determined by infusion of standard |
| Collision Energy | To be optimized |
Note: The exact m/z transitions for this compound and the internal standard should be optimized by direct infusion of the standard solutions into the mass spectrometer.
Method Validation (Template)
The following tables provide a template for the data that should be generated during method validation to ensure the reliability of the results.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| This compound | 1 - 1000 | > 0.99 | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 1 | < 20 | 80 - 120 | < 20 | 80 - 120 |
| Low QC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | Consistent and reproducible | Within acceptable limits |
| High QC | 800 | Consistent and reproducible | Within acceptable limits |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Inhibition of GCP II by this compound.
Conclusion
The described LC-MS/MS method provides a framework for the quantitative analysis of this compound in human plasma. The simple protein precipitation sample preparation procedure allows for high-throughput analysis. This application note serves as a starting point for researchers to develop and validate a robust and reliable method for their specific needs in the drug development process. It is imperative that the method is fully validated in the end-user's laboratory to ensure it meets the required regulatory and scientific standards.
Application Notes and Protocols for the Derivatization of 2-MPPA with N-ethylmaleimide for Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the derivatization of 2-Methyl-3-phenyl-3-propanamine (2-MPPA), a primary amine, with N-ethylmaleimide (NEM) to facilitate its analysis by chromatography. Primary amines like this compound can be challenging to analyze directly due to their polarity and potential for poor chromatographic peak shape. Derivatization with NEM is proposed to improve its chromatographic properties and enhance detection. While N-ethylmaleimide is predominantly used for the derivatization of thiols, it has been reported to react with amine-containing metabolites[1]. This protocol is based on established principles of amine derivatization and provides a starting point for method development and validation.
Introduction
2-Methyl-3-phenyl-3-propanamine (this compound) is a structural analog of amphetamine and, as such, its detection and quantification are of interest in various research fields, including pharmacology and toxicology. Direct analysis of primary amines by reversed-phase high-performance liquid chromatography (HPLC) can be hampered by issues such as poor retention, peak tailing, and low detector response. Chemical derivatization is a common strategy to overcome these limitations.
N-ethylmaleimide (NEM) is a well-known reagent that reacts with sulfhydryl groups. However, under specific conditions, the maleimide group can also react with primary amines via a Michael addition reaction. This application note details a proposed protocol for the derivatization of this compound with NEM, rendering the molecule more amenable to chromatographic analysis, potentially by HPLC with UV or mass spectrometric detection.
Chemical Reaction
The proposed derivatization reaction involves the addition of the primary amine group of this compound to the double bond of the maleimide ring of N-ethylmaleimide. This reaction is expected to proceed under mildly alkaline conditions to ensure the amine is in its nucleophilic free base form.
References
Application Notes and Protocols for the Use of 2-MPPA in Chemotherapy-Induced Neuropathy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Methyl-2-propyl-1,3-propanediol dicarbamate (2-MPPA), a selective inhibitor of glutamate carboxypeptidase II (GCPII), in preclinical studies of chemotherapy-induced neuropathy (CIN). Detailed protocols for inducing CIN in rodent models and assessing the therapeutic effects of this compound are also provided.
Introduction to this compound and its Mechanism of Action in Neuropathy
Chemotherapy-induced neuropathy is a common, dose-limiting side effect of many anticancer drugs, including taxanes, platinum-based agents, and proteasome inhibitors. It is characterized by sensory loss, tingling, and neuropathic pain. The pathophysiology of CIN is complex, but one contributing factor is thought to be excitotoxicity mediated by the neurotransmitter glutamate.
This compound is a potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII), an enzyme that catalyzes the hydrolysis of N-acetyl-aspartyl-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. By inhibiting GCPII, this compound reduces the production of excess glutamate and increases the levels of NAAG. NAAG is an agonist at the metabotropic glutamate receptor 3 (mGluR3), which is thought to have neuroprotective effects. This dual action of reducing glutamate-mediated excitotoxicity and promoting mGluR3 activation makes GCPII inhibition a promising therapeutic strategy for CIN.[1][2][3]
Preclinical studies have demonstrated the potential of GCPII inhibitors to alleviate symptoms of neuropathy induced by various chemotherapeutic agents.
Signaling Pathway of GCPII Inhibition by this compound
Caption: Mechanism of this compound in attenuating chemotherapy-induced neuropathy.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound in preventing and reversing chemotherapy-induced neuropathy.
Table 1: Prevention of Sensory Nerve Conduction Velocity (SNCV) Decline in Mice
| Chemotherapy Agent | This compound Treatment (30 mg/kg PO daily) | Prevention of SNCV Decline (%) |
| Taxol (5 mg/kg) | Concurrent with chemotherapy | 93.5 ± 12.8 |
| Taxol (25 mg/kg) | Concurrent with chemotherapy | 98.3 ± 11.6 |
| Oxaliplatin (6 mg/kg) | Concurrent with chemotherapy | 94.3 ± 10.1 |
| Bortezomib (0.6 mg/kg) | Concurrent with chemotherapy | 100 ± 16 |
Data from Tang et al., 2006.
Table 2: Reversal of Established Sensory Nerve Conduction Velocity (SNCV) Decline in Mice
| Chemotherapy Agent | This compound Treatment (30 mg/kg PO daily for 7 days) | Reversal of SNCV Decline (%) |
| Taxol | After establishment of neuropathy | 98.3 ± 8.0 |
Data from Tang et al., 2006.
Experimental Protocols
Animal Models of Chemotherapy-Induced Neuropathy
The following protocols are adapted from established methods for inducing CIN in rodents.
Caption: General workflow for studying this compound in a CIN model.
-
Reference: Adapted from methods used in paclitaxel-induced neuropathy studies.[4][5][6]
-
Animals: Adult male C57BL/6J mice.
-
Paclitaxel Preparation: Dissolve paclitaxel in a vehicle of Cremophor EL and ethanol (1:1), and then dilute with saline.
-
Dosing Regimen: Administer paclitaxel at a dose of 2-8 mg/kg via intraperitoneal (i.p.) injection every other day for a total of four injections.
-
This compound Administration: Administer this compound at 30 mg/kg by oral gavage (PO) daily, starting on the first day of paclitaxel treatment and continuing throughout the study. The vehicle for this compound is typically water or saline.
-
Reference: Based on established oxaliplatin neuropathy models.
-
Animals: Adult female BALB/c mice.
-
Oxaliplatin Preparation: Dissolve oxaliplatin in 5% glucose solution.
-
Dosing Regimen: Administer oxaliplatin at a dose of 6 mg/kg (i.p.) twice weekly for four weeks.
-
This compound Administration: Administer this compound at 30 mg/kg (PO) daily, starting on the first day of oxaliplatin treatment and continuing throughout the study.
-
Reference: Adapted from bortezomib-induced neuropathy protocols in rats.[7][8][9]
-
Animals: Adult male Wistar rats.
-
Bortezomib Preparation: Dissolve bortezomib in saline.
-
Dosing Regimen: Administer bortezomib at a dose of 0.15-0.20 mg/kg via intravenous (i.v.) or i.p. injection three times a week for eight weeks.
-
This compound Administration: Administer this compound at 30 mg/kg (PO) daily, starting on the first day of bortezomib treatment and continuing throughout the study.
Assessment of Neuropathy
-
Principle: Measures the speed of electrical impulse propagation along a nerve, which is reduced in cases of demyelination or axonal damage.
-
Procedure (Mouse Tail Nerve):
-
Anesthetize the mouse (e.g., with isoflurane or ketamine/xylazine).
-
Maintain the animal's body temperature at 37°C.
-
Place stimulating electrodes at the distal end of the tail and recording electrodes proximally, with a fixed distance (e.g., 30 mm) between them.
-
Deliver a supramaximal electrical stimulus and record the latency of the sensory nerve action potential (SNAP).
-
Calculate SNCV using the formula: SNCV (m/s) = Distance (mm) / Latency (ms).
-
-
Principle: Assesses sensitivity to a non-painful mechanical stimulus.
-
Procedure:
-
Place the animal on an elevated mesh platform and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is a brisk withdrawal, flinching, or licking of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
-
Principle: Measures hypersensitivity to a cooling stimulus.
-
Procedure:
-
Place the animal in a transparent observation chamber with a mesh floor.
-
Apply a drop of acetone to the plantar surface of the hind paw.
-
Record the duration of paw withdrawal, flinching, or licking over a set period (e.g., 1 minute).
-
Histopathological Analysis
-
Procedure:
-
At the end of the study, perfuse the animals with saline followed by 4% paraformaldehyde.
-
Dissect the dorsal root ganglia (DRG) and sciatic nerves.
-
Process the tissues for paraffin or cryo-sectioning.
-
Perform histological staining (e.g., hematoxylin and eosin) or immunohistochemistry for markers of neuronal damage or inflammation.
-
Morphometric analysis can be performed to quantify neuronal size, axon diameter, and myelin thickness.
-
Conclusion
This compound, as a selective inhibitor of GCPII, has shown significant promise in preclinical models of chemotherapy-induced neuropathy. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and other GCPII inhibitors in alleviating this debilitating side effect of cancer treatment. Careful consideration of the specific chemotherapeutic agent, animal model, and outcome measures is crucial for the successful design and interpretation of these studies.
References
- 1. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acetylaspartylglutamate (NAAG) and glutamate carboxypeptidase II: An abundant peptide neurotransmitter-enzyme system with multiple clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Methods and protocols for chemotherapy-induced peripheral neuropathy (CIPN) mouse models using paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Effects of paclitaxel on the development of neuropathy and affective behaviors in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a rat model of bortezomib‐induced painful neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bortezomib-induced painful neuropathy in rats: a behavioral, neurophysiological and pathological study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Assessing 2-MPPA in a Model of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms, including positive (e.g., hallucinations, delusions), negative (e.g., social withdrawal, anhedonia), and cognitive impairments. While the dopamine hypothesis has historically dominated therapeutic strategies, the glutamate hypothesis of schizophrenia has gained significant traction.[1][2] This hypothesis suggests that a dysfunction in glutamatergic neurotransmission, particularly a hypofunction of the N-methyl-D-aspartate (NMDA) receptor, plays a crucial role in the pathophysiology of the disorder.[3][4]
2-(3-mercaptopropyl)pentanedioic acid (2-MPPA) is a potent and selective inhibitor of glutamate carboxypeptidase II (GCPII).[5][6] GCPII is an enzyme that hydrolyzes N-acetylaspartylglutamate (NAAG) into N-acetyl-aspartate and glutamate.[7] By inhibiting GCPII, this compound prevents the breakdown of NAAG, leading to a decrease in synaptic glutamate levels and an increase in NAAG.[5] NAAG itself acts as an agonist at the metabotropic glutamate receptor 3 (mGluR3), which can modulate glutamatergic and dopaminergic neurotransmission.[6][8] Given its mechanism of action, this compound presents a compelling therapeutic candidate for schizophrenia by targeting the glutamatergic dysregulation implicated in the disease.
These application notes provide a detailed protocol for assessing the efficacy of this compound in a preclinical animal model of schizophrenia induced by the non-competitive NMDA receptor antagonist, phencyclidine (PCP).
Rationale for Model Selection
The use of NMDA receptor antagonists like PCP or ketamine in rodents is a well-established pharmacological model for schizophrenia.[9][10] Administration of these agents can induce a range of behavioral abnormalities that mimic the positive, negative, and cognitive symptoms observed in patients with schizophrenia.[11][12] This model is particularly relevant for evaluating compounds like this compound that modulate the glutamate system.
Signaling Pathway of this compound Action
References
- 1. psychiatrist.com [psychiatrist.com]
- 2. Glutamate hypothesis of schizophrenia - Wikipedia [en.wikipedia.org]
- 3. The glutamate hypothesis of schizophrenia: evidence from human brain tissue studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Astrocytic Regulation of Glutamate Transmission in Schizophrenia [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor this compound Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential expression of metabotropic glutamate receptors 2 and 3 in schizophrenia: a mechanism for antipsychotic drug action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acnp.org [acnp.org]
- 10. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutamate Hypothesis of Schizophrenia :: CSHL DNA Learning Center [dnalc.cshl.edu]
- 12. scielo.br [scielo.br]
Application Notes and Protocols for In Vitro Neuroprotection Assay Using 2-MPPA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the neuroprotective effects of 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA), a selective inhibitor of glutamate carboxypeptidase II (GCPII), in an in vitro model of glutamate-induced excitotoxicity.
Introduction
Glutamate, the primary excitatory neurotransmitter in the central nervous system, can induce neuronal cell death through a process known as excitotoxicity when present in excessive concentrations. This phenomenon is implicated in the pathophysiology of various neurodegenerative diseases. This compound is a potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII), an enzyme that cleaves N-acetylaspartylglutamate (NAAG) to produce glutamate. By inhibiting GCPII, this compound reduces the production of excess glutamate and increases the levels of NAAG, which has neuroprotective properties through its action on metabotropic glutamate receptor 3 (mGluR3).[1][2] This dual action makes this compound a promising candidate for neuroprotective therapies.
This document outlines a detailed protocol for evaluating the neuroprotective capacity of this compound against glutamate-induced toxicity in a neuronal cell culture model.
Mechanism of Action of this compound in Neuroprotection
This compound exerts its neuroprotective effects by inhibiting the enzymatic activity of GCPII. This inhibition leads to two key downstream effects:
-
Reduction of Glutamate Levels: By blocking the cleavage of NAAG, this compound prevents the release of glutamate, thereby mitigating excitotoxicity.
-
Increase of NAAG Levels: The accumulation of NAAG enhances the activation of presynaptic mGluR3 receptors, which further inhibits the release of glutamate.
The following diagram illustrates the signaling pathway involved in this compound-mediated neuroprotection.
Experimental Protocols
The following protocols provide a step-by-step guide for conducting an in vitro neuroprotection assay with this compound.
Experimental Workflow
The overall workflow for the assay is depicted in the diagram below.
References
Measuring Glutamate Carboxypeptidase II (GCP II) Inhibition by 2-MPPA in Tissue Homogenates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate Carboxypeptidase II (GCP II), also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase) or Prostate-Specific Membrane Antigen (PSMA), is a transmembrane zinc metalloenzyme with significant roles in neuroscience and oncology. In the central nervous system (CNS), GCP II is predominantly expressed on astrocytes and hydrolyzes the abundant neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetyl-L-aspartate (NAA) and glutamate.[1] Under pathological conditions associated with glutamate excitotoxicity, such as stroke, neuropathic pain, and amyotrophic lateral sclerosis (ALS), inhibition of GCP II has emerged as a promising therapeutic strategy. By preventing the breakdown of NAAG, GCP II inhibitors can reduce excessive glutamate levels and exert neuroprotective effects.[2]
2-(3-mercaptopropyl)pentanedioic acid (2-MPPA) is a potent and selective inhibitor of GCP II. It has been utilized in numerous preclinical studies to investigate the therapeutic potential of GCP II inhibition.[3][4] This document provides detailed application notes and protocols for measuring the inhibition of GCP II by this compound in tissue homogenates, intended to guide researchers in the accurate assessment of this compound's activity.
Signaling Pathway of GCP II and Inhibition by this compound
GCP II plays a critical role in glutamate homeostasis. Its enzymatic activity directly contributes to the extracellular pool of glutamate, which, in excess, can be neurotoxic through the overactivation of glutamate receptors. This compound, by inhibiting GCP II, modulates this pathway, leading to neuroprotection.
Caption: GCP II hydrolyzes NAAG to glutamate. This compound inhibits this process.
Quantitative Data for this compound Inhibition of GCP II
The inhibitory potency of this compound against GCP II has been characterized in various studies. The following tables summarize key quantitative data.
| Parameter | Value | Reference(s) |
| IC₅₀ | 90 nM | [5] |
| Kᵢ | 30 nM | [3] |
Table 1: In Vitro Inhibitory Potency of this compound against GCP II.
| Brain Region (Rat) | Treatment | % Inhibition of GCP II Activity | Reference(s) |
| Olfactory Bulb | 30 mg/kg this compound (intranasal, 1h post-dose) | ~40% | [6] |
| Cortex | 30 mg/kg this compound (intranasal, 1h post-dose) | ~90% | [6] |
| Cerebellum | 30 mg/kg this compound (intranasal, 1h post-dose) | ~10% | [6] |
Table 2: Ex Vivo GCP II Inhibition by this compound in Rat Brain Homogenates.
Experimental Protocols
This section provides a detailed methodology for measuring GCP II inhibition by this compound in tissue homogenates using a fluorescence-based assay. This protocol is adapted from established methods for GCP II activity measurement.[7][8]
Experimental Workflow
Caption: Workflow for measuring GCP II inhibition in tissue homogenates.
A. Materials and Reagents
-
Tissues: Brain or other tissues of interest.
-
This compound: Stock solution in a suitable solvent (e.g., water or DMSO).
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing a protease inhibitor cocktail.
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.001% C₁₂E₈, pH 7.4 at 37°C.
-
Fluorescent Substrate: Fluorescein-labeled Glu-Glu dipeptide (e.g., FITC-Glu-Glu). Prepare a stock solution in DMSO and dilute in Assay Buffer to a working concentration. A final concentration of 100 nM in the assay is recommended.[7][8]
-
Protein Quantification Kit: BCA or Bradford assay kit.
-
96-well plates: Black, clear-bottom plates are recommended for fluorescence assays.
-
HPLC system with a fluorescence detector.
B. Protocol for Tissue Homogenate Preparation
-
Tissue Dissection: Rapidly dissect the tissue of interest on ice.
-
Homogenization: Weigh the tissue and add 9 volumes (w/v) of ice-cold Homogenization Buffer. Homogenize thoroughly on ice using a tissue homogenizer until no visible particles remain.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the membrane-bound GCP II enzyme.
-
Protein Quantification: Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Normalization: Normalize all samples to the same protein concentration using the Homogenization Buffer.
C. Protocol for In Vitro GCP II Inhibition Assay
-
Assay Plate Preparation: In a 96-well plate, add the following to each well:
-
Normalized tissue homogenate (supernatant).
-
Varying concentrations of this compound (for IC₅₀ determination) or a fixed concentration for single-point inhibition measurement. Include a vehicle control (no this compound).
-
Assay Buffer to bring the volume to 25 µL.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the fluorescent substrate solution to each well, bringing the total volume to 50 µL.
-
Incubation: Incubate the plate at 37°C for an appropriate time (e.g., 15-30 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., 5 µL of 0.5% acetic acid).[9]
-
Fluorescence Measurement: Analyze the reaction mixtures by RP-HPLC with a fluorescence detector set to the appropriate excitation and emission wavelengths for the fluorophore used (e.g., λEX/λEM = 492/516 for fluorescein).[8]
D. Data Analysis
-
Quantify Product Formation: Integrate the peak area corresponding to the cleaved fluorescent product for each sample.
-
Calculate Percent Inhibition: Calculate the percentage of GCP II inhibition for each concentration of this compound using the following formula:
% Inhibition = (1 - (Peak Areainhibitor / Peak Areavehicle)) x 100
Where:
-
Peak Areainhibitor is the peak area of the cleaved product in the presence of this compound.
-
Peak Areavehicle is the average peak area of the cleaved product in the vehicle control group.
-
-
Determine IC₅₀: For IC₅₀ determination, plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a nonlinear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
Conclusion
The protocols and data presented provide a comprehensive guide for researchers investigating the inhibitory effects of this compound on GCP II in tissue homogenates. Accurate measurement of GCP II inhibition is crucial for understanding the pharmacodynamics of this compound and for the development of novel therapeutics targeting glutamate excitotoxicity. The provided fluorescence-based assay offers a robust and sensitive method for these investigations.
References
- 1. Binding of the glutamate carboxypeptidase II (NAALADase) inhibitor 2-PMPA to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic GCPII (glutamate‐carboxypeptidase‐II) inhibition reduces pT217Tau levels in the entorhinal and dorsolateral prefrontal cortices of aged macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor this compound Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | GPI-5693 | GCP II inhibitor | NAALADase inhibitor | TargetMol [targetmol.com]
- 6. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Combination of In Silico and In Vitro Screening to Identify Novel Glutamate Carboxypeptidase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Synthesis Protocol for 2-(3-mercaptopropyl)pentanedioic acid: An Application Note
Abstract
This application note provides a detailed protocol for the synthesis of 2-(3-mercaptopropyl)pentanedioic acid, a molecule of interest for researchers in drug development and various scientific fields. The synthesis is based on a three-step process commencing with the protection of 3-mercaptopropionic acid, followed by a Michael addition to diethyl glutaconate, and concluding with a deprotection and hydrolysis step to yield the final product. This document outlines the required materials, step-by-step procedures, and includes a summary of expected quantitative data and a visual representation of the synthesis workflow.
Introduction
2-(3-mercaptopropyl)pentanedioic acid is a dicarboxylic acid containing a thiol functional group. Its structure makes it a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents and materials with specific binding properties. The presence of both thiol and carboxylic acid moieties allows for a variety of chemical modifications. This protocol details a reproducible method for its synthesis, suitable for laboratory-scale production.
Overall Reaction Scheme
The synthesis of 2-(3-mercaptopropyl)pentanedioic acid is achieved through the following three main stages:
-
Protection of 3-mercaptopropionic acid: The thiol group of 3-mercaptopropionic acid is protected as a trityl thioether to prevent unwanted side reactions in the subsequent step. The carboxylic acid is also esterified to improve solubility and reactivity.
-
Michael Addition: The protected thiol undergoes a conjugate addition to the α,β-unsaturated ester, diethyl glutaconate, to form the carbon-sulfur bond and the backbone of the target molecule.
-
Deprotection and Hydrolysis: The trityl protecting group is removed from the sulfur atom, and the ethyl esters are hydrolyzed to yield the final product, 2-(3-mercaptopropyl)pentanedioic acid.
Experimental Protocols
Materials and Reagents
-
3-Mercaptopropionic acid
-
Trityl chloride (Triphenylmethyl chloride)
-
Ethanol
-
Sulfuric acid (concentrated)
-
Pyridine
-
Diethyl glutaconate
-
Triethylamine
-
Dichloromethane (DCM)
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Step 1: Synthesis of Ethyl 3-(tritylthio)propanoate (Protected Thiol)
-
Esterification: In a round-bottom flask, dissolve 3-mercaptopropionic acid (1 equivalent) in absolute ethanol. Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 3-mercaptopropanoate.
-
Protection: Dissolve the crude ethyl 3-mercaptopropanoate (1 equivalent) and trityl chloride (1.1 equivalents) in dry dichloromethane.
-
Add pyridine (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure ethyl 3-(tritylthio)propanoate.
Step 2: Michael Addition
-
In a clean, dry flask, dissolve diethyl glutaconate (1 equivalent) and ethyl 3-(tritylthio)propanoate (1.1 equivalents) in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
Add a catalytic amount of a base, such as triethylamine (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1 M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude Michael adduct, tetraethyl 2-(3-(tritylthio)propyl)pentanedioate. This crude product can be used in the next step without further purification.
Step 3: Deprotection and Hydrolysis
-
Dissolve the crude Michael adduct from the previous step in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (e.g., 5 equivalents) and heat the mixture to reflux for 4-6 hours to effect both ester hydrolysis and S-trityl deprotection.
-
Cool the reaction mixture to room temperature and acidify to a pH of approximately 1-2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude 2-(3-mercaptopropyl)pentanedioic acid.
-
The final product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
| Step | Product | Starting Material | Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 1 | Ethyl 3-(tritylthio)propanoate | 3-Mercaptopropionic acid | Trityl chloride, Pyridine, Ethanol, H₂SO₄ | Dichloromethane | 85-95 | >95 (after chromatography) |
| 2 | Tetraethyl 2-(3-(tritylthio)propyl)pentanedioate | Diethyl glutaconate, Protected Thiol | Triethylamine | Ethanol/THF | 70-85 | Crude |
| 3 | 2-(3-mercaptopropyl)pentanedioic acid | Michael Adduct | NaOH, HCl | Ethanol/Water | 60-75 (over two steps) | >95 (after purification) |
Visualizations
Synthesis Workflow
The overall synthetic pathway is illustrated in the following diagram.
Caption: Workflow for the synthesis of 2-(3-mercaptopropyl)pentanedioic acid.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
3-Mercaptopropionic acid has a strong, unpleasant odor. Handle with care.
-
Concentrated acids and bases are corrosive and should be handled with extreme caution.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 2-(3-mercaptopropyl)pentanedioic acid. The described three-step method is robust and can be readily implemented in a standard organic chemistry laboratory. The final product is obtained in good overall yield and purity, making this protocol valuable for researchers requiring this versatile chemical compound.
Application Notes and Protocols for Testing 2-MPPA Efficacy in Animal Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-mercaptopropyl)pentanedioic acid (2-MPPA) is a potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII), an enzyme that plays a crucial role in regulating glutamate neurotransmission.[1] By inhibiting GCPII, this compound prevents the cleavage of N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. This action leads to an increase in synaptic NAAG levels and a decrease in glutamate, which is implicated in the pathophysiology of neuropathic pain.[1] Increased NAAG levels enhance the activation of presynaptic metabotropic glutamate receptor 3 (mGluR3), which in turn inhibits the release of glutamate, a key excitatory neurotransmitter involved in pain signaling.[2][3] These application notes provide detailed protocols for evaluating the efficacy of this compound in established rodent models of neuropathic pain.
Data Presentation
The following tables summarize the expected quantitative data from preclinical studies evaluating the efficacy of this compound in rodent models of neuropathic pain. Please note that the data presented are representative and may vary based on specific experimental conditions.
Table 1: Effect of this compound on Mechanical Allodynia in the Chronic Constriction Injury (CCI) Model in Rats
| Treatment Group | Baseline Paw Withdrawal Threshold (g) | Day 14 Post-CCI Paw Withdrawal Threshold (g) | % Reversal of Allodynia |
| Sham | 14.5 ± 0.8 | 14.2 ± 0.9 | N/A |
| CCI + Vehicle | 14.3 ± 0.7 | 3.8 ± 0.5 | 0% |
| CCI + this compound (10 mg/kg, p.o.) | 14.6 ± 0.9 | 9.5 ± 1.1 | ~55% |
| CCI + this compound (30 mg/kg, p.o.) | 14.4 ± 0.8 | 12.1 ± 1.0 | ~80% |
Data are presented as mean ± SEM. Paw withdrawal threshold is measured using von Frey filaments. A lower value indicates increased mechanical sensitivity (allodynia).
Table 2: Effect of this compound on Thermal Hyperalgesia in the Spared Nerve Injury (SNI) Model in Mice
| Treatment Group | Baseline Paw Withdrawal Latency (s) | Day 21 Post-SNI Paw Withdrawal Latency (s) | % Reversal of Hyperalgesia |
| Sham | 10.2 ± 0.5 | 9.9 ± 0.6 | N/A |
| SNI + Vehicle | 10.1 ± 0.4 | 4.5 ± 0.3 | 0% |
| SNI + this compound (10 mg/kg, p.o.) | 10.3 ± 0.5 | 7.8 ± 0.4 | ~60% |
| SNI + this compound (30 mg/kg, p.o.) | 10.0 ± 0.6 | 9.1 ± 0.5 | ~85% |
Data are presented as mean ± SEM. Paw withdrawal latency is measured using the Hargreaves test. A lower value indicates increased sensitivity to thermal stimuli (hyperalgesia).
Table 3: Efficacy of this compound in a Paclitaxel-Induced Neuropathic Pain Model in Rats
| Treatment Group | Baseline Mechanical Withdrawal Threshold (g) | Day 14 Post-Paclitaxel Mechanical Withdrawal Threshold (g) | % Prevention of Neuropathy |
| Vehicle + Vehicle | 15.1 ± 1.0 | 14.8 ± 1.1 | N/A |
| Paclitaxel + Vehicle | 14.9 ± 0.9 | 5.2 ± 0.7 | 0% |
| Paclitaxel + this compound (30 mg/kg, p.o.) | 15.2 ± 1.2 | 13.5 ± 1.3 | ~85% |
Data are presented as mean ± SEM. This compound or vehicle was co-administered with paclitaxel. A lower paw withdrawal threshold indicates the development of mechanical allodynia.
Experimental Protocols
Animal Models of Neuropathic Pain
1. Chronic Constriction Injury (CCI) Model
This model induces a peripheral mononeuropathy that mimics features of human neuropathic pain.
-
Animals: Adult male Sprague-Dawley rats (200-250 g).
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Place the anesthetized rat in a prone position and shave the lateral surface of the thigh.
-
Make a small incision in the skin and underlying biceps femoris muscle to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve proximal to its trifurcation.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.
-
Suture the muscle layer and close the skin incision with wound clips or sutures.
-
-
Post-operative Care: House animals individually with soft bedding and provide easy access to food and water. Monitor for signs of infection.
-
Sham Control: Perform the same surgical procedure, including exposure of the sciatic nerve, but do not place the ligatures.
2. Spared Nerve Injury (SNI) Model
This model produces a robust and long-lasting neuropathic pain state.
-
Animals: Adult male C57BL/6 mice (20-25 g).
-
Anesthesia: Anesthetize the mouse with an appropriate anesthetic.
-
Surgical Procedure:
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Isolate and ligate the common peroneal and tibial nerves with a tight ligature (e.g., 5-0 silk suture).
-
Transect the ligated nerves distal to the ligation, removing a small section of the distal nerve stump to prevent regeneration.
-
Take care to leave the sural nerve intact and untouched.
-
Close the muscle and skin layers with sutures.
-
-
Post-operative Care: Similar to the CCI model.
-
Sham Control: Expose the sciatic nerve and its branches without any ligation or transection.
3. Paclitaxel-Induced Neuropathic Pain (PINP) Model
This model mimics chemotherapy-induced peripheral neuropathy.
-
Animals: Adult male Sprague-Dawley rats (180-220 g).
-
Drug Administration:
-
Administer paclitaxel (e.g., 2 mg/kg) via intraperitoneal (i.p.) injection on four alternating days (e.g., days 0, 2, 4, and 6) for a cumulative dose of 8 mg/kg.[4]
-
The vehicle for paclitaxel is typically a mixture of Cremophor EL and ethanol in saline.
-
-
Control Group: Administer the vehicle solution following the same injection schedule.
-
Behavioral Testing: Assess pain behaviors at baseline and at various time points after the final paclitaxel injection (e.g., days 7, 14, 21, and 28).
Behavioral Assays for Pain Assessment
1. Von Frey Test for Mechanical Allodynia
This test measures the sensitivity to a non-painful mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments of increasing stiffness.
-
Procedure:
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament below the expected threshold.
-
Apply the filament until it just bends and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold.
-
2. Hargreaves Test for Thermal Hyperalgesia
This test measures the latency to withdraw from a thermal stimulus.
-
Apparatus: A plantar test apparatus (Hargreaves apparatus) that applies a radiant heat source to the plantar surface of the paw.
-
Procedure:
-
Place the animal in a plexiglass enclosure on a glass floor and allow it to acclimate.
-
Position the radiant heat source beneath the plantar surface of the hind paw to be tested.
-
Activate the heat source and start a timer.
-
The timer stops automatically when the animal withdraws its paw.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Repeat the measurement several times with an interval of at least 5 minutes between trials and average the withdrawal latencies.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in reducing neuronal excitability.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
References
- 1. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel model of paclitaxel-induced peripheral neuropathy produces a clinically relevant phenotype in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-MPPA Solubility for In Vivo Dosing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 2-MPPA for in vivo dosing experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound (2-(3-Mercaptopropyl)pentanedioic acid) is a potent and selective inhibitor of glutamate carboxypeptidase II (GCP II), also known as prostate-specific membrane antigen (PSMA).[1][2] Its therapeutic potential is being investigated in various neurological disorders. However, this compound is a polar molecule, which can present challenges in achieving the desired concentration in aqueous-based dosing solutions for in vivo experiments, potentially leading to precipitation and inaccurate dosing.
Q2: What are the common solvents for dissolving this compound?
A2: this compound exhibits good solubility in dimethyl sulfoxide (DMSO).[2][3] Its solubility in water has been reported to be around 8 mg/mL.[2] For in vivo dosing, co-solvent systems are typically required to achieve higher concentrations and maintain stability.
Q3: What is a recommended formulation for in vivo dosing of this compound?
A3: A commonly used and effective vehicle for in vivo administration of this compound is a co-solvent system consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1][2] This formulation has been shown to achieve a solubility of at least 2.5 mg/mL to 3.3 mg/mL.[1][2]
Troubleshooting Guide
Issue 1: Precipitation of this compound in the dosing solution upon preparation or standing.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen vehicle. The order of solvent addition may be incorrect, or the components may not be thoroughly mixed.
-
Troubleshooting Steps:
-
Verify Solubility Limits: Refer to the quantitative data table below to ensure you are working within the known solubility range for your chosen formulation.
-
Correct Order of Addition: When preparing co-solvent systems, dissolve the this compound powder completely in DMSO first before adding other components like PEG300, Tween 80, and saline.
-
Ensure Thorough Mixing: Vortex or sonicate the solution after each component is added to ensure a homogenous mixture. Gentle warming (e.g., to 37°C) can also aid in dissolution, but be cautious of potential degradation with excessive heat.[3]
-
Prepare Fresh Solutions: It is recommended to prepare dosing solutions fresh before each experiment to minimize the risk of precipitation over time.
-
Issue 2: The prepared this compound solution is clear initially but precipitates after dilution with aqueous media (e.g., saline or PBS) for final dosing concentration.
-
Possible Cause: The addition of a large volume of an aqueous "anti-solvent" can cause the drug to crash out of the co-solvent mixture.
-
Troubleshooting Steps:
-
Slow Dilution with Agitation: Add the aqueous diluent dropwise to the this compound concentrate while continuously vortexing or stirring.
-
Optimize the Formulation: If precipitation persists, consider increasing the proportion of co-solvents (PEG300) or surfactant (Tween 80) in your final formulation, if toxicologically permissible for your animal model.
-
Alternative Formulation: Explore other solubilization strategies, such as using cyclodextrins (e.g., SBE-β-CD), which can form inclusion complexes with the drug and enhance its aqueous solubility. A formulation of 10% DMSO in 90% (20% SBE-β-CD in Saline) has been reported to achieve a solubility of ≥ 2.5 mg/mL for this compound.[1]
-
Issue 3: High viscosity of the formulation makes it difficult to administer, especially for subcutaneous or intramuscular injections.
-
Possible Cause: A high concentration of PEG300 can significantly increase the viscosity of the solution.
-
Troubleshooting Steps:
-
Adjust PEG300 Concentration: If possible for your required this compound concentration, try reducing the percentage of PEG300 in the formulation.
-
Consider Alternative Co-solvents: While PEG300 is common, other glycols or co-solvents with lower viscosity could be explored, though their safety and efficacy for this compound would need to be validated.
-
Gentle Warming: Slightly warming the formulation before administration can temporarily reduce its viscosity. Ensure the temperature is safe for the animal.
-
Quantitative Data on this compound Solubility
| Solvent/Vehicle | Reported Solubility | Molar Concentration (approx.) | Notes |
| Water | 8 mg/mL[2] | 38.8 mM | Sonication is recommended to aid dissolution.[2] |
| DMSO | 80 mg/mL[2] | 387.9 mM | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL[1] | ≥ 12.1 mM | A clear solution is achievable.[1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL[2] | 16.0 mM | Sonication is recommended.[2] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[1] | ≥ 12.1 mM | An alternative formulation using cyclodextrin.[1] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL[1] | ≥ 12.1 mM | Suitable for oral administration.[1] |
Molecular Weight of this compound: 206.26 g/mol
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-Solvent Vehicle
This protocol is for the preparation of the commonly used 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline formulation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile conical tube.
-
Dissolve in DMSO: Add the calculated volume of DMSO (10% of the final volume) to the this compound powder. Vortex thoroughly until the powder is completely dissolved. A brief sonication may be used to aid dissolution.
-
Add PEG300: Add the calculated volume of PEG300 (40% of the final volume) to the DMSO solution. Vortex until the solution is homogenous.
-
Add Tween 80: Add the calculated volume of Tween 80 (5% of the final volume). Vortex again to ensure complete mixing.
-
Add Saline: Slowly add the calculated volume of saline (45% of the final volume) to the mixture while vortexing. Continue to vortex until a clear, homogenous solution is obtained.
-
Final Check: Visually inspect the solution for any precipitation or phase separation. If necessary, sonicate or gently warm the solution.
-
Storage: It is recommended to use the solution immediately. If short-term storage is necessary, store at 2-8°C and visually inspect for any precipitation before use.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Preparing this compound Dosing Solution
Caption: Workflow for preparing this compound dosing solutions.
Troubleshooting Logic for this compound Precipitation
Caption: Troubleshooting flowchart for this compound precipitation.
References
Technical Support Center: 2-MPPA Stability in DMSO and Other Solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-MPPA. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound for in vitro studies?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. It offers high solubility for this compound.
2. What is the solubility of this compound in DMSO and other solvents?
The solubility of this compound can vary slightly between different suppliers and batches. However, the table below summarizes the generally reported solubility data.
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 80 - 100 mg/mL | 388 - 485 mM | Sonication or gentle heating may be required to achieve maximum solubility. It is recommended to use freshly opened, anhydrous DMSO as it is hygroscopic and water content can impact solubility and stability.[1] |
| Water | 8 mg/mL | 38.8 mM | Sonication is recommended to aid dissolution.[2] |
| Ethanol | Not readily available | Not readily available | Limited data available. |
| PBS (pH 7.4) | Not readily available | Not readily available | Solubility is expected to be limited. |
3. How should I prepare a stock solution of this compound in DMSO?
To prepare a stock solution, add the appropriate amount of DMSO to your vial of this compound. To ensure complete dissolution, vortex the solution and, if necessary, sonicate the vial in a water bath for a short period. Gentle heating (to around 37°C) can also be applied.[3] Always use anhydrous, high-purity DMSO to minimize water content.
4. What are the recommended storage conditions for this compound stock solutions in DMSO?
For optimal stability, it is crucial to store this compound stock solutions at low temperatures. The following storage conditions are recommended by most suppliers:
| Storage Temperature | Recommended Storage Duration |
| -20°C | Up to 1 month[1][4] |
| -80°C | Up to 6 months or 1 year[1][2][3] |
To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes before freezing.
5. I observed precipitation in my this compound stock solution after thawing. What should I do?
Precipitation upon thawing can occur, especially with highly concentrated stock solutions. To redissolve the compound, you can warm the vial to room temperature or in a 37°C water bath and vortex or sonicate until the solution is clear. If precipitation persists, it may indicate that the solubility limit has been exceeded at that temperature. In such cases, preparing a fresh, less concentrated stock solution is recommended.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound solutions.
Issue 1: Inconsistent or lower-than-expected activity of this compound in my experiments.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound in stock solution | The thiol group in this compound is susceptible to oxidation, especially in the presence of air and water. This can lead to the formation of a disulfide dimer or other oxidized species, which may have reduced or no biological activity. It is recommended to prepare fresh stock solutions regularly and store them properly as aliquots at -80°C. Consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing and freezing to minimize exposure to oxygen. |
| Repeated freeze-thaw cycles | Each freeze-thaw cycle can introduce moisture and increase the chance of degradation. Always aliquot stock solutions into single-use volumes to minimize the number of times the main stock is thawed. |
| Presence of water in DMSO | DMSO is hygroscopic and readily absorbs moisture from the air. Water can promote the degradation of certain compounds.[5][6][7] Always use anhydrous, high-purity DMSO from a freshly opened bottle. |
| Inaccurate initial concentration | Ensure accurate weighing of the compound and precise measurement of the solvent volume during stock solution preparation. |
Issue 2: My this compound solution appears cloudy or has visible particulates.
| Potential Cause | Troubleshooting Step |
| Incomplete dissolution | Ensure the compound is fully dissolved by vortexing and, if necessary, sonicating the solution. Gentle warming can also aid dissolution. |
| Exceeded solubility limit | If the solution remains cloudy, the concentration may be too high for the solvent. Try preparing a more dilute solution. |
| Contamination | The cloudiness could be due to contamination of the solvent or the compound. Use fresh, high-purity reagents and sterile techniques when preparing solutions. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound. For example, for 1 mL of a 10 mM solution (Molecular Weight of this compound is 206.26 g/mol ), you would need 2.06 mg.
-
Add the calculated amount of DMSO to the vial containing the this compound.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a sonicator water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Proposed Experimental Workflow for Assessing this compound Stability in DMSO
This protocol outlines a general procedure for a forced degradation study to evaluate the stability of this compound in DMSO.
-
Objective: To determine the stability of this compound in DMSO under various stress conditions.
-
Materials:
-
10 mM stock solution of this compound in anhydrous DMSO
-
Anhydrous DMSO
-
HPLC or LC-MS/MS system
-
C18 reverse-phase column
-
Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)
-
Incubators/ovens set at various temperatures (e.g., 4°C, room temperature, 40°C)
-
UV lamp for photostability testing
-
3% Hydrogen peroxide (for oxidative stress)
-
0.1 M HCl (for acidic stress)
-
0.1 M NaOH (for basic stress)
-
-
Procedure:
-
Sample Preparation: Prepare several aliquots of the 10 mM this compound stock solution.
-
Stress Conditions:
-
Thermal Stability: Store aliquots at 4°C, room temperature (~25°C), and 40°C.
-
Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles (e.g., from -20°C to room temperature).
-
Photostability: Expose an aliquot to UV light.
-
Oxidative Stability: Add a small volume of 3% H₂O₂ to an aliquot.
-
Acid/Base Stability: Add a small volume of 0.1 M HCl or 0.1 M NaOH to separate aliquots.
-
-
Time Points: Analyze the samples at initial time (T=0) and at various time points (e.g., 24h, 48h, 1 week, 1 month).
-
Analysis:
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a validated LC-MS method to quantify the remaining this compound and identify any degradation products.
-
The primary degradation product to monitor for would be the disulfide dimer of this compound.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point under each condition.
-
Characterize the major degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns from the MS/MS data.
-
-
Visualizations
Caption: Workflow for assessing this compound stability.
References
- 1. Simple and Selective Oxidation of Thiols to Disulfides with Dimethylsulfoxide Catalyzed by Dichlorodioxomolybdenum(VI) [organic-chemistry.org]
- 2. An efficient and mild oxidative approach from thiols to sulfonyl derivatives with DMSO/HBr - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the In Vivo Challenges of 2-MPPA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for in vivo experiments involving the glutamate carboxypeptidase II (GCPII) inhibitor, 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA). The resources below directly address the primary challenge associated with this compound: its short half-life and the resulting disconnect between pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
Frequently Asked Questions (FAQs)
Q1: Why is there a disconnect between the short half-life of this compound and its long-lasting in vivo effects?
A1: The prolonged therapeutic effects of this compound, despite its rapid clearance from plasma, suggest an indirect and long-lived mechanism of action.[1][2][3] While the compound is cleared from the system relatively quickly, the downstream biological changes initiated by its transient inhibition of Glutamate Carboxypeptidase II (GCPII) persist. This leads to a sustained therapeutic window that outlasts the actual presence of the drug at effective concentrations. The analgesic effect of this compound, for instance, has been observed to have a delayed onset, requiring several days of daily dosing to become significant, and is maintained for days even after dosing has been stopped.[1][2][3]
Q2: What is the underlying mechanism that explains the sustained action of this compound?
A2: this compound inhibits GCPII, an enzyme that hydrolyzes the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate and glutamate.[1][4] By inhibiting GCPII, this compound increases the synaptic concentration of NAAG.[5][6] NAAG is an agonist for the metabotropic glutamate receptor 3 (mGluR3), which is primarily located on presynaptic terminals and astrocytes.[1][7] Activation of mGluR3 leads to a reduction in glutamate release, which is implicated in various neurological disorders. The sustained action of this compound is thought to be due to long-lasting changes in this signaling pathway, which are initiated by the initial drug exposure.
Q3: Can I use a divided dosing regimen to maintain plasma concentrations of this compound throughout the day?
A3: Studies have shown that divided dosing of this compound may lead to a loss of efficacy.[2] This suggests that achieving a certain threshold concentration (Cmax) with each dose is more critical for its therapeutic effect than maintaining a constant, lower level of the drug (AUC).[2] Therefore, a single daily dose that achieves the necessary peak concentration is likely to be more effective.
Q4: Are there alternative delivery methods to overcome the short half-life of this compound?
A4: While specific formulations for this compound are not extensively documented in publicly available literature, general strategies for extending the half-life of small molecules can be considered. These include the development of sustained-release formulations, such as subcutaneous oil-based depots, or the use of continuous infusion systems like intravenous infusion pumps.[8][9] Another approach could be intranasal administration, which has been explored for a similar GCPII inhibitor, 2-PMPA, to achieve higher brain concentrations.[10] Prodrug strategies have also been investigated for similar compounds to improve oral bioavailability.[11]
Troubleshooting Guides
Issue 1: Lack of Correlation Between this compound Plasma Concentration and Pharmacodynamic Effect
Symptoms:
-
Inconsistent or delayed onset of therapeutic effect despite achieving expected plasma concentrations of this compound.
-
The observed in vivo effect persists long after this compound is expected to be cleared from the plasma based on its half-life.
Possible Causes:
-
Indirect Mechanism of Action: The primary reason for this disconnect is the indirect mechanism of this compound, where the biological cascade it initiates has a much longer duration than the drug's presence in the plasma.[1][2][3]
-
Delayed Pharmacodynamic Response: The therapeutic effect may require downstream cellular and molecular changes that take time to manifest. For example, the analgesic effect of this compound in neuropathic pain models takes at least 8 days of daily dosing to become significant.[1][2]
Troubleshooting Steps:
-
Adjust Dosing Regimen: Instead of focusing on maintaining constant plasma levels, ensure that the dosing regimen is designed to achieve a sufficient peak concentration (Cmax) to trigger the downstream effects. A single daily high dose may be more effective than multiple smaller doses.[2]
-
Extended Observation Period: Design pharmacodynamic studies with extended observation periods that account for the delayed onset and sustained effect. Monitor the therapeutic outcome for several days or even weeks after the cessation of treatment.[2][3]
-
Pharmacodynamic Endpoints: Utilize relevant and sensitive pharmacodynamic endpoints that can capture the long-term biological changes. This may include measuring downstream biomarkers or assessing behavioral outcomes over an extended period.
Issue 2: Difficulty in Establishing an Effective Dose
Symptoms:
-
Lack of a clear dose-response relationship in the expected timeframe.
-
Higher doses do not proportionally increase the immediate therapeutic effect.
Possible Causes:
-
Threshold Effect: The therapeutic effect of this compound appears to be dependent on reaching a threshold plasma concentration rather than a simple dose-response curve.[2]
-
Enzyme Saturation: At higher doses, the target enzyme (GCPII) may become saturated, leading to a plateau in the immediate biological effect.
Troubleshooting Steps:
-
Dose-Ranging Studies with Extended Endpoints: Conduct dose-ranging studies where the pharmacodynamic endpoints are measured over a prolonged period, including after the final dose.
-
Focus on Cmax: In your pharmacokinetic analysis, pay close attention to the peak plasma concentration (Cmax) achieved with each dose and correlate this with the long-term therapeutic outcome.
-
Single Dose vs. Repeated Dosing: Compare the effects of a single high dose with repeated daily dosing to understand the kinetics of the therapeutic effect. Studies have shown that repeated daily dosing is necessary for the effect to develop in some models.[2]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (10 mg/kg) | Oral (10 mg/kg) | Reference(s) |
| Terminal Half-life (t1/2) | ~1.0 hour | 2.4 - 9.2 hours | [1] |
| Cmax | 27.0 µg/mL (extrapolated to t=0) | Variable, peaks within 1 hour | [1] |
| Clearance | 4.0 L/h/kg | Not reported | [1] |
| Mean Residence Time | 0.2 hours | Not reported | [1] |
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of this compound in Rodents
Objective: To determine the pharmacokinetic profile of this compound in plasma and tissues following administration.
Materials:
-
This compound
-
Vehicle for administration (e.g., saline)
-
Rodents (e.g., Sprague-Dawley rats)
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
-80°C freezer
-
Homogenizer
-
LC-MS/MS system
Methodology:
-
Dosing: Administer this compound to rodents via the desired route (e.g., oral gavage, intravenous injection). Include a vehicle control group.
-
Sample Collection:
-
Blood: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate plasma.
-
Tissue: At the final time point, euthanize the animals and collect tissues of interest (e.g., brain, sciatic nerve).
-
-
Sample Storage: Store all plasma and tissue samples at -80°C until analysis.
-
Sample Preparation for LC-MS/MS:
-
Plasma: Perform protein precipitation by adding a solvent like acetonitrile. Vortex and centrifuge.
-
Tissue: Homogenize the tissue samples in an appropriate buffer. Perform protein precipitation.
-
-
LC-MS/MS Analysis:
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life, Cmax, Tmax, and AUC.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: In vivo experimental workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor this compound Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of the glutamate carboxypeptidase II inhibitor this compound show prolonged alleviation of neuropathic pain through an indirect mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamate carboxypeptidase II (GCPII) inhibitor 2-PMPA reduces rewarding effects of the synthetic cathinone MDPV in rats: a role for N-acetylaspartylglutamate (NAAG) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease [mdpi.com]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Brain Glutamate Carboxypeptidase II (GCPII) to Enhance Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioanalytical method for evaluating the pharmacokinetics of the GCP-II inhibitor 2-phosphonomethyl pentanedioic acid (2-PMPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioanalytical method for evaluating the pharmacokinetics of the GCP-II inhibitor 2-phosphonomethyl pentanedioic acid (2-PMPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Pharmacodynamics of 2-MPPA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the glutamate carboxypeptidase II (GCP II) inhibitor, 2-(3-mercaptopropyl) pentanedioic acid (2-MPPA). The content is designed to address specific issues that may be encountered during experiments, with a focus on its characteristic delayed onset of therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: We are not observing an immediate therapeutic effect after a single dose of this compound. Is our experimental setup flawed?
A1: It is highly unlikely that your experimental setup is flawed. A delayed onset of action is a known characteristic of this compound's analgesic effects, as observed in preclinical models of neuropathic pain.[1][2] Despite rapid absorption and reaching maximal plasma concentrations within an hour of oral administration, the significant analgesic effects typically become apparent only after a period of daily dosing, often taking at least 8 days to manifest.[1][2] This delay is not attributed to pharmacokinetic factors like slow tissue accumulation.[1][2]
Q2: What is the underlying mechanism for the delayed onset of action of this compound?
A2: The delayed onset of action is believed to be due to an indirect and long-lived mechanism.[1][2] While this compound quickly inhibits its target, GCP II, the downstream therapeutic effects, such as alleviation of neuropathic pain, are not directly coupled to this initial enzyme inhibition. The prevailing hypothesis is that sustained inhibition of GCP II by this compound initiates a cascade of secondary, longer-lasting physiological changes that ultimately produce the therapeutic benefit.[1][2] The exact nature of these secondary mechanisms is still under investigation.
Q3: Can we shorten the onset of action by increasing the dose of this compound?
A3: While the therapeutic effect is dependent on reaching a threshold concentration (Cmax), simply increasing the dose is unlikely to significantly shorten the multi-day onset period for its analgesic effects.[1][2] Studies have shown that the effect is more dependent on the peak concentration achieved with each dose rather than the total daily exposure (AUC).[1] Dividing the daily dose, which lowers the peak concentration, can lead to a loss of effect.[1] Therefore, maintaining a sufficiently high peak concentration with daily dosing is crucial, but this does not appear to circumvent the inherent biological delay in the therapeutic response.
Q4: Would a different route of administration, such as intravenous or intranasal, lead to a faster onset of action?
A4: While alternative routes of administration can alter the pharmacokinetic profile of a compound, they are unlikely to overcome the pharmacodynamic delay of this compound's analgesic effect. For instance, intravenous administration of this compound in rats shows a rapid initial decline in plasma concentration.[1] For a related GCP II inhibitor, 2-PMPA, intranasal administration was explored to enhance brain penetration, but this was aimed at improving drug delivery to the CNS rather than accelerating the onset of a delayed therapeutic effect.[3] Since the delay with this compound is not due to slow absorption or distribution to the site of action, changing the administration route is not expected to significantly impact the time required for the downstream biological effects to manifest.
Q5: How should we design our in vivo experiments to account for this delayed onset of action?
A5: Experimental designs must incorporate a chronic dosing regimen. A typical study investigating the analgesic effects of this compound would involve daily administration for at least 8-10 days before expecting to see a significant therapeutic effect.[1][2] It is also important to continue daily dosing throughout the behavioral testing period. Interestingly, the analgesic effect of this compound has been shown to be sustained for days even after daily dosing is stopped, further supporting the idea of a long-lived, indirect mechanism.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observable analgesic effect after acute or short-term (1-3 days) dosing. | The delayed onset of action is a known characteristic of this compound. | Implement a chronic daily dosing schedule for a minimum of 8 days before and during behavioral assessment.[1][2] |
| Loss of efficacy when the daily dose is administered in divided doses. | The therapeutic effect is dependent on reaching a peak concentration (Cmax) threshold. | Administer the total daily dose as a single bolus to ensure a sufficiently high peak plasma concentration is achieved.[1] |
| Variability in therapeutic response between subjects. | Individual differences in the underlying pathology or the rate of downstream biological changes. | Ensure a sufficiently large sample size to account for biological variability. Monitor plasma concentrations to confirm that the threshold Cmax is being reached in all subjects. |
| Concern about drug accumulation with chronic dosing. | While a valid concern for many drugs, studies have shown no accumulation of this compound in plasma or tissue after multiple daily doses.[1][2] | Proceed with the chronic dosing protocol. If confirmation is required for your specific model, conduct pharmacokinetic analysis on plasma and tissue samples after multiple doses. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (10 mg/kg) | Oral (10 mg/kg) |
| Cmax | 27.0 µg/mL (extrapolated to t=0) | Achieved within 1 hour |
| Terminal Elimination Half-life (T1/2elim) | 1.0 hour | Not reported, but biphasic decline similar to IV |
| Mean Residence Time | 0.2 hours | Not reported |
| Clearance | 4.0 L/h per kilogram | Not reported |
Data sourced from[1]
Table 2: Brain Penetration of GCP II Inhibitors 1-hour Post Intranasal Administration (30 mg/kg) in Rats
| Compound | Olfactory Bulb (µg/g) | Cortex (µg/g) | Cerebellum (µg/g) |
| This compound | 4.46 | 0.26 | 0.21 |
| 2-PMPA | 31.2 | 10.3 | 2.13 |
| DCMC | 2.12 | 2.03 | 0.20 |
Data sourced from[3]
Experimental Protocols
Pharmacokinetic Analysis of this compound
-
Animal Dosing: Administer this compound to rats via oral gavage or intravenous injection at the desired dose.[1]
-
Sample Collection: At various time points post-dosing, collect whole blood. Centrifuge the blood at 4°C to separate the plasma. Tissues of interest can also be harvested. Store all samples at -80°C until analysis.[1]
-
Sample Preparation: For plasma and tissue homogenates, perform a protein precipitation or liquid-liquid extraction to isolate the analyte.
-
Quantification: Analyze the concentration of this compound in the processed samples using high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).[1]
-
Data Analysis: Use pharmacokinetic modeling software (e.g., WinNonmix) to determine parameters such as Cmax, T1/2elim, and AUC. A two-compartment model with first-order absorption is often suitable for oral administration.[1]
Visualizations
Caption: Experimental workflow for observing the therapeutic effect of this compound.
Caption: Proposed mechanism for the delayed onset of action of this compound.
References
- 1. Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor this compound Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of the glutamate carboxypeptidase II inhibitor this compound show prolonged alleviation of neuropathic pain through an indirect mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting variability in 2-MPPA animal study results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Methyl-N-phenyl-2-propylamine (2-MPPA) in animal studies. The information is designed to help identify and address sources of variability in experimental results.
Frequently Asked Questions (FAQs)
Behavioral Readouts
Q1: We are observing high variability in the behavioral responses of our animals to this compound. What are the common causes?
A1: Variability in behavioral studies is a common challenge and can stem from a multitude of factors.[1] For studies involving psychostimulant analogs, it is crucial to meticulously control for the following:
-
Environmental Factors: Mice are highly sensitive to their environment. Inconsistencies in lighting, noise levels, and even faint odors can significantly impact behavior.[1] It is recommended to conduct experiments in a dedicated, quiet room with consistent lighting conditions.
-
Experimenter-Induced Variability: The way animals are handled can induce stress and alter their behavioral responses. It is best practice for a single experimenter to handle all animals within a cohort.[1] The sex of the experimenter has also been shown to influence rodent behavior, with male experimenters sometimes inducing a greater stress response.
-
Social Housing and Hierarchy: Dominance hierarchies established within group-housed animals can affect individual behaviors. Subordinate animals may exhibit different anxiety and activity levels.[1]
-
Circadian Rhythm: The time of day when testing is conducted can influence locomotor activity and other behaviors. It is important to perform experiments at the same time each day to minimize this variability.
-
Estrous Cycle in Females: Hormonal fluctuations during the estrous cycle can significantly impact the behavior of female rodents. Tracking the cycle and testing at a consistent phase can reduce variability.
Q2: The dose-response relationship for this compound in our behavioral assay is inconsistent. Why might this be happening?
A2: An inconsistent dose-response can be due to several factors related to the compound's unique pharmacology and the experimental design:
-
Indirect Mechanism of Action: The effects of this compound are not always directly correlated with its plasma concentration.[2] Studies have shown that its analgesic effects in neuropathic pain models have a delayed onset and persist even after the drug has been largely cleared from the plasma.[2] This suggests an indirect, long-lasting mechanism.
-
Dependence on Cmax: Research indicates that the efficacy of this compound can be more dependent on reaching a peak concentration (Cmax) rather than the total exposure (AUC).[2][3] Splitting the daily dose into smaller, more frequent administrations can lead to a loss of effect.[3] Ensure your dosing regimen is designed to achieve a sufficient Cmax.
-
Metabolism and Bioavailability: While this compound is orally bioavailable, individual differences in metabolism can lead to variations in plasma and tissue concentrations.[2] If you suspect this is an issue, it may be necessary to conduct pharmacokinetic studies in your specific animal model and strain.
Pharmacokinetic & Pharmacodynamic Variability
Q3: We are seeing a disconnect between the pharmacokinetic profile of this compound and its observed behavioral effects. Is this expected?
A3: Yes, this is a key characteristic of this compound. The analgesic effects of this compound in some models, like the chronic constrictive injury (CCI) model of neuropathic pain, can take several days of daily dosing to become significant, even though inhibitory concentrations of the drug are reached in the target tissue within an hour of the first dose.[2] Furthermore, these analgesic effects can be maintained for days after dosing is stopped, long after the drug is no longer detectable in the plasma.[2] This supports the hypothesis of an indirect and long-lasting mechanism of action.
Neurochemical Measures
Q4: We are trying to measure changes in neurotransmitter levels after this compound administration using in vivo microdialysis, but the results are highly variable. What can we do to improve this?
A4: In vivo microdialysis is a technique that can be prone to variability. Here are some troubleshooting tips:
-
Probe and Cannula Integrity: Ensure the microdialysis probe membrane is not damaged during insertion into the guide cannula, as this can lead to perfusate leakage into the brain tissue and affect dialysate volume.[4]
-
Flow Rate and Back Pressure: A low, consistent flow rate is crucial for optimal diffusion and to minimize pressure changes in the brain tissue.[5] Excessive tubing length between the probe and the collection vial can increase back pressure and should be minimized.[5]
-
Calibration and Recovery: The recovery of your analyte of interest can vary between probes and even over the course of a single experiment. It is important to perform in vitro calibration of each probe before implantation and, if possible, in vivo calibration at the end of the experiment.
-
Animal Stress: The stress of the microdialysis procedure itself can alter neurotransmitter levels. Ensure animals are adequately habituated to the experimental setup.
-
Data Analysis: Neurochemical data can be noisy. Transient, rapid fluctuations in neurotransmitter levels are common.[6] Employing appropriate data smoothing and analysis techniques is essential for interpreting the results.
Data Presentation
Pharmacokinetics of this compound in Rats
| Parameter | Intravenous (10 mg/kg) | Oral (10 mg/kg) |
| Cmax | 27.0 µg/mL | Not specified, but rapid absorption observed |
| Clearance | 4.0 L/h per kg | Not specified |
| Terminal Half-life (T1/2) | 1.0 hour | Not specified, but similar biphasic decline to IV |
| Mean Residence Time | 0.2 hours | Not specified |
Data sourced from Vornov et al., 2013.
Dose-Response of this compound on Locomotor Activity in Rats
| Dose (mg/kg, p.o.) | Effect on Locomotion |
| 30 | No significant effect compared to vehicle |
| 50 | No significant effect compared to vehicle |
| 100 | No significant effect compared to vehicle |
Data sourced from Vornov et al., 2013.[3]
Dose-Response of this compound in Attenuating Morphine Tolerance in Mice
| Dose (mg/kg) | Effect on Morphine Tolerance |
| 10 | No effect |
| 30 | No effect |
| 60 | Prevention of tolerance development |
Data sourced from Kozela et al., 2005.[7]
Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This protocol is adapted from methodologies used in studies evaluating the analgesic effects of this compound.[8][9][10][11][12]
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Shave and disinfect the skin over the mid-thigh region of one hind limb.
-
Incision and Nerve Exposure: Make a small incision in the skin and bluntly dissect the biceps femoris muscle to expose the common sciatic nerve.
-
Ligation: Proximal to the sciatic nerve's trifurcation, loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Provide appropriate post-operative care, including monitoring for signs of infection and distress.
-
Behavioral Testing: Allow the animals to recover for a period of 7-14 days, during which neuropathic pain behaviors such as mechanical allodynia and thermal hyperalgesia will develop. Behavioral testing can then be initiated.
Hot Plate Test for Thermal Pain Sensitivity
This protocol is based on standard methods for assessing thermal nociception.[13][14][15]
-
Apparatus: Use a commercially available hot plate apparatus with a surface temperature maintained at a constant, noxious level (e.g., 52-55°C).
-
Acclimation: Allow the animal to acclimate to the testing room for at least 30 minutes before the experiment.
-
Procedure: Gently place the animal on the heated surface of the hot plate and immediately start a timer.
-
Endpoint: Observe the animal for nocifensive behaviors, such as paw licking, paw shaking, or jumping. The time from placement on the hot plate to the first clear nocifensive response is recorded as the paw withdrawal latency.
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established. If the animal does not respond within this time, it should be removed from the hot plate, and the cut-off time recorded as its latency.
-
Drug Administration: Administer this compound or vehicle at the desired time point before the test.
Open Field Test for Locomotor Activity
This protocol outlines a general procedure for assessing spontaneous locomotor activity.
-
Apparatus: An open field arena, typically a square or circular enclosure with high walls to prevent escape, equipped with an automated activity monitoring system (e.g., infrared beams).
-
Acclimation: Habituate the animals to the testing room for at least 30-60 minutes prior to the test.
-
Procedure: Gently place the animal in the center of the open field arena.
-
Data Collection: Allow the animal to explore the arena for a predetermined period (e.g., 15-30 minutes). The automated system will record various parameters, including total distance traveled, ambulatory time, and vertical activity (rearing).
-
Drug Administration: Administer this compound or vehicle at a specified time before placing the animal in the arena.
Mandatory Visualization
Caption: Signaling pathway of this compound action.
Caption: General workflow for a this compound behavioral study.
Caption: Logical flowchart for troubleshooting variability.
References
- 1. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of the glutamate carboxypeptidase II inhibitor this compound show prolonged alleviation of neuropathic pain through an indirect mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor this compound Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. amuzainc.com [amuzainc.com]
- 6. Real-time measurement of dopamine fluctuations after cocaine in the brain of behaving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a selective glutamate carboxypeptidase II inhibitor, attenuates morphine tolerance but not dependence in C57/Bl mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental Characterization of the Chronic Constriction Injury-Induced Neuropathic Pain Model in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdbneuro.com [mdbneuro.com]
- 11. Investigation of Neuropathology after Nerve Release in Chronic Constriction Injury of Rat Sciatic Nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 14. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: 2-Mercaptopropionylglycine (2-MPPA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-MPPA. The focus is on the potential for oxidation of the thiol group and how to mitigate and analyze this issue during experiments.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the handling and use of this compound in a research setting.
Q1: My this compound solution has turned slightly yellow. Is it still usable?
A1: A slight yellow discoloration can be an indicator of thiol oxidation. While it may not render the solution completely unusable for all applications, it suggests that a portion of the this compound has likely oxidized, which could impact the accuracy of your results. It is recommended to prepare fresh solutions, especially for quantitative experiments. For pharmacokinetic studies, it is noted that dosing solutions of this compound are often prepared fresh every 2-3 days and stored under refrigeration to ensure stability.[1]
Q2: I am seeing variability in my experimental results when using this compound. Could oxidation be the cause?
A2: Yes, inconsistent oxidation of the thiol group in this compound can lead to significant variability in experimental outcomes. The oxidized form (e.g., the disulfide dimer) will have different chemical properties and may have reduced or no biological activity. To minimize this, it is crucial to follow consistent solution preparation and handling procedures. Consider preparing fresh solutions for each experiment or storing aliquots under an inert atmosphere.
Q3: How can I prevent or minimize the oxidation of this compound in my stock solutions?
A3: To minimize oxidation, consider the following best practices:
-
Use Degassed Solvents: Dissolve this compound in deoxygenated solvents (e.g., by sparging with nitrogen or argon gas) to reduce the amount of dissolved oxygen available for oxidation.[2][3]
-
Inert Atmosphere: Store stock solutions and dry compound under an inert atmosphere (e.g., nitrogen or argon).
-
Low Temperature Storage: Store solutions at low temperatures (2-8°C or frozen at -20°C or -80°C) to slow down the rate of oxidation.[1]
-
Control pH: The rate of thiol oxidation is pH-dependent. Prepare solutions in buffers with a slightly acidic to neutral pH, as alkaline conditions can promote the formation of the more reactive thiolate anion.
-
Avoid Metal Contamination: Trace metal ions can catalyze thiol oxidation. Use high-purity solvents and chelating agents like EDTA if metal contamination is suspected.
Q4: What are the primary oxidation products of this compound?
A4: The most common oxidation product of a thiol-containing compound like this compound is the corresponding disulfide dimer, formed by the joining of two this compound molecules.[4][5] Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids, although the disulfide is the most prevalent product under typical laboratory conditions.
Data on Factors Affecting Thiol Group Stability
| Factor | Effect on Thiol Oxidation | Rationale |
| Oxygen | Increases oxidation rate | Molecular oxygen is a primary oxidant for disulfide bond formation.[2][3] |
| Temperature | Higher temperatures increase oxidation rate | Chemical reaction rates, including oxidation, generally increase with temperature.[6][7] |
| pH | Higher (alkaline) pH increases oxidation rate | Alkaline conditions deprotonate the thiol to the more nucleophilic thiolate anion, which is more susceptible to oxidation. |
| Metal Ions (e.g., Cu²⁺, Fe³⁺) | Catalyze oxidation | Transition metal ions can facilitate the electron transfer process in thiol oxidation. |
| Light Exposure | Can promote oxidation | UV light can provide the energy to initiate oxidation reactions. |
Experimental Protocols
Protocol 1: Monitoring this compound Oxidation using HPLC-UV/MS
This protocol provides a general method for monitoring the stability of this compound in solution by detecting the parent compound and its primary disulfide dimer.
1. Sample Preparation: a. Prepare a stock solution of this compound (e.g., 10 mM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).[1] b. To create a time-course experiment, dispense aliquots of the solution into separate vials. c. Store the vials under the conditions you wish to test (e.g., room temperature, 4°C, protected from light, etc.). d. At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from one of the vials. e. Dilute the sample to a suitable concentration for HPLC analysis (e.g., 100 µM) with the mobile phase.
2. HPLC-UV/MS Analysis:
- Instrumentation: A standard HPLC system with a UV detector and ideally coupled to a mass spectrometer (MS).[1][8]
- Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice for separating small polar molecules.[8]
- Mobile Phase: A gradient elution using:
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient Program: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute compounds of increasing hydrophobicity. A typical gradient might be 5% to 95% B over 15-20 minutes.
- Flow Rate: 1.0 mL/min.[8]
- Column Temperature: 25-30°C.
- Detection:
- UV: Monitor at a wavelength where this compound and its potential degradation products absorb (e.g., 210-220 nm).
- MS: Use electrospray ionization (ESI) in negative ion mode to detect the deprotonated molecules. Monitor for the m/z of this compound ([M-H]⁻) and its disulfide dimer ([M-2H]²⁻ or [M-H]⁻).
3. Data Analysis: a. Identify the peaks corresponding to this compound and its disulfide dimer based on their retention times and mass-to-charge ratios. b. Integrate the peak areas for both compounds at each time point. c. Calculate the percentage of remaining this compound and the percentage of the disulfide formed over time to assess the stability under the tested conditions.
Visualizations
Caption: Oxidation of this compound to its disulfide dimer.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting this compound experimental issues.
References
- 1. Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor this compound Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two phases of disulfide bond formation have differing requirements for oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two phases of disulfide bond formation have differing requirements for oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The effect of pH and temperature on the stability and enzymatic activity of prostatic acid phosphatase. Studies on the optimization of a continuous monitored determination of acid phosphatase, II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Developing Prodrugs of GCPII Inhibitors for Improved Brain Penetration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on prodrugs of Glutamate Carboxypeptidase II (GCPII) inhibitors to enhance brain penetration.
Frequently Asked Questions (FAQs)
Q1: Why is the development of prodrugs necessary for GCPII inhibitors to target the central nervous system (CNS)?
A1: Potent GCPII inhibitors, such as 2-(phosphonomethyl)pentanedioic acid (2-PMPA), are highly polar and typically exist as charged molecules at physiological pH. These characteristics severely limit their ability to cross the blood-brain barrier (BBB), leading to minimal brain penetration and poor oral bioavailability.[1][2] Prodrug strategies aim to temporarily mask these polar functional groups with lipophilic moieties, thereby increasing the molecule's ability to diffuse across the BBB.[3] Once in the brain, the prodrug is designed to be cleaved by brain-resident enzymes, releasing the active GCPII inhibitor.
Q2: What are the most common prodrug strategies for GCPII inhibitors?
A2: The most prevalent strategy involves creating ester-based prodrugs. This is achieved by masking the phosphonate and carboxylate groups of the parent inhibitor with lipophilic promoieties. Examples include the pivaloyloxymethyl (POM) and isopropyloxycarbonyloxymethyl (POC) esters.[4][5][6] One successful example is Tris-POC-2-PMPA, where both the phosphonate and the α-carboxylate groups of 2-PMPA are masked with POC groups, leading to significantly improved oral bioavailability and release of the parent drug.[5][6][7] Other approaches that have been explored include the use of cycloSal-based prodrugs and alternative delivery methods like intranasal administration to bypass the BBB to some extent.[8][9]
Q3: What are the key in vitro assays to characterize a novel GCPII inhibitor prodrug?
A3: The initial characterization of a novel GCPII inhibitor prodrug should include the following in vitro assays:
-
GCPII Inhibition Assay: To determine the inhibitory potency (IC50) of the parent drug and to ensure the prodrug itself is less active or inactive until cleaved.
-
Plasma Stability Assay: To evaluate the stability of the prodrug in plasma from different species (e.g., mouse, rat, dog, human). This helps to predict if the prodrug will be prematurely cleaved in circulation before reaching the brain.[10][11][12]
-
Brain Homogenate Stability Assay: To confirm that the prodrug can be converted to the active parent drug by enzymes present in the brain.
-
LogP/LogD Measurement: To quantify the lipophilicity of the prodrug, which is a key predictor of its ability to cross the BBB.
-
In Vitro Permeability Assays (e.g., PAMPA, Caco-2): To assess the passive diffusion and potential for active transport or efflux of the prodrug across a cell monolayer, simulating the intestinal barrier or the BBB.
Q4: What are the critical in vivo experiments for evaluating a GCPII inhibitor prodrug for brain penetration?
A4: The definitive assessment of a prodrug's ability to enhance brain delivery of a GCPII inhibitor requires in vivo studies in animal models, typically rodents. The key experiment is a pharmacokinetic (PK) study that measures the concentration of both the prodrug and the released parent drug in plasma and brain tissue over time after administration (e.g., oral or intravenous).[13] This allows for the determination of key PK parameters such as Cmax, Tmax, AUC, and most importantly, the brain-to-plasma concentration ratio.
Troubleshooting Guides
Issue 1: Low Oral Bioavailability of the Prodrug
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | - Formulation Strategies: Consider formulation approaches such as solid dispersions, nanosuspensions, or lipid-based systems to improve dissolution.[14] - Chemical Modification: Synthesize prodrugs with different promoieties to optimize solubility. |
| Low Intestinal Permeability | - Increase Lipophilicity: Design prodrugs with higher LogP values, but be mindful of the "rule of five" to avoid excessive lipophilicity that can also limit absorption. - Target Influx Transporters: Incorporate promoieties that are recognized by intestinal uptake transporters (e.g., amino acid transporters).[15] |
| High First-Pass Metabolism | - Prodrug Design: Mask metabolic "hotspots" on the parent molecule or promoiety. - In Vitro Metabolism Studies: Use liver microsomes or S9 fractions to identify major metabolites and guide the redesign of the prodrug.[14] |
| Chemical Instability in GI Tract | - Stability Studies: Assess the stability of the prodrug in simulated gastric and intestinal fluids. - Modify Linker: Alter the linker between the drug and promoiety to be more resistant to the pH and enzymatic conditions of the gut. |
Issue 2: Prodrug is Stable in Plasma but Shows Poor Brain Penetration
| Potential Cause | Troubleshooting Steps |
| Insufficient Lipophilicity | - Increase LogP: Synthesize new prodrugs with more lipophilic promoieties. Aim for a LogP in the optimal range for BBB penetration (typically 1-3). |
| Prodrug is a Substrate for Efflux Transporters (e.g., P-glycoprotein) | - In Vitro Efflux Assays: Use cell lines overexpressing efflux transporters (e.g., MDCK-MDR1) to determine if the prodrug is a substrate. - Structural Modification: Modify the prodrug structure to reduce its affinity for efflux transporters. |
| High Plasma Protein Binding | - Plasma Protein Binding Assay: Determine the fraction of the prodrug bound to plasma proteins. A high unbound fraction is necessary for BBB penetration. - Redesign Promoiety: Alter the promoiety to reduce plasma protein binding. |
Issue 3: Prodrug Enters the Brain but is Not Efficiently Converted to the Active Inhibitor
| Potential Cause | Troubleshooting Steps |
| Linker is Too Stable to Brain Enzymes | - Brain Homogenate Stability Assay: Confirm that the prodrug is stable in brain homogenates. - Modify Linker: Synthesize prodrugs with different linkers that are known to be cleaved by brain-resident enzymes (e.g., esterases). Consider sterically less hindered linkers.[16] |
| Species Differences in Brain Enzymes | - Cross-Species In Vitro Studies: Compare the conversion of the prodrug in brain homogenates from different species (e.g., mouse, rat, human) to identify potential species-specific differences. |
Issue 4: Premature Cleavage of the Prodrug in Plasma
| Potential Cause | Troubleshooting Steps |
| Ester Linkage is Highly Labile to Plasma Esterases | - Plasma Stability Assays: Confirm rapid degradation in plasma.[10][11][12] - Steric Hindrance: Introduce bulky groups near the ester linkage to sterically hinder access by plasma esterases.[16] - Electronic Effects: Modify the electronics of the promoiety to reduce the lability of the ester bond. |
| Species Differences in Plasma Esterase Activity | - Cross-Species Plasma Stability: Evaluate prodrug stability in plasma from the intended preclinical species and humans to select the most appropriate animal model.[14] |
Quantitative Data Summary
Table 1: In Vivo Pharmacokinetic Parameters of 2-PMPA and its Prodrugs in Mice
| Compound | Dose and Route | Cmax in Plasma (µM) | Tmax in Plasma (h) | AUC in Plasma (µM*h) | Brain-to-Plasma Ratio | Reference |
| 2-PMPA | 10 mg/kg, PO | ~0.25 (at 0.5h) | 0.5 | - | - | [8] |
| Prodrug 9 (ProTide-based) | 10 mg/kg equiv., PO | ≤0.1 | 0.5-2 | - | - | [8] |
| Prodrug 16 (ProTide-based) | 10 mg/kg equiv., PO | ~1.58 (at 0.5h) | 0.5 | - | - | [8] |
| Prodrug 18a (cycloSal-based) | 10 mg/kg equiv., PO | 23.7 ± 5.07 | 0.5 | - | ~0.01 | [8] |
| Prodrug 18b (cycloSal-based) | 10 mg/kg equiv., PO | ~6 | 0.5 | - | ~0.05 | [8] |
| Prodrug 18c (cycloSal-based) | 10 mg/kg equiv., PO | 10.4 ± 1.44 | 0.5 | - | ~0.02 | [8] |
| Prodrug 21 (cycloSal-based) | 10 mg/kg equiv., PO | ~6 | 0.5 | - | ~0.02 | [8] |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of a GCPII inhibitor prodrug in plasma.
Materials:
-
Test prodrug
-
Control compound (e.g., a compound with known plasma instability)
-
Plasma from relevant species (e.g., mouse, rat, human), heparinized
-
96-well microtiter plates
-
Incubator at 37°C
-
Acetonitrile with internal standard for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test prodrug and control compound (e.g., 10 mM in DMSO).
-
In a 96-well plate, add the test prodrug to plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be low (e.g., <0.5%).
-
Incubate the plate at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-prodrug mixture.
-
Immediately quench the enzymatic reaction by adding a 3-fold volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate plasma proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining concentration of the test prodrug.
-
Calculate the percentage of the prodrug remaining at each time point relative to the 0-minute time point and determine the half-life (t1/2).[10][17]
Protocol 2: In Vivo Pharmacokinetic Study in Mice for Brain Penetration
Objective: To assess the plasma and brain concentrations of a GCPII inhibitor prodrug and the released parent drug over time.
Materials:
-
Test prodrug formulated for the desired route of administration (e.g., oral gavage)
-
Male C57BL/6 mice (or other appropriate strain)
-
Dosing syringes and gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Surgical tools for brain dissection
-
Homogenizer
-
LC-MS/MS system for bioanalysis
Procedure:
-
Acclimate the mice for at least one week before the study.
-
Fast the mice overnight before dosing (for oral administration).
-
Administer the prodrug at a specific dose (e.g., 10 mg/kg of 2-PMPA equivalent).
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via an appropriate method (e.g., tail vein, retro-orbital sinus). Collect blood into EDTA-coated tubes.
-
Immediately after blood collection, euthanize the mice and perfuse the circulatory system with saline to remove blood from the brain.
-
Dissect the brain, weigh it, and flash-freeze it in liquid nitrogen.
-
Centrifuge the blood samples to separate the plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
Perform protein precipitation on plasma and brain homogenate samples (e.g., with acetonitrile) to extract the prodrug and parent drug.[18]
-
Quantify the concentrations of the prodrug and the parent drug in the processed samples using a validated LC-MS/MS method.[18]
-
Calculate pharmacokinetic parameters, including the brain-to-plasma concentration ratio at each time point.
Visualizations
GCPII Signaling Pathway and Prodrug Action
Caption: GCPII hydrolyzes NAAG to glutamate. Prodrugs cross the BBB and are cleaved to active inhibitors, which block GCPII, increasing NAAG levels and activating mGluR3.
Experimental Workflow for Prodrug Evaluation
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Orally Available Prodrugs of the Glutamate Carboxypeptidase II (GCPII) Inhibitor 2-Phosphonomethylpentanedioic Acid (2-PMPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Prodrugs 2-(Phosphonomethyl)pentanedioic Acid (2-PMPA) as Orally Available Glutamate Carboxypeptidase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Looking for Drugs in All the Wrong Places: Use of GCPII inhibitors outside the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Plasma Stability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. benchchem.com [benchchem.com]
- 15. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-MPPA and Blood-Brain Barrier Permeability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the glutamate carboxypeptidase II (GCP-II) inhibitor, 2-MPPA, and encountering challenges with its transport across the blood-brain barrier (BBB).
Troubleshooting Guide
This guide addresses common issues observed during experiments with this compound.
Question: My in vivo experiments show very low brain concentrations of this compound after systemic administration. Is this expected?
Answer: Yes, this is an expected finding. This compound is a highly polar, thiol-based compound. Such physicochemical properties generally lead to limited penetration of the blood-brain barrier (BBB).[1][2] The rational design of GCP-II inhibitors like this compound often results in hydrophilic molecules with poor oral bioavailability and restricted BBB penetration.[1][2] Studies comparing intraperitoneal (i.p.) versus intranasal (i.n.) administration of similar compounds have shown that systemic routes (like i.p.) can result in brain tissue to plasma ratios of less than 0.02.[1][2]
Question: I am observing high variability in brain penetration of this compound between experiments. What could be the cause?
Answer: High variability can stem from several factors:
-
Administration Route: The method of administration significantly impacts brain exposure. For instance, intranasal delivery can provide more direct access to the central nervous system (CNS) compared to systemic routes like intravenous or intraperitoneal injections, bypassing the BBB to some extent.[1][3]
-
Animal Model: Species-specific differences in BBB transporters and metabolic enzymes can affect the brain uptake of compounds.[4][5]
-
Experimental Technique: Variations in surgical procedures for in situ brain perfusion, or inconsistencies in tissue collection and processing can introduce variability.[6]
Question: My in vitro BBB model (e.g., a cell-based transwell assay) suggested moderate permeability for a this compound analog, but the in vivo results are poor. Why the discrepancy?
Answer: Discrepancies between in vitro and in vivo BBB permeability results are common and can be attributed to several factors:
-
Model Simplification: In vitro models, while useful for initial screening, do not fully replicate the complexity of the in vivo BBB, which includes pericytes, astrocytes, and dynamic blood flow.[4][7][8] Co-culture models with astrocytes and pericytes can better mimic in vivo conditions.[7]
-
Efflux Transporters: A major reason for in vivo failure is the presence of active efflux transporters at the BBB, such as P-glycoprotein (P-gp).[9][10] Your in vitro model might not express P-gp at physiological levels, thus underestimating its role in limiting brain entry. A compound can show good passive permeability but be actively pumped out of the brain in a living system.[11]
-
Plasma Protein Binding: High binding of a compound to plasma proteins reduces the free fraction available to cross the BBB, a factor not always fully accounted for in vitro.[12]
Question: How can I determine if this compound is a substrate for P-glycoprotein (P-gp) efflux?
Answer: You can perform an in vitro transwell assay using a cell line that overexpresses P-gp, such as MDR1-MDCKII cells.[11][13] By measuring the transport of this compound from the apical (blood side) to the basolateral (brain side) and vice versa, you can calculate an efflux ratio. An efflux ratio significantly greater than 2 suggests that the compound is a substrate for P-gp.[11] Comparing these results to wild-type MDCK cells can confirm the role of P-gp.[11]
Frequently Asked Questions (FAQs)
Q1: What is this compound? this compound is a selective, thiol-based inhibitor of glutamate carboxypeptidase II (GCP-II), an enzyme that is also known as prostate-specific membrane antigen (PSMA).[14][15] It has been investigated for its therapeutic potential in neurological disorders by modulating glutamate levels.[2]
Q2: Why is crossing the blood-brain barrier a challenge for this compound? The primary challenge for this compound is its molecular structure. As a polar and hydrophilic molecule, it is not well-suited for passive diffusion across the lipid-rich membranes of the brain endothelial cells that form the BBB.[1][2] Strategies to improve BBB penetration for small molecules often involve increasing lipophilicity and reducing the number of hydrogen bond donors.[16][17]
Q3: Are there alternative administration routes to improve brain delivery of this compound? Yes, intranasal (i.n.) administration has been explored as a non-invasive method to deliver GCP-II inhibitors to the brain.[2][3] This route can leverage both systemic absorption and direct nose-to-brain pathways, potentially increasing CNS concentrations compared to oral or intraperitoneal routes.[18]
Q4: What are the key physicochemical properties that influence a small molecule's ability to cross the BBB? Key properties for better BBB penetration include:
-
High Lipophilicity: A logP value between 1 and 3 is often cited as ideal.
-
Low Molecular Weight: Generally, a molecular weight below 500 Da is preferred.[17]
-
Low Polar Surface Area (PSA): A PSA of less than 90 Ų is desirable.
-
Limited Hydrogen Bond Donors: Minimizing hydrogen bond donors can reduce interactions with the polar heads of the membrane phospholipids.[17][19]
-
Exclusion of Acidic Functionality: Strong acids are often ionized at physiological pH, which hinders BBB crossing.[17]
Q5: What in vitro models are commonly used to assess BBB permeability? Common in vitro models include:
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This is a high-throughput assay that assesses passive diffusion across an artificial lipid membrane and can be a good predictor of passive BBB permeability.[13]
-
Cell-Based Transwell Assays: These models use monolayers of brain endothelial cells cultured on semi-permeable inserts.[20][21] They can range from simple monocultures to complex co-cultures with astrocytes and pericytes to better mimic the in vivo environment.[7][8]
Data Presentation
The following table summarizes experimental data comparing brain concentrations of this compound with two other GCP-II inhibitors following intranasal administration in rats. This highlights the differences in brain penetration among structurally distinct compounds.
| Compound | Class | Dose (i.n.) | Olfactory Bulb (μg/g) | Cortex (μg/g) | Cerebellum (μg/g) |
| This compound | Thiol-based | 30 mg/kg | 4.46 | 0.26 | 0.21 |
| 2-PMPA | Phosphonate-based | 30 mg/kg | 31.2 | 10.3 | 2.13 |
| DCMC | Urea-based | 30 mg/kg | 2.12 | 2.03 | 0.20 |
| Data extracted from a single time point (1 hour post-dose) pharmacokinetic study in rats.[1][3] |
Experimental Protocols
Protocol: In Vivo Brain Tissue Distribution Study in Rodents
This protocol provides a general framework for assessing the brain penetration of a compound like this compound after systemic administration.
1. Objective: To determine the concentration of the test compound in plasma and various brain regions at specific time points after administration.
2. Materials:
-
Test compound (e.g., this compound) formulated in a suitable vehicle.
-
Male Sprague-Dawley rats (or other appropriate rodent model).
-
Administration supplies (e.g., gavage needles for oral administration, syringes for IV or IP).
-
Anesthesia (e.g., isoflurane).
-
Blood collection tubes (e.g., with anticoagulant).
-
Surgical tools for dissection.
-
Homogenizer for tissue processing.
-
Analytical instrumentation for quantification (e.g., LC-MS/MS).[22]
3. Methodology:
-
Dosing: Administer the test compound to a cohort of animals via the desired route (e.g., oral gavage, intravenous injection). A typical oral dose for this compound in pharmacokinetic studies has been 10 mg/kg.[22]
-
Time Points: At predetermined time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), select a subgroup of animals for sample collection.
-
Blood Collection: Anesthetize the animal. Collect blood via cardiac puncture into tubes containing an anticoagulant. Centrifuge the blood to separate plasma.[22]
-
Brain Perfusion (Optional but Recommended): To remove blood from the brain vasculature, perform a transcardial perfusion with ice-cold saline until the liver is cleared of blood. This prevents contamination of brain tissue with compound present in the blood.
-
Tissue Collection: Immediately following blood collection or perfusion, decapitate the animal and dissect the brain. Specific regions (e.g., cortex, hippocampus, cerebellum, olfactory bulb) can be isolated on a cold plate.[3]
-
Sample Processing: Weigh the collected brain tissues. Homogenize the tissues in a suitable buffer.
-
Quantification: Analyze the concentration of the test compound in plasma and brain homogenates using a validated analytical method, such as LC-MS/MS.[22]
-
Data Analysis: Calculate the brain tissue concentration (e.g., in ng/g) and the plasma concentration (e.g., in ng/mL). Determine the brain-to-plasma concentration ratio (B/P ratio) for each time point to assess the extent of BBB penetration.[12]
Visualizations
Caption: Troubleshooting workflow for low in vivo brain penetration of this compound.
Caption: Key transport mechanisms at the blood-brain barrier.
References
- 1. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration | PLOS One [journals.plos.org]
- 4. In Vitro Models of the Blood–Brain Barrier | Springer Nature Experiments [experiments.springernature.com]
- 5. In Vitro Models of the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro models of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 9. Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research Portal [iro.uiowa.edu]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of blood-brain barrier permeability assays: in situ brain perfusion, MDR1-MDCKII and PAMPA-BBB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lsb.avcr.cz [lsb.avcr.cz]
- 15. medchemexpress.com [medchemexpress.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Selecting good 'drug-like' properties to optimize small molecule blood-brain barrier penetration [sciencex.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. In vitro models of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor this compound Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of 2-MPPA in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA), a potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII). The following resources are designed to help you minimize off-target effects and troubleshoot common issues encountered during in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a selective, orally active inhibitor of Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA) or N-acetylated-alpha-linked acidic dipeptidase (NAALADase).[1] Its primary on-target effect is the inhibition of GCPII's enzymatic activity, which is the hydrolysis of N-acetylaspartylglutamate (NAAG) into N-acetylaspartate and glutamate.
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects occur when a compound interacts with unintended biological molecules. These interactions can lead to misleading experimental results, cellular toxicity, and an incorrect interpretation of the role of GCPII. Minimizing these effects is crucial for ensuring that the observed phenotype is a direct result of GCPII inhibition.
Q3: What is the reported IC50 of this compound for GCPII?
A3: The reported half-maximal inhibitory concentration (IC50) of this compound for GCPII is 90 nM.[1]
Q4: At what concentration should I use this compound in my cell culture experiments?
A4: The optimal concentration of this compound will vary depending on the cell type, experimental conditions, and the specific biological question being addressed. It is crucial to perform a dose-response experiment to determine the lowest effective concentration that elicits the desired on-target effect without causing significant cytotoxicity. A good starting point for such an experiment could be a range from 100 nM to 10 µM.
Q5: Is there a known off-target profile for this compound?
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Problem 1: I am not observing the expected biological effect of GCPII inhibition.
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Concentration | Perform a dose-response curve to determine the effective concentration in your specific cell line. Start with a broad range (e.g., 100 nM - 50 µM) to identify the optimal window for on-target activity. |
| Low GCPII Expression | Confirm the expression of GCPII in your cell line at the protein level using Western blot or qPCR. If expression is low or absent, consider using a cell line with known high expression or overexpressing the target. |
| Compound Instability | Prepare fresh stock solutions of this compound and aliquot for single use to avoid repeated freeze-thaw cycles. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and does not exceed a non-toxic level (typically <0.5%). |
| Cell Permeability Issues | While this compound is orally active, its permeability can vary between cell types. If on-target engagement is not observed in intact cells, consider using a cell lysate-based assay to confirm direct enzyme inhibition. |
Problem 2: I am observing significant cytotoxicity or unexpected phenotypes.
| Possible Cause | Troubleshooting Steps |
| High Concentration | High concentrations of any small molecule can lead to off-target effects and cytotoxicity. Lower the concentration of this compound to the lowest effective dose determined from your dose-response studies. |
| Off-Target Effects | This is a primary concern when unexpected phenotypes arise. To investigate this, use a structurally different GCPII inhibitor to see if the phenotype is replicated. Additionally, a rescue experiment by overexpressing GCPII might indicate if the effect is on-target. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is the same in all wells, including controls, and is at a non-toxic level for your cells. |
| On-Target Toxicity | In some cell types, the inhibition of GCPII itself might lead to toxicity. This can be investigated by using genetic tools like siRNA or CRISPR to knockdown GCPII and observe if the phenotype is similar to that of this compound treatment. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | Glutamate Carboxypeptidase II (GCPII/PSMA) | [1] |
| IC50 | 90 nM | [1] |
| Chemical Formula | C8H13NO4S | N/A |
| Molecular Weight | 219.26 g/mol | N/A |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
Objective: To determine the concentration range of this compound that is non-toxic and to identify the lowest effective concentration for on-target effects.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader with luminescence detection
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density appropriate for your cell line to reach 70-80% confluency at the time of the assay.
-
Incubate the plate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 100 µM down to 1 nM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as recommended by the manufacturer.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the concentration at which a significant decrease in viability is observed. The working concentration for subsequent experiments should be well below this cytotoxic concentration.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound directly binds to and stabilizes GCPII in a cellular context.
Materials:
-
Your cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Western blot reagents (SDS-PAGE gels, transfer buffer, membranes, primary antibody against GCPII, HRP-conjugated secondary antibody, ECL substrate)
-
Imaging system for Western blots
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the desired concentration of this compound or vehicle (DMSO) for a specific duration (e.g., 1-2 hours).
-
-
Heating:
-
After treatment, harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at different temperatures for 3 minutes using a thermal cycler (e.g., a gradient from 40°C to 70°C).
-
Cool the tubes at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the protein concentration of the soluble fraction.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for GCPII, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for GCPII at each temperature for both the this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature for the this compound-treated samples indicates that the compound has bound to and stabilized GCPII.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting the GCPII signaling pathway.
Caption: Experimental workflow for investigating potential off-target effects of this compound.
Caption: A decision tree for troubleshooting lack of this compound efficacy in cell culture.
References
storage and handling recommendations for 2-MPPA powder
Technical Support Center: 2-MPPA Powder
This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage and handling of this compound powder.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound, also known as GPI-5693, is a selective and orally active inhibitor of glutamate carboxypeptidase II (GCP II), with an IC50 of 90 nM.[1][2][3] Its chemical name is (R)-2-(3-mercaptopropyl)pentanedioic acid.[4] It is utilized in research for neurological disorders associated with excessive glutamate activation.[1][5]
2. What is the mechanism of action for this compound?
This compound selectively inhibits the enzyme glutamate carboxypeptidase II (GCP II).[3] GCP II is a metallopeptidase that hydrolyzes the neuropeptide N-acetyl-aspartyl-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[6] By inhibiting GCP II, this compound increases the levels of NAAG, which then acts on metabotropic glutamate receptor 3 (mGluR3) to reduce glutamate release.[6] This mechanism is thought to be beneficial in conditions associated with glutamate excitotoxicity.[7]
3. What are the recommended storage conditions for this compound powder?
For long-term stability, this compound powder should be stored at -20°C.[3][4][8] Some suppliers indicate that in its pure, lyophilized form, it can be stable for up to three years under these conditions.[1][2][8]
4. How should I store this compound once it is in solution?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.[4] For optimal stability, it is recommended to store solutions at -80°C for up to one year or at -20°C for up to one month.[1][2]
5. Is this compound considered a hazardous substance?
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture.[9] However, standard laboratory safety precautions should always be followed. This includes avoiding inhalation, and contact with skin and eyes, and using the substance in a well-ventilated area.[9]
Storage and Solubility Data
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Powder (Pure Form) | -20°C | Up to 3 years[1][2] |
| 4°C | Up to 2 years[2] | |
| In Solvent | -80°C | Up to 1 year[1] |
| -20°C | Up to 1 month[2][4] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 80 - 100 mg/mL | Sonication is recommended. Use of newly opened, hygroscopic DMSO can improve solubility.[1][2] |
| Water | 8 mg/mL | Sonication is recommended.[1] |
| In Vivo Vehicle (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) | 3.3 mg/mL | Sonication is recommended for preparing this solution for animal studies.[1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound Powder | - Insufficient agitation- Incorrect solvent choice | - Gently heat the solution to 37°C and use an ultrasonic bath to aid dissolution.[4]- For in vitro studies, high-purity DMSO is recommended. For in vivo work, consider the vehicle formulation mentioned in Table 2.[1][2] |
| Precipitation of this compound in Solution After Freezing | - Solution is supersaturated- Improper storage | - Ensure the concentration does not exceed the solubility limits for the chosen solvent.- Aliquot stock solutions into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[4] |
| Inconsistent or Delayed Efficacy in Animal Models | - Pharmacokinetics of this compound | - The analgesic effects of this compound in some neuropathic pain models have shown a delayed onset, becoming significant only after several days of daily dosing. This is thought to be due to an indirect and long-lasting mechanism of action rather than a direct correlation with plasma concentration.[5] |
Experimental Protocols & Workflows
General Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Calculate Required Mass: Based on the molecular weight of this compound (206.26 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For 1 mL, you would need 2.06 mg.
-
Weighing: Carefully weigh the this compound powder in a suitable container.
-
Dissolution: Add the appropriate volume of high-purity DMSO. To facilitate dissolution, you can sonicate the solution.[1]
-
Storage: Once fully dissolved, aliquot the stock solution into single-use vials and store at -80°C for long-term use or -20°C for short-term use.[2]
References
- 1. This compound | GPI-5693 | GCP II inhibitor | NAALADase inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS 254737-29-6 | Tocris Bioscience [tocris.com]
- 4. glpbio.com [glpbio.com]
- 5. Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor this compound Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Brain Glutamate Carboxypeptidase II (GCPII) to Enhance Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shellchemtech.com [shellchemtech.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
A Comparative Guide to 2-MPPA and 2-PMPA for Glutamate Carboxypeptidase II (GCP II) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent inhibitors of Glutamate Carboxypeptidase II (GCP II): 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA) and 2-(phosphonomethyl)pentanedioic acid (2-PMPA). GCP II, also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase) or Prostate-Specific Membrane Antigen (PSMA), is a critical enzyme in neuroscience and oncology. Its inhibition is a key therapeutic strategy for various neurological disorders characterized by excitotoxicity, such as stroke, neuropathic pain, and amyotrophic lateral sclerosis (ALS), as well as for the imaging and therapy of prostate cancer.[1][2][3]
This document outlines the inhibitory potency, selectivity, and experimental applications of both compounds, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Inhibitory Potency
The primary distinction between this compound and 2-PMPA lies in their inhibitory potency against GCP II. 2-PMPA is an exceptionally potent inhibitor with a picomolar affinity, whereas this compound exhibits nanomolar potency.[2][4] Both compounds are competitive inhibitors, targeting the active site of the enzyme.[1][2]
| Inhibitor | IC50 Value | Ki Value | Inhibition Type | Reference(s) |
| 2-PMPA | 300 pM | 0.275 nM | Competitive | [1][2][5] |
| This compound | 90 nM | - | - | [2][6][7] |
In Vivo and Ex Vivo Performance
While both inhibitors have been evaluated in preclinical models, their pharmacokinetic properties and in vivo efficacy show notable differences. Due to their polar nature, both compounds exhibit poor oral bioavailability and limited brain penetration.[2][4] However, studies have explored alternative delivery routes, such as intranasal administration, which has shown to enhance brain exposure, particularly for 2-PMPA.[4][8]
Prodrug strategies are also being actively pursued to improve the oral bioavailability of 2-PMPA.[5][9][10] It is noteworthy that this compound was the first GCP II inhibitor to advance to a Phase 1 clinical trial, but its development was halted due to immunological toxicity concerns associated with its thiol group.[2][6]
The following table summarizes ex vivo data on GCP II inhibition in rat brain tissues following intranasal administration of 2-PMPA.
| Brain Region | % Inhibition of GCP II Activity (1h post-intranasal administration of 2-PMPA) | Reference(s) |
| Olfactory Bulb | 100% | [1] |
| Cortex | 100% | [1] |
| Cerebellum | 70% ± 5% | [1] |
GCP II Signaling Pathway and Inhibition Mechanism
GCP II is a zinc metalloenzyme that hydrolyzes the neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetyl-L-aspartate (NAA) and L-glutamate.[1][11] In pathological conditions, the over-activation of GCP II can lead to excessive glutamate release, contributing to excitotoxic neuronal damage.[1]
Furthermore, NAAG itself acts as an agonist at the presynaptic metabotropic glutamate receptor type 3 (mGluR3), which inhibits further neurotransmitter release.[1][6] By inhibiting GCP II, both this compound and 2-PMPA prevent the breakdown of NAAG, thereby increasing its availability to activate mGluR3 and simultaneously reducing the production of excitotoxic glutamate.[1] This dual mechanism underlies the neuroprotective effects of GCP II inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and 2-PMPA.
In Vitro GCP II Inhibition Assay (Fluorescence-Based)
This protocol is adapted from fluorescence-based methods to determine the in vitro potency of inhibitors.[1][12]
1. Materials and Reagents:
-
Recombinant human GCP II
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.001% C12E8, pH 7.4 at 37°C[1][12]
-
Substrate: Fluorescein-labeled Glu-Glu dipeptide (e.g., FITC-Glu-Glu)[1][12]
-
Test Inhibitors: this compound and 2-PMPA
-
96-well microplate
-
Plate reader with fluorescence detection capabilities
2. Procedure:
-
Prepare serial dilutions of this compound and 2-PMPA in the assay buffer.
-
In a 96-well plate, add a fixed concentration of recombinant human GCP II to each well.[12]
-
Add the various concentrations of the inhibitors to the wells. Include a control with no inhibitor.
-
Initiate the enzymatic reaction by adding the fluorescently labeled substrate to each well.[1][12]
-
Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.[1]
-
Terminate the reaction (e.g., by adding a stop solution like 0.1% TFA).[12]
-
Measure the fluorescence of the cleaved product using a plate reader at the appropriate excitation and emission wavelengths (e.g., λ_EX/λ_EM = 492/516 nm for FITC).[1][12]
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Ex Vivo GCP II Activity Assay
This workflow is used to assess target engagement in tissue samples after in vivo administration of an inhibitor.[1]
1. Animal Dosing:
-
Administer this compound, 2-PMPA, or a vehicle control to laboratory animals via the desired route (e.g., oral, intraperitoneal, intranasal).
2. Tissue Collection and Homogenization:
-
At a specified time point post-administration, euthanize the animals and harvest the tissues of interest (e.g., brain, colon).[1]
-
Homogenize the tissue on ice in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) containing a protease inhibitor cocktail.[1]
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.[1]
-
Collect the supernatant, which contains the membrane-bound GCP II.[1]
-
Determine the total protein concentration and normalize all samples.[1]
3. Enzymatic Assay:
-
Perform the fluorescence-based inhibition assay as described above, using the normalized tissue homogenates as the enzyme source.
4. Data Analysis:
-
Analyze the reaction mixtures by RP-HPLC with fluorescence detection.[1]
-
Integrate the peak area corresponding to the cleaved fluorescent product.[1]
-
Calculate the percent inhibition for each treated sample using the formula: % Inhibition = (1 - (Peak Area_Inhibitor / Peak Area_Vehicle)) * 100[1]
Conclusion
Both this compound and 2-PMPA are potent and selective inhibitors of GCP II, sharing a common mechanism of action. The principal difference lies in their inhibitory potency, with 2-PMPA being approximately 300 times more potent than this compound in vitro. While this compound has the distinction of being the first GCP II inhibitor to enter clinical trials, its development was halted. 2-PMPA, despite its poor oral bioavailability, remains a valuable research tool and a promising therapeutic candidate, with ongoing efforts to improve its drug delivery properties. The choice between these two inhibitors will depend on the specific requirements of the research, including the desired potency, the experimental model, and the route of administration.
References
- 1. benchchem.com [benchchem.com]
- 2. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration | PLOS One [journals.plos.org]
- 5. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Brain Glutamate Carboxypeptidase II (GCPII) to Enhance Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
- 8. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. embopress.org [embopress.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Oral Bioavailability of 2-MPPA and 2-PMPA
In the landscape of glutamate carboxypeptidase II (GCPII) inhibitors, 2-(3-mercaptopropyl) pentanedioic acid (2-MPPA) and 2-(phosphonomethyl) pentanedioic acid (2-PMPA) are two prominent compounds with significant therapeutic potential in neurological disorders. A critical determinant of their clinical utility is oral bioavailability. This guide provides a detailed comparison of the oral bioavailability of this compound and 2-PMPA, supported by experimental data, to inform researchers and drug development professionals.
Executive Summary
This compound exhibits high oral bioavailability, making it a viable candidate for oral administration. In contrast, 2-PMPA suffers from poor oral bioavailability due to its high polarity. However, recent advancements in prodrug strategies have significantly improved the systemic exposure of 2-PMPA following oral dosing.
Data Presentation
The following table summarizes the key pharmacokinetic parameters related to the oral bioavailability of this compound and 2-PMPA.
| Parameter | This compound | 2-PMPA (Unmodified) | 2-PMPA (as tetra-ODOL-prodrug '4') |
| Oral Bioavailability (F) | 82% (in rats, 10 mg/kg)[1] | <1%[2][3] | 50% (in mice, 10 mg/kg equivalent)[2][3] |
| Animal Model | Rats[1] | Mice, Dogs[2][4] | Mice, Dogs[2] |
| Key Findings | High oral bioavailability demonstrated in preclinical studies.[1] | Extremely low oral bioavailability, hindering clinical development.[2][4] | Prodrug approach dramatically enhances oral bioavailability and systemic exposure.[2][3] |
| Plasma Cmax (Oral) | Dose-dependent[1] | 0.4 nmol/mL (in dogs, 1 mg/kg)[2] | 27.1 ± 11.7 nmol/mL (in mice, 10 mg/kg equivalent)[2] |
| Plasma AUC (Oral) | Supra-proportional increase with dose[1] | 1.44 hnmol/mL (in dogs, 1 mg/kg)[2] | 52.1 ± 5.9 hnmol/mL (in mice, 10 mg/kg equivalent)[2] |
Mechanism of Action: GCPII Inhibition
Both this compound and 2-PMPA are potent and selective inhibitors of glutamate carboxypeptidase II (GCPII), a zinc metalloenzyme.[1][5][6] GCPII catalyzes the hydrolysis of N-acetyl-aspartyl-glutamate (NAAG) into N-acetyl-aspartate (NAA) and glutamate.[5][7] By inhibiting GCPII, both compounds prevent the breakdown of NAAG, leading to increased levels of NAAG and reduced levels of glutamate in the synapse.[5] This modulation of glutamatergic neurotransmission is the basis for their therapeutic effects in conditions associated with glutamate excitotoxicity.[5]
Signaling pathway of GCPII inhibition by this compound and 2-PMPA.
Experimental Protocols
Determination of Oral Bioavailability in Rats (this compound)
This protocol is based on the pharmacokinetic studies of this compound in rats.[1]
-
Animal Model: Nonfasted male and female Dawley rats.
-
Drug Administration:
-
Oral (PO): this compound administered as a solution via oral gavage at doses ranging from 1 to 1000 mg/kg.
-
Intravenous (IV): this compound administered as a solution via the caudal vein at a dose of 10 mg/kg for bioavailability calculation.
-
-
Sample Collection:
-
At various time points post-dosing, rats are sacrificed.
-
Whole blood is collected and centrifuged at 4°C to separate plasma.
-
Plasma samples are stored at -80°C until analysis.
-
-
Sample Analysis:
-
Quantification of this compound in plasma is performed using high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Plasma concentration-time profiles are generated.
-
Pharmacokinetic parameters, including Cmax, Tmax, and Area Under the Curve (AUC), are determined using a two-compartment model with first-order absorption.
-
Absolute oral bioavailability (F) is calculated using the formula: F = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv).
-
Determination of Oral Bioavailability of 2-PMPA from a Prodrug in Mice
This protocol is adapted from studies on a tetra-ODOL-based prodrug of 2-PMPA.[2]
-
Animal Model: Male mice.
-
Drug Administration:
-
Oral (PO): The 2-PMPA prodrug is administered orally at a dose equivalent to 10 mg/kg of 2-PMPA. Unmodified 2-PMPA is also administered orally for comparison.
-
Intravenous (IV): 2-PMPA is administered intravenously at a dose of 10 mg/kg for bioavailability calculation.
-
-
Sample Collection:
-
Plasma is collected at various time points post-administration (e.g., 15 minutes, 30 minutes, 1 hour, etc.).
-
-
Sample Analysis:
-
Plasma samples are analyzed to determine the concentration of the parent compound, 2-PMPA.
-
-
Pharmacokinetic Analysis:
-
Plasma concentration-time profiles for 2-PMPA are generated for both oral administration of the prodrug and intravenous administration of 2-PMPA.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated.
-
The absolute oral bioavailability of 2-PMPA from the prodrug is calculated by comparing the AUC from oral administration of the prodrug to the AUC from intravenous administration of 2-PMPA.
-
Experimental workflow for determining oral bioavailability.
References
- 1. Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor this compound Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prodrugs 2-(Phosphonomethyl)pentanedioic Acid (2-PMPA) as Orally Available Glutamate Carboxypeptidase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of 2-MPPA and Urea-Based Glutamate Carboxypeptidase II Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA) and a range of urea-based inhibitors targeting Glutamate Carboxypeptidase II (GCP II). This document synthesizes experimental data on their inhibitory potency, details the methodologies used for these assessments, and illustrates key concepts through signaling pathway and experimental workflow diagrams.
Glutamate Carboxypeptidase II (GCP II), also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase) and prostate-specific membrane antigen (PSMA), is a well-established therapeutic target for a variety of neurological disorders and for imaging and therapy of prostate cancer. The enzyme's role in hydrolyzing N-acetylaspartylglutamate (NAAG) to N-acetylaspartate and glutamate has spurred the development of numerous inhibitors aimed at modulating glutamate neurotransmission. Among these, thiol-based inhibitors like this compound and a diverse class of urea-based compounds have shown significant promise.
Quantitative Efficacy Comparison
The inhibitory potency of this compound and various urea-based GCP II inhibitors has been evaluated in multiple studies. The following table summarizes key quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which are critical metrics for assessing inhibitor efficacy.
| Inhibitor Class | Compound Name/Identifier | IC50 (nM) | Ki (nM) | Key Characteristics |
| Thiol-Based | This compound | 90[1][2] | - | Orally bioavailable.[1] Advanced to clinical trials but development was halted due to immunological toxicity.[2] |
| Urea-Based | ZJ-43 | Low nanomolar potency | - | Effective in animal models of neurological conditions.[1] Exhibits low oral bioavailability and minimal brain penetration.[1] |
| Urea-Based | DCIBzL | 0.06[3] | - | One of the most potent urea-based inhibitors.[4] |
| Urea-Based | DCIT | 0.5[3] | - | Potent inhibitor with a sub-nanomolar IC50 value. |
| Urea-Based | DCFBC | 14[3] | - | Demonstrates nanomolar inhibitory activity. |
| Urea-Based | DCMC | 17[3] | - | A well-characterized urea-based inhibitor. |
| Urea-Based | Compound 1 | - | 5.3 | Represents an unsaturated linear chain isostere.[5] |
| Urea-Based | Compound 6 | - | 5.3 | A five-membered heteroaromatic ring isostere.[5] |
| Urea-Based | Compound 2 | - | 85 | Features a six-membered aromatic ring.[5] |
| Urea-Based | Compound 4 | - | 105 | Features a six-membered aromatic ring.[5] |
Mechanism of Action of GCP II Inhibitors
Both this compound and urea-based inhibitors exert their effect by targeting the active site of the GCP II enzyme. This active site contains two zinc ions that are crucial for the catalytic hydrolysis of NAAG. The inhibitors are designed to chelate these zinc ions, thereby blocking the enzyme's activity. The interaction also involves the S1' and S1 pockets of the enzyme's active site. In the case of urea-based inhibitors, the ureido linkage is designed to mimic the planar peptide bond of the natural substrate, NAAG, and interacts with several residues in the active site.[6]
Caption: Mechanism of GCP II inhibition by this compound and urea-based inhibitors.
Experimental Protocols
The determination of inhibitory potency (IC50 and Ki values) is typically performed using enzymatic assays. Below are detailed methodologies for two common types of GCP II inhibition assays.
Fluorescence-Based Inhibition Assay
This assay measures the inhibition of GCP II activity by quantifying the cleavage of a fluorescently labeled substrate.
-
Materials and Reagents:
-
Recombinant human GCP II enzyme.
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.001% C12E8, pH 7.4 at 37°C.[6]
-
Substrate: Fluorescein-labeled Glu-Glu dipeptide (e.g., FITC-Glu-Glu). A stock solution is prepared in DMSO and diluted in Assay Buffer to a working concentration.[6]
-
Test Inhibitors (this compound or urea-based compounds): A series of dilutions are prepared.
-
Reaction Termination Solution: 0.1% TFA in 5% acetonitrile.[6]
-
96-well plate.
-
RP-HPLC system with a fluorescence detector.
-
-
Procedure:
-
Recombinant human GCP II (final concentration ~0.02 nM) is pre-incubated with varying concentrations of the test inhibitor in a 96-well plate for 10 minutes at 37°C in the Assay Buffer.[6]
-
The enzymatic reaction is initiated by adding the fluorescently labeled substrate (e.g., 100 nM final concentration).[6]
-
The reaction mixture is incubated for 15-30 minutes at 37°C. The incubation time should be optimized to ensure the reaction proceeds in the linear range.[7]
-
The reaction is terminated by adding the Reaction Termination Solution.[6]
-
The reaction mixtures are analyzed by RP-HPLC with fluorescence detection (excitation/emission wavelengths of approximately 492/516 nm) to separate the cleaved fluorescent product from the intact substrate.[6]
-
The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to a control reaction without the inhibitor.
-
IC50 values are determined by fitting the dose-response data to a nonlinear regression model.
-
Radioenzymatic Inhibition Assay
This method utilizes a radiolabeled substrate to measure GCP II activity.
-
Materials and Reagents:
-
GCP II source (e.g., tissue homogenates or recombinant enzyme).
-
Assay Buffer: Tris-HCl (pH 7.4) with 1 mM CoCl2.[8]
-
Radiolabeled Substrate: [³H]-N-acetylaspartylglutamate ([³H]-NAAG).
-
Test Inhibitors (this compound or urea-based compounds): A series of dilutions are prepared.
-
Stop Solution: Ice-cold sodium phosphate buffer (pH 7.5).[8]
-
Ion-exchange resin (e.g., AG1X8) to separate the cleaved [³H]glutamate from the unreacted substrate.[8]
-
Scintillation counter.
-
-
Procedure:
-
A reaction mixture containing the GCP II enzyme source (e.g., 40 pM), [³H]-NAAG (e.g., 30 nM), and varying concentrations of the inhibitor is prepared in the Assay Buffer.[8]
-
The reaction is incubated at 37°C for a defined period (e.g., 25 minutes).[8]
-
The reaction is stopped by the addition of the ice-cold Stop Solution.[8]
-
The mixture is then passed through an ion-exchange resin column, which retains the unreacted [³H]-NAAG while allowing the cleaved [³H]glutamate to pass through.[8]
-
The amount of [³H]glutamate in the flow-through is quantified using a scintillation counter.
-
The percentage of inhibition is calculated, and IC50 values are determined as described for the fluorescence-based assay.
-
Experimental Workflow for Efficacy Screening
The general workflow for screening and characterizing the efficacy of potential GCP II inhibitors involves a series of sequential steps, from initial high-throughput screening to more detailed kinetic analysis.
Caption: A typical experimental workflow for evaluating GCP II inhibitor efficacy.
References
- 1. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Brain Glutamate Carboxypeptidase II (GCPII) to Enhance Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lsb.avcr.cz [lsb.avcr.cz]
- 4. researchgate.net [researchgate.net]
- 5. Structural characterization of P1′-diversified urea-based inhibitors of glutamate carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
The Thiol Advantage: A Comparative Guide to 2-MPPA and Other GCP II Inhibitors
For researchers and drug development professionals, the quest for potent and selective enzyme inhibitors is paramount. In the landscape of Glutamate Carboxypeptidase II (GCP II) inhibition, thiol-based inhibitors, exemplified by 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA), have emerged as a compelling class of compounds. This guide provides a comprehensive comparison of thiol-based GCP II inhibitors with other notable alternatives, supported by experimental data and detailed methodologies.
Glutamate Carboxypeptidase II (GCP II), also known as Prostate-Specific Membrane Antigen (PSMA) in the periphery, is a well-validated therapeutic target for a range of neurological disorders characterized by excessive glutamate signaling.[1] Inhibition of GCP II prevents the hydrolysis of N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. This action elevates synaptic levels of NAAG, which in turn acts on presynaptic mGluR3 receptors to reduce glutamate release, thereby offering a neuroprotective effect.[2]
A Comparative Look at GCP II Inhibitors
Several classes of small molecule inhibitors have been developed to target GCP II, each with distinct chemical scaffolds and properties. The primary classes include phosphonate-based, urea-based, and thiol-based inhibitors.[1]
Key Performance Indicators of GCP II Inhibitors
The efficacy and suitability of a GCP II inhibitor are determined by several key parameters, including its inhibitory potency (IC50), binding affinity (Ki), and pharmacokinetic properties such as oral bioavailability. The following table summarizes these metrics for representative compounds from each class.
| Inhibitor Class | Representative Compound | IC50 (nM) | Oral Bioavailability | Key Characteristics |
| Thiol-based | This compound | 90[1][3] | Yes[4][5] | Good oral bioavailability; first GCP II inhibitor to be administered to humans.[1][4] Potential for immune reactivity due to the thiol group.[1] |
| Phosphonate-based | 2-PMPA | 0.3[6][7] | Poor (<1%)[6][7] | High potency and selectivity.[8] Limited by poor oral bioavailability and brain penetration due to high polarity.[1] |
| Urea-based | ZJ-43 | ~1-10 | Poor | Potent inhibitors with a different zinc-binding motif.[1] Generally exhibit poor oral bioavailability.[1] |
Advantages of Thiol-Based GCP II Inhibitors like this compound
The primary advantage of this compound and other thiol-based inhibitors lies in their oral bioavailability .[4][5] This characteristic is a significant advancement over the highly potent but poorly absorbed phosphonate-based inhibitors like 2-PMPA.[1][6][7] The ability to administer these compounds orally simplifies dosing regimens and improves their potential for clinical translation in chronic conditions.
Preclinical studies have consistently demonstrated the efficacy of orally administered this compound in various models of neurological disorders, including neuropathic pain.[3][4] A key finding is that the analgesic effect of this compound in the chronic constriction injury (CCI) model of neuropathic pain has a delayed onset and is long-lasting, suggesting an indirect and enduring mechanism of action.[4][9]
Experimental Data and Protocols
To provide a practical context for the evaluation of GCP II inhibitors, this section details the methodologies for key experiments frequently cited in the literature.
In Vitro GCP II Inhibition Assay (Fluorescence-Based)
This assay is crucial for determining the inhibitory potency (IC50) of a compound against GCP II.
Experimental Protocol:
-
Reagents and Materials:
-
Recombinant human GCP II enzyme
-
Fluorogenic GCP II substrate (e.g., NAAG analog)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of recombinant GCP II enzyme to each well.
-
Add the various concentrations of the test compound to the wells and incubate for a predetermined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the GCP II activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Efficacy Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats
The CCI model is a widely used and validated animal model of neuropathic pain to assess the analgesic effects of test compounds.[10]
Experimental Protocol:
-
Animal Model:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
-
Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Make a small incision on the lateral surface of the mid-thigh of one hind limb.
-
Expose the common sciatic nerve by blunt dissection through the biceps femoris muscle.
-
Proximal to the sciatic trifurcation, loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.
-
Close the muscle layer and skin with sutures.
-
The contralateral limb serves as a sham control (nerve exposed but not ligated).
-
-
Behavioral Testing (Mechanical Allodynia):
-
Assess mechanical allodynia using von Frey filaments at baseline (before surgery) and at various time points post-surgery.
-
Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw until a withdrawal response is observed.
-
The paw withdrawal threshold (in grams) is determined using the up-down method. A significant decrease in the withdrawal threshold in the injured paw compared to the baseline and the sham-operated paw indicates the development of mechanical allodynia.
-
-
Drug Administration and Efficacy Evaluation:
-
Administer the test compound (e.g., this compound) or vehicle orally at the desired dose and schedule.
-
Perform behavioral testing at specified time points after drug administration to assess the reversal of mechanical allodynia. An increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect.
-
Visualizing the Mechanisms
To further elucidate the concepts discussed, the following diagrams illustrate the GCP II signaling pathway and the experimental workflows.
Caption: GCP II Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for the Chronic Constriction Injury (CCI) Model.
Conclusion
Thiol-based GCP II inhibitors, particularly this compound, represent a significant step forward in the development of orally active therapeutics for neurological disorders. While phosphonate-based inhibitors boast superior in vitro potency, their poor pharmacokinetic profiles have hindered their clinical advancement. The favorable oral bioavailability of this compound has allowed for extensive preclinical validation and its progression into human studies. Future research may focus on mitigating the potential for immune reactivity associated with the thiol group while retaining the advantageous pharmacokinetic properties of this promising class of GCP II inhibitors.
References
- 1. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and pharmacodynamics of the glutamate carboxypeptidase II inhibitor this compound show prolonged alleviation of neuropathic pain through an indirect mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metamorphosis of prostate specific membrane antigen (PSMA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioanalytical method for evaluating the pharmacokinetics of the GCP-II inhibitor 2-phosphonomethyl pentanedioic acid (2-PMPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor this compound Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
A Cross-Study Comparative Analysis of 2-MPPA in Preclinical Models of Neuropathic Pain
An objective guide for researchers, scientists, and drug development professionals on the efficacy and experimental basis of 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA) in the treatment of neuropathic pain.
This guide provides a comprehensive comparison of the glutamate carboxypeptidase II (GCP II) inhibitor, this compound, across different experimental models of neuropathic pain. The data presented is collated from various preclinical studies to offer a clear perspective on its therapeutic potential and the methodologies employed in its evaluation.
Quantitative Efficacy of this compound Across Neuropathic Pain Models
The therapeutic effects of this compound have been documented in both nerve-injury and chemotherapy-induced neuropathic pain models. The following table summarizes the key quantitative findings from these studies.
| Neuropathic Pain Model | Animal Model | Endpoint Measured | This compound Treatment Regimen | Key Results | Citation |
| Chronic Constriction Injury (CCI) | Rat | Thermal Pain Perception | 10 mg/kg, daily oral administration | Significant reduction in thermal pain perception observed after 11 days of dosing. The analgesic effect was maintained for up to 16 hours after drug administration following 15 days of treatment. | [1] |
| Chemotherapy-Induced Neuropathy (Taxol) | Mouse | Sensory Nerve Conduction Velocity (SNCV) Deficit | 30 mg/kg, daily oral administration | Prevented SNCV decline by 93.5±12.8% (5 mg/kg taxol) and 98.3±11.6% (25 mg/kg taxol). A 7-day treatment reversed existing SNCV decline by 98.3±8.0%. | [2] |
| Chemotherapy-Induced Neuropathy (Oxaliplatin) | Mouse | Sensory Nerve Conduction Velocity (SNCV) Deficit | 30 mg/kg, daily oral administration | Prevented SNCV deficit by 94.3±10.1%. | [2] |
| Chemotherapy-Induced Neuropathy (Bortezomib) | Mouse | Sensory Nerve Conduction Velocity (SNCV) Deficit | 30 mg/kg, daily oral administration | Prevented SNCV deficit by 100±16%. | [2] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited in this guide.
Chronic Constriction Injury (CCI) Model
The CCI model is a widely used method to induce neuropathic pain by causing a peripheral nerve injury.[3][4][5]
-
Surgical Procedure: In anesthetized rats, the common sciatic nerve is exposed at the mid-thigh level.[4][5] Proximal to the sciatic trifurcation, four loose ligatures are placed around the nerve.[4][5] The ligatures are tightened until a brief twitch in the corresponding hind limb is observed.[5]
-
Pain Assessment: Thermal hyperalgesia is a common endpoint measured in this model.[3] Behavioral tests are conducted to assess the animal's response to a thermal stimulus. One study initiated daily dosing of this compound and monitored the analgesic effect, which became significant after 8 days of treatment.[6] The effect on thermal pain perception was specifically noted at day 11 and day 15 of continuous dosing.[1]
Chemotherapy-Induced Neuropathy Models
These models are used to study the neuropathic side effects of various chemotherapeutic agents.[2]
-
Induction of Neuropathy:
-
This compound Administration: this compound was administered orally on a daily basis throughout the chemotherapy treatment period.[2]
-
Efficacy Measurement: The primary endpoint was the sensory nerve conduction velocity (SNCV), which was measured to assess the extent of nerve damage.[2] The preventative efficacy of this compound was determined by comparing the SNCV deficit in treated versus untreated animals.[2] For reversal effects, this compound treatment was initiated after a persistent SNCV deficit was established.[2]
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the experimental process, the following diagrams are provided.
Caption: Proposed mechanism of action for this compound in alleviating neuropathic pain.
Caption: Generalized experimental workflow for evaluating this compound in neuropathic pain models.
Discussion of Findings
The available data suggests that this compound, a potent and orally bioavailable inhibitor of GCP II, is effective in preclinical models of neuropathic pain.[1][6] Its mechanism appears to be indirect and long-lived, as the analgesic effects in the CCI model have a delayed onset and are sustained.[6] This suggests that this compound may not only provide symptomatic relief but could also modulate the underlying pathology of neuropathic pain. The robust preventative and reversal effects on SNCV deficits in chemotherapy-induced neuropathy models further support its potential as a neuroprotective agent.[2]
It is important to note that the efficacy of this compound in the CCI model was dependent on reaching a threshold concentration, as dividing the daily dose resulted in a loss of effect.[6] This highlights the importance of the dosing regimen in achieving therapeutic outcomes. While the current evidence is promising, further research is warranted to explore the efficacy of this compound in other neuropathic pain models, such as spinal nerve ligation (SNL) and diabetic neuropathy, and to fully elucidate its long-term mechanism of action.
References
- 1. Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor this compound Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 5. Chronic Constriction Injury Model - Creative Biolabs [creative-biolabs.com]
- 6. Pharmacokinetics and pharmacodynamics of the glutamate carboxypeptidase II inhibitor this compound show prolonged alleviation of neuropathic pain through an indirect mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 2-MPPA's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA) with other key Glutamate Carboxypeptidase II (GCPII) inhibitors. This document outlines detailed experimental protocols and presents comparative performance data to facilitate the validation of this compound's mechanism of action in novel research models.
This compound is a potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII), a zinc metalloenzyme also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase).[1][2] In the central nervous system, GCPII plays a crucial role in regulating glutamate levels by hydrolyzing N-acetyl-aspartyl-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. By inhibiting GCPII, this compound prevents the breakdown of NAAG. The elevated levels of NAAG then act on presynaptic mGluR3 receptors, leading to a decrease in glutamate release. This indirect mechanism of action makes this compound a promising therapeutic candidate for neurological disorders associated with glutamate excitotoxicity, such as neuropathic pain and schizophrenia.[1][3]
This guide compares this compound with two other well-characterized GCPII inhibitors: 2-(phosphonomethyl)pentanedioic acid (2-PMPA) and ZJ-43. 2-PMPA is a highly potent phosphonate-based inhibitor, while ZJ-43 is a urea-based inhibitor.[1][4][5][6] Understanding the comparative efficacy and selectivity of these compounds is essential for designing robust experiments to validate the therapeutic potential of this compound.
Comparative Performance of GCPII Inhibitors
The following table summarizes the in vitro potency of this compound and its alternatives against GCPII. This data provides a baseline for selecting appropriate concentrations for in vitro studies.
| Compound | Type | Target | IC50 / Ki | Reference |
| This compound | Thiol-based | GCPII | IC50: 90 nM | [1][2] |
| 2-PMPA | Phosphonate-based | GCPII | IC50: 300 pM | [5][7] |
| ZJ-43 | Urea-based | GCPII / GCPIII | Ki: 0.8 nM (GCPII), 23 nM (GCPIII) | [4][6] |
Signaling Pathway of this compound
The mechanism of action of this compound involves the modulation of glutamatergic signaling through the inhibition of GCPII. The following diagram illustrates this pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective glutamate carboxypeptidase II inhibitor, attenuates morphine tolerance but not dependence in C57/Bl mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
Navigating In Vivo GCPII Inhibition: A Comparative Guide to Alternatives for 2-MPPA
For researchers, scientists, and drug development professionals investigating the therapeutic potential of Glutamate Carboxypeptidase II (GCPII) inhibition, the landscape of available in vivo tools extends beyond the commonly cited 2-mercaptopropyl-pentanedioic acid (2-MPPA). This guide provides an objective comparison of key alternatives, presenting supporting experimental data, detailed methodologies, and visual representations of associated pathways and workflows to inform your research decisions.
This document outlines the performance of prominent GCPII inhibitors, including the potent phosphonate-based inhibitor 2-(phosphonomethyl)pentanedioic acid (2-PMPA), the orally available thiol-based inhibitor E2072, and the versatile class of urea-based inhibitors, exemplified by ZJ-43. These alternatives offer distinct pharmacokinetic and pharmacodynamic profiles, providing a range of options for in vivo studies across various disease models.
Quantitative Comparison of In Vivo GCPII Inhibitors
The following table summarizes the key quantitative parameters of this compound and its alternatives, derived from preclinical in vivo studies. This data facilitates a direct comparison of their potency and efficacy in relevant animal models.
| Inhibitor | Class | Animal Model | Species | Route of Administration | Effective Dose | In Vitro Potency (IC50/Ki) | Key In Vivo Outcome |
| This compound | Thiol-based | Neuropathic Pain (Chronic Constriction Injury) | Rat | Oral | 10 mg/kg/day | IC50 = 90 nM | Reversal of thermal hyperalgesia |
| 2-PMPA | Phosphonate-based | Traumatic Brain Injury (Fluid Percussion) | Rat | Intraperitoneal | 10 - 100 mg/kg | Ki = 0.2 nM | Reduced neuronal degeneration |
| E2072 | Thiol-based | Neuropathic Pain (Chronic Constriction Injury) | Rat | Oral | 0.1 mg/kg/day | Ki = 10 nM | Reversal of thermal hyperalgesia |
| Oxaliplatin-induced Neuropathy | Mouse | Oral | 0.1 - 1.0 mg/kg/day | Attenuation of nerve conduction velocity deficits[1] | |||
| ZJ-43 | Urea-based | Traumatic Brain Injury (Lateral Fluid Percussion) | Rat | Intraperitoneal | 50 mg/kg (multiple injections) | Ki = 0.8 nM | Reduced neuronal degeneration and astrocyte loss[2] |
| Inflammatory Pain (Formalin Test) | Rat | Intraperitoneal | 50 - 100 mg/kg | Reduced nociceptive behaviors |
Signaling Pathway of GCPII Inhibition
Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked acidic dipeptidase (NAALADase), plays a crucial role in regulating synaptic glutamate levels. The enzyme hydrolyzes the abundant neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. Inhibition of GCPII is a therapeutic strategy aimed at reducing glutamate excitotoxicity and enhancing the neuroprotective effects of NAAG.
Caption: Signaling pathway of GCPII and its inhibition.
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments cited in this guide.
In Vivo Efficacy of E2072 in a Rat Model of Neuropathic Pain
This protocol is adapted from studies evaluating the analgesic effects of GCPII inhibitors in the chronic constriction injury (CCI) model of neuropathic pain.[1]
1. Animal Model:
-
Species: Male Sprague-Dawley rats (200-250 g).
-
Model Induction: Chronic Constriction Injury (CCI) of the sciatic nerve is induced as previously described. Briefly, under isoflurane anesthesia, the right sciatic nerve is exposed at the mid-thigh level and four loose ligatures of 4-0 chromic gut are tied around it.
2. Drug Administration:
-
Inhibitor: E2072.
-
Vehicle: 0.5% (w/v) methylcellulose in water.
-
Dose: 0.1, 1.0, and 10 mg/kg.
-
Route: Oral gavage.
-
Frequency: Once daily for 14 consecutive days, starting 7 days after CCI surgery.
3. Behavioral Testing (Thermal Hyperalgesia):
-
Apparatus: Plantar Test Apparatus.
-
Procedure: Rats are placed in individual plastic chambers on a glass floor and allowed to acclimate for 15-20 minutes. A radiant heat source is positioned under the plantar surface of the hind paw, and the latency to paw withdrawal is measured.
-
Timeline: A baseline measurement is taken before CCI surgery. Post-surgery, measurements are taken before the first drug administration and at various time points during and after the treatment period.
-
Data Analysis: Paw withdrawal latencies are recorded, and the degree of thermal hyperalgesia is calculated as the difference from the pre-surgery baseline.
Ex Vivo Analysis of GCPII Inhibition by 2-PMPA
This protocol describes a method to quantify the extent of GCPII inhibition in brain tissue following systemic administration of an inhibitor.[3][4]
1. In Vivo Drug Administration:
-
Inhibitor: 2-PMPA.
-
Vehicle: Saline.
-
Dose: 30 mg/kg.[4]
-
Route: Intraperitoneal (i.p.) injection.
-
Timeline: Animals are euthanized at a specific time point post-injection (e.g., 1 hour) for tissue collection.[4]
2. Tissue Preparation:
-
Tissue Collection: Brains are rapidly excised, and specific regions (e.g., cortex, cerebellum) are dissected on ice.[4]
-
Homogenization: Tissues are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain a crude membrane preparation.
3. GCPII Activity Assay (NAAG Hydrolysis Assay):
-
Substrate: [3H]-NAAG (radiolabeled N-acetyl-L-aspartyl-L-glutamate).
-
Reaction: The membrane preparation is incubated with [3H]-NAAG in the presence of CoCl2 at 37°C.
-
Separation: The reaction is stopped, and the product ([3H]-glutamate) is separated from the substrate using ion-exchange chromatography.
-
Quantification: The amount of [3H]-glutamate is quantified by liquid scintillation counting.
-
Data Analysis: GCPII activity is expressed as the rate of [3H]-glutamate formation. The percentage of inhibition in treated animals is calculated relative to the activity in vehicle-treated controls.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel GCPII inhibitor in an in vivo model of neurological disease.
Caption: General workflow for in vivo evaluation of GCPII inhibitors.
References
- 1. The orally active glutamate carboxypeptidase II inhibitor E2072 exhibits sustained nerve exposure and attenuates peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NAAG peptidase inhibitor reduces acute neuronal degeneration and astrocyte damage following lateral fluid percussion TBI in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency of 2-MPPA and Thiol-Based Inhibitors of Glutamate Carboxypeptidase II
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA) and other thiol-based inhibitors targeting Glutamate Carboxypeptidase II (GCP II). GCP II, also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase), is a key enzyme in the nervous system responsible for the hydrolysis of N-acetylaspartylglutamate (NAAG) into N-acetylaspartate and glutamate. Inhibition of GCP II is a promising therapeutic strategy for a variety of neurological disorders characterized by excessive glutamate levels, including neuropathic pain and neurodegenerative diseases. This document summarizes key quantitative data, details experimental methodologies for potency determination, and provides a visual representation of the relevant signaling pathway.
Data Presentation: Comparative Potency of GCP II Inhibitors
The inhibitory potency of this compound and other selected thiol-based and non-thiol-based inhibitors against GCP II is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor effectiveness.
| Inhibitor Class | Inhibitor Name | IC50 (nM) | Reference |
| Thiol-Based | 2-(3-mercaptopropyl)pentanedioic acid (this compound) | 90 | [1][2] |
| 3-(2-Carboxy-5-mercaptopentyl)benzoic acid | 15 | ||
| 2-(3-carboxybenzyloxy)-5-(mercaptomethyl)benzoic acid | Single-digit nM range | [3] | |
| 3-(2-mercaptoethyl)biphenyl-2,3'-dicarboxylic acid | Single-digit nM range | [3] | |
| Phosphonate-Based | 2-(phosphonomethyl)pentanedioic acid (2-PMPA) | 0.3 | |
| Urea-Based | Cys-urea-Glu | - | |
| Lys-urea-Glu (KuE) | - | ||
| Glu-urea-Glu (DUPA) | 20 | [4] | |
| DCIBzL | 0.06 | ||
| Hydroxamate-Based | - | - | [4] |
| Sulfamide-Based | - | - | [4] |
Experimental Protocols
The determination of the inhibitory potency of compounds against GCP II is crucial for drug development. The following are detailed methodologies for commonly employed assays.
Radioenzymatic Inhibition Assay using [³H]-N-acetylaspartylglutamate ([³H]-NAAG)
This assay measures the enzymatic activity of GCP II by quantifying the amount of radiolabeled glutamate released from the hydrolysis of [³H]-NAAG.
Materials:
-
Recombinant human GCP II
-
[³H]-N-acetylaspartylglutamate ([³H]-NAAG)
-
Test inhibitors (e.g., this compound)
-
Tris-HCl buffer (pH 7.4)
-
CoCl₂
-
Ice-cold sodium phosphate buffer (pH 7.5)
-
AG1X8 ion-exchange resin
-
Scintillation cocktail and counter
-
96-well plates
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, CoCl₂, and the desired concentration of the test inhibitor.
-
Add recombinant human GCP II to the reaction mixture and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding [³H]-NAAG to the mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 25 minutes).[5]
-
Stop the reaction by adding ice-cold sodium phosphate buffer.[5]
-
Separate the radiolabeled glutamate product from the unreacted [³H]-NAAG substrate by passing the reaction mixture through an AG1X8 ion-exchange resin column.
-
Collect the eluate containing the [³H]-glutamate.
-
Add scintillation cocktail to the eluate and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the presence of the inhibitor to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.
Fluorescence-Based Inhibition Assay
This high-throughput assay utilizes a fluorogenic substrate or a fluorescently labeled inhibitor to measure GCP II activity.
Materials:
-
Recombinant human GCP II
-
Fluorogenic GCP II substrate (e.g., Glu-Glu dipeptide labeled with fluorescein) or a fluorescently labeled inhibitor probe.[6]
-
Test inhibitors
-
Assay buffer (e.g., Tris-HCl or HEPES based buffer)
-
96- or 384-well microplates
-
Fluorescence plate reader
Procedure:
-
Dispense the assay buffer into the wells of a microplate.
-
Add a dilution series of the test inhibitor to the wells.
-
Add a constant concentration of recombinant human GCP II to each well and incubate for a defined period (e.g., 10 minutes) at 37°C.[6]
-
Initiate the reaction by adding the fluorogenic substrate or the fluorescently labeled inhibitor probe.[6]
-
Incubate the plate for a specific time (e.g., 15 minutes) at 37°C.[6]
-
Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition based on the fluorescence signal in the presence of the inhibitor compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentrations and fitting the data to a dose-response curve.
Mandatory Visualization
Signaling Pathway of GCP II in Neuropathic Pain
The following diagram illustrates the role of Glutamate Carboxypeptidase II (GCP II) in the glutamatergic signaling pathway, particularly in the context of neuropathic pain. Inhibition of GCP II prevents the breakdown of N-acetylaspartylglutamate (NAAG) into glutamate, thereby reducing glutamate-mediated excitotoxicity and activating the neuroprotective mGluR3 receptor.
Caption: GCP II Signaling in Neuropathic Pain.
Experimental Workflow for GCP II Inhibition Assay
The following diagram outlines the general workflow for determining the IC50 value of a test compound against GCP II using an in vitro enzymatic assay.
Caption: GCP II Inhibition Assay Workflow.
References
- 1. Synthesis and biological evaluation of thiol-based inhibitors of glutamate carboxypeptidase II: discovery of an orally active GCP II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and pharmacological evaluation of glutamate carboxypeptidase II (GCPII) inhibitors based on thioalkylbenzoic acid scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. flore.unifi.it [flore.unifi.it]
- 5. Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
head-to-head studies of 2-MPPA and other neuroprotective agents
For researchers and drug development professionals navigating the complex landscape of neuroprotective strategies, understanding the comparative efficacy and mechanisms of action of various agents is paramount. This guide provides a detailed comparison of 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA), a glutamate carboxypeptidase II (GCPII) inhibitor, with other classes of neuroprotective agents, supported by available experimental data.
Mechanism of Action: A Tale of Two Pathways
The neuroprotective effects of this compound and its analogs stem from their inhibition of GCPII, an enzyme that plays a crucial role in regulating synaptic glutamate levels. In contrast, other neuroprotective strategies, such as NMDA receptor antagonism and antioxidant therapy, target different aspects of the neurodegenerative cascade.
This compound and GCPII Inhibition
This compound is a thiol-based inhibitor of glutamate carboxypeptidase II (GCPII).[1] GCPII is an enzyme that hydrolyzes N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[2] By inhibiting GCPII, this compound exerts its neuroprotective effects through a dual mechanism:
-
Reduction of Glutamate Excitotoxicity: By preventing the breakdown of NAAG, this compound limits a source of extracellular glutamate, thereby mitigating the excitotoxic damage to neurons.[3]
-
Enhancement of mGluR3 Signaling: The resulting increase in NAAG levels leads to the activation of presynaptic metabotropic glutamate receptor 3 (mGluR3), which further inhibits glutamate release.[2]
This targeted approach to modulating glutamate transmission has shown promise in various preclinical models of neurological disorders, including neuropathic pain, schizophrenia, and amyotrophic lateral sclerosis (ALS).[2] However, the clinical development of this compound was halted due to immunological toxicities observed in primate studies, a common issue with thiol-containing drugs.[4]
NMDA Receptor Antagonists
A major pathway of glutamate-induced neurotoxicity is mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors. This leads to excessive calcium influx, triggering a cascade of intracellular events that culminate in neuronal death. NMDA receptor antagonists work by blocking this receptor, thereby preventing the damaging influx of calcium.[5] While effective in preclinical models, the clinical application of high-affinity NMDA receptor antagonists has been limited by significant side effects.[6] Low-affinity, use-dependent antagonists have shown a better safety profile and have been approved for treating conditions like dementia and Parkinson's disease.[6]
Antioxidants
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a key contributor to neuronal damage in many neurodegenerative diseases.[7] Antioxidant neuroprotective agents work by scavenging free radicals, thereby preventing damage to cellular components like lipids, proteins, and DNA.[8] These agents can be naturally occurring compounds like vitamins and polyphenols or synthetic molecules.[7][8] Their mechanism often involves the modulation of cellular signaling pathways involved in the expression of antioxidant enzymes.[7]
Comparative Data: Potency and Brain Penetration
While direct head-to-head efficacy studies of this compound against other classes of neuroprotective agents are scarce, we can compare their fundamental properties, such as inhibitory potency and the ability to reach the target organ, the brain.
| Compound Class | Example Compound(s) | Target | Potency (IC50) | Key Advantages | Key Disadvantages |
| GCPII Inhibitors | This compound | GCPII | 90 nM[1] | Targeted mechanism, oral bioavailability[1] | Immunological toxicity (thiol-based)[4] |
| 2-PMPA | GCPII | 0.3 nM[4] | High potency and selectivity[4] | Poor oral bioavailability and brain penetration[4] | |
| DCMC | GCPII | N/A | Urea-based structure[4] | Low brain penetration[4] | |
| NMDA Receptor Antagonists | Memantine | NMDA Receptor | Low µM range | Clinically approved, good safety profile (low affinity)[6] | Modest efficacy, potential for side effects (high affinity)[6] |
| MK-801 | NMDA Receptor | Low nM range | High potency | Significant psychotomimetic side effects[9] | |
| Antioxidants | Resveratrol | Multiple (ROS scavenger) | N/A | Natural product, multiple beneficial effects[8] | Low bioavailability, rapid metabolism[8] |
| Edaravone | Free radical scavenger | N/A | Clinically approved for stroke and ALS | Modest efficacy, requires intravenous administration |
Head-to-Head Experimental Data: Brain Penetration of GCPII Inhibitors
A study by Rais et al. (2015) provides valuable comparative data on the brain penetration of three structurally distinct GCPII inhibitors after intranasal administration in rats. This is a critical factor for any neuroprotective agent targeting the central nervous system.
Experimental Protocol: Intranasal Administration and Brain Tissue Analysis
-
Subjects: Male Sprague-Dawley rats.
-
Drug Administration: A single 30 mg/kg dose of DCMC (urea-based), this compound (thiol-based), or 2-PMPA (phosphonate-based) was administered intranasally.
-
Tissue Collection: One hour after administration, brain tissues (olfactory bulb, cortex, and cerebellum) were collected.
-
Analysis: Drug concentrations in the brain tissues were quantified using liquid chromatography-mass spectrometry (LC/MS).
Results:
The study found that 2-PMPA exhibited the highest brain penetration among the three GCPII inhibitors tested.
| Compound | Olfactory Bulb (µg/g) | Cortex (µg/g) | Cerebellum (µg/g) |
| 2-PMPA | 31.2 | 10.3 | 2.13 |
| This compound | 4.46 | 0.26 | 0.21 |
| DCMC | 2.12 | 2.03 | 0.20 |
Data from Rais et al., 2015[4]
This data highlights the significant differences in brain uptake between different classes of GCPII inhibitors and underscores the importance of optimizing drug delivery for CNS targets.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in neuroprotection can aid in understanding the mechanisms of action and experimental designs.
Mechanism of this compound via GCPII inhibition.
Action of NMDA receptor antagonists.
Mechanism of antioxidant neuroprotection.
Workflow for assessing brain penetration.
Conclusion
While this compound and other GCPII inhibitors represent a promising and targeted approach to neuroprotection by modulating the glutamate system, their clinical translation has been challenging. In comparison, NMDA receptor antagonists and antioxidants offer broader mechanisms of action and have seen some clinical success, albeit with their own limitations. The choice of a neuroprotective strategy will ultimately depend on the specific pathological context. For researchers, the development of GCPII inhibitors with improved pharmacokinetic and safety profiles, such as the more potent 2-PMPA delivered via novel methods like intranasal administration, remains an active and important area of investigation. This guide highlights the necessity of considering not only the mechanism of action and potency but also the critical aspect of drug delivery to the central nervous system when evaluating and developing new neuroprotective therapies.
References
- 1. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Brain Glutamate Carboxypeptidase II (GCPII) to Enhance Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System [frontiersin.org]
- 5. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. Neuroprotection by NMDA receptor antagonists in a variety of neuropathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant Therapies for Neuroprotection—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotection and antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotection by both NMDA and non-NMDA receptor antagonists in in vitro ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Clinical Development of 2-MPPA Halted Due to Safety Concerns: A Comparative Analysis
The clinical development of 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA), a promising inhibitor of glutamate carboxypeptidase II (GCPII) for the treatment of neuropathic pain, was terminated due to significant safety concerns that emerged during preclinical testing. This guide provides a detailed comparison of this compound with its primary alternative within the same class, 2-(phosphonomethyl)pentanedioic acid (2-PMPA), as well as other established treatments for neuropathic pain. The experimental data and methodologies that informed these developments are also presented.
Discontinuation of this compound Clinical Development
The advancement of this compound into later-stage clinical trials was halted primarily due to findings of immunotoxicity in non-human primate studies. Specifically, these studies revealed membranoproliferative glomerulonephritis, which is believed to be an immune-complex mediated condition. As a thiol-containing compound, this compound belongs to a class of drugs with a known potential for inducing immunotoxic and hypersensitivity reactions.
Comparative Analysis of this compound and Alternatives
The primary alternative to this compound from the same therapeutic class is 2-PMPA. Both are potent inhibitors of GCPII. However, they differ significantly in their chemical structure, which influences their safety profile and pharmacokinetic properties. Beyond GCPII inhibitors, several other drug classes are established treatments for neuropathic pain.
GCPII Inhibitors: this compound vs. 2-PMPA
| Feature | This compound (2-(3-mercaptopropyl)pentanedioic acid) | 2-PMPA (2-(phosphonomethyl)pentanedioic acid) |
| Mechanism of Action | Potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII). | Potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII). |
| Preclinical Efficacy | Demonstrated efficacy in preclinical models of neuropathic pain. | Shown to significantly reduce allodynia in a dose-dependent manner in rat models of neuropathic pain. At 100 mg/kg, it significantly inhibited ectopic discharge activity in injured sciatic afferent nerves from 14.7 ± 2.1 to 4.4 ± 0.5 impulses/s[1][2]. |
| Safety and Toxicity | Development halted due to immunotoxicity (membranoproliferative glomerulonephritis) in non-human primates. | No reported immunotoxicity issues of the same nature. |
| Pharmacokinetics | Orally bioavailable. | Poor oral bioavailability and limited brain penetration, necessitating the development of prodrugs. |
| Development Status | Clinical development halted. | In preclinical development; prodrug strategies are being explored to improve oral bioavailability. |
Established Neuropathic Pain Treatments
| Drug Class | Mechanism of Action | Efficacy (Number Needed to Treat - NNT for 50% pain reduction) | Common Adverse Events |
| Gabapentinoids (Pregabalin, Gabapentin) | Bind to the α2δ subunit of voltage-gated calcium channels, reducing the release of excitatory neurotransmitters. | Pregabalin: NNT = 7.7. Gabapentin: NNT = 6.6 - 8 for postherpetic neuralgia and diabetic neuropathy[3][4][5][6][7]. | Dizziness, somnolence, ataxia, edema[4]. |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) (Duloxetine) | Inhibit the reuptake of serotonin and norepinephrine, enhancing descending inhibitory pain pathways. | Duloxetine: NNT = 6 for painful diabetic peripheral neuropathy[8][9]. | Nausea, somnolence, dizziness, fatigue[8]. |
| Tricyclic Antidepressants (TCAs) (Amitriptyline) | Inhibit the reuptake of serotonin and norepinephrine; also have effects on sodium channels and NMDA receptors. | Amitriptyline: NNT = 2 for at least moderate pain relief in diabetic neuropathy and postherpetic neuralgia[10]. NNT of 4.6 for 50% pain reduction in a broader range of neuropathic conditions[11]. | Dry mouth, sedation, constipation, blurred vision, cardiac effects. |
Signaling Pathway of GCPII Inhibition in Neuropathic Pain
GCPII is an enzyme that cleaves N-acetyl-aspartyl-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. In neuropathic pain states, there is excessive glutamate, an excitatory neurotransmitter. By inhibiting GCPII, drugs like this compound and 2-PMPA reduce the production of glutamate from NAAG. This leads to a decrease in neuronal excitability and a reduction in pain signaling.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the efficacy of compounds like this compound in preclinical models of neuropathic pain.
The von Frey Test for Mechanical Allodynia
This test is used to assess sensitivity to a mechanical stimulus.
-
Apparatus: A set of von Frey filaments, which are calibrated monofilaments that exert a specific force when bent.
-
Procedure:
-
Animals (typically rats or mice) are placed in individual chambers on an elevated mesh floor and allowed to acclimate.
-
The von Frey filaments are applied to the plantar surface of the hind paw, starting with a filament below the expected threshold.
-
The filament is pressed against the paw until it bends, and the pressure is held for a few seconds.
-
A positive response is a sharp withdrawal of the paw.
-
The "up-down" method is often used to determine the 50% paw withdrawal threshold. If there is no response, a stronger filament is used next. If there is a response, a weaker filament is used.
-
The pattern of responses is used to calculate the mechanical withdrawal threshold in grams.
-
The Hargreaves Test for Thermal Hyperalgesia
This test measures the latency of paw withdrawal from a thermal stimulus.
-
Apparatus: A radiant heat source that can be focused on the plantar surface of the paw.
-
Procedure:
-
Animals are placed in individual chambers on a glass surface and allowed to acclimate.
-
The radiant heat source is positioned under the glass and focused on the mid-plantar region of the hind paw.
-
The heat source is activated, and a timer starts simultaneously.
-
The time until the animal withdraws its paw is recorded as the paw withdrawal latency.
-
A cut-off time is set to prevent tissue damage.
-
A shorter withdrawal latency compared to baseline or a control group indicates thermal hyperalgesia.
-
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Effect of 2-(phosphono-methyl)-pentanedioic acid on allodynia and afferent ectopic discharges in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thennt.com [thennt.com]
- 4. Gabapentin for Chronic Neuropathic Pain | AAFP [aafp.org]
- 5. Gabapentin for chronic neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gabapentin for chronic neuropathic pain in adults | Cochrane [cochrane.org]
- 7. Comparing pregabalin and gabapentin for persistent neuropathic pain: A protocol for a pilot N-of-1 trial series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Duloxetine for treating painful neuropathy or chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Duloxetine for painful diabetic neuropathy and fibromyalgia pain: systematic review of randomised trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gpnotebook.com [gpnotebook.com]
- 11. Amitriptyline for neuropathic pain and fibromyalgia in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-MPPA: A Guide for Laboratory Professionals
Researchers and scientists handling 2-MPPA (Methyl-2-phenyl-2-(piperidin-2-yl)acetate) are tasked with its proper disposal to ensure laboratory safety and environmental compliance. While specific regulations may vary, a systematic approach grounded in established safety protocols is essential. This guide provides detailed procedural information for the safe and compliant disposal of this compound in a laboratory setting.
Key Disposal and Safety Information
A thorough understanding of the compound's characteristics is the first step in safe handling and disposal. The following table summarizes crucial data points, primarily derived from safety data sheets (SDS).
| Parameter | Information | Citation |
| Hazard Classification | Not classified as a hazardous substance or mixture. | |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Regulatory Framework | Disposal must be in accordance with national and local regulations. | [1] |
| Waste Handling | Leave chemicals in their original containers and do not mix with other waste. | [1] |
| Spill Containment | Absorb spills with liquid-absorbent material (e.g., Chemizorb®) and dispose of properly. | [1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection, and face protection during handling and disposal. | [1] |
Standard Operating Procedure for this compound Disposal
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting. This protocol is a synthesis of general best practices for chemical waste management.
1. Waste Identification and Segregation:
-
Identify the waste as this compound.
-
Do not mix this compound waste with other chemical waste streams to avoid unforeseen reactions and to ensure proper disposal classification.[1]
-
Keep this compound in its original or a compatible, properly labeled container.[1]
2. Container Management:
-
Ensure the waste container is in good condition, free of leaks, and has a secure cap.
-
The container must be clearly labeled as "Hazardous Waste" or as required by your institution's and local regulations.[2]
-
The label should include the full chemical name: "this compound (Methyl-2-phenyl-2-(piperidin-2-yl)acetate)" and any other information required by your institution's Environmental Health and Safety (EHS) department.[2]
3. Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[3][4]
-
Ensure the storage area is well-ventilated.[1]
-
Store away from incompatible materials. Although specific incompatibilities for this compound are not listed, a general best practice is to store it away from strong oxidizing agents, acids, and bases.
4. Disposal Request and Pickup:
-
Contact your institution's EHS office to schedule a pickup for the waste.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve completing an online form or a physical tag.[5]
5. Spill and Emergency Procedures:
-
In the event of a spill, immediately alert personnel in the area.
-
Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[1]
-
Contain the spill using an inert, absorbent material like vermiculite, sand, or a commercial chemical absorbent.[1]
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Do not allow the product to enter drains.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2-MPPA
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(3-Mercaptopropyl)pentanedioic acid (2-MPPA). Given that this compound is a thiol-containing compound, this guide emphasizes measures to mitigate its potent, unpleasant odor and address its potential hazards.
Immediate Safety Information
Personal Protective Equipment (PPE)
Strict adherence to the use of appropriate Personal Protective Equipment is mandatory when handling this compound. The following table summarizes the required PPE.
| Body Area | Personal Protective Equipment | Material/Type Specification |
| Hands | Chemical Resistant Gloves | Nitrile gloves are recommended. Consider double-gloving. |
| Eyes | Safety Goggles | Chemical splash goggles are required. |
| Face | Face Shield | Recommended to be worn in conjunction with safety goggles. |
| Body | Laboratory Coat | Standard laboratory coat. |
| Respiratory | Not generally required if handled in a fume hood. | Use a respirator with an appropriate cartridge if there is a risk of inhalation. |
Operational Plan: Step-by-Step Guidance
All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure and contain its odor.
1. Preparation and Engineering Controls:
-
Designate a specific area within a chemical fume hood for all handling of this compound.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Prepare a 10% bleach solution in a designated container to serve as a decontamination bath for glassware and equipment.
-
Set up a bleach trap for any off-gassing from reactions or rotary evaporators.
2. Weighing and Solution Preparation:
-
Don all required PPE as specified in the table above.
-
When weighing the solid compound, do so within the fume hood.
-
Use dedicated spatulas and weighing boats. Immediately after use, decontaminate these items by immersing them in the bleach bath.
-
Prepare solutions within the fume hood. Keep containers tightly sealed when not in use.
3. Experimental Use:
-
Perform all experimental procedures involving this compound within the fume hood.
-
Transfer solutions using syringes or cannulas to minimize the release of vapors.
-
Keep all reaction vessels and containers sealed as much as possible.
Disposal Plan
Proper segregation and disposal of waste contaminated with this compound are critical to prevent environmental release and maintain a safe laboratory environment.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips must be collected in a separate, sealed, and labeled container for solid hazardous waste.
-
Glassware Decontamination:
-
Rinse contaminated glassware with a suitable solvent (e.g., ethanol) inside the fume hood. Collect the solvent rinse as liquid hazardous waste.
-
Immerse the rinsed glassware in the 10% bleach bath for at least 24 hours to oxidize residual thiol before standard cleaning procedures.[1]
-
-
Bleach Bath Disposal: The used bleach solution should be collected and disposed of as hazardous waste according to your institution's guidelines.
Emergency Procedures: Spills and Exposure
Spill Management:
-
Containment: For small spills within the fume hood, use an inert absorbent material like sand or vermiculite.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a fresh 10% sodium hypochlorite (bleach) solution, allowing for a contact time of at least one hour.
-
Rinsing: Thoroughly rinse the area with water and collect the rinse water for disposal as hazardous waste.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Visual Workflow and Relationship Diagrams
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
